Tri-N-butyl(1-propenyl)tin
Description
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Properties
IUPAC Name |
tributyl-[(E)-prop-1-enyl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1,3H,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXYMVBFBYAWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296844 | |
| Record name | Tributyl(1E)-1-propen-1-ylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66680-85-1, 105494-65-3, 66680-84-0 | |
| Record name | Tributyl(1E)-1-propen-1-ylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66680-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl(1E)-1-propen-1-ylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-n-butyl(1-propenyl)tin, cis + trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Stannane, tributyl-(1Z)-1-propen-1-yl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of Vinylstannanes
An In-depth Technical Guide to the Synthesis of Tri-n-butyl(1-propenyl)tin
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist
Organotin compounds, particularly vinylstannanes, represent a cornerstone in modern synthetic organic chemistry. Their stability, functional group tolerance, and predictable reactivity make them indispensable reagents for the construction of complex carbon-carbon bonds.[1][2] Among these, this compound is a versatile and frequently utilized building block, primarily serving as the nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[3][4] The propenyl motif is a common substructure in numerous natural products and pharmaceutical agents, rendering efficient access to this reagent a critical objective for synthetic chemists.
This guide provides a comprehensive technical overview of the primary synthetic routes to this compound. Moving beyond mere procedural descriptions, we will delve into the mechanistic underpinnings of these transformations, the rationale behind experimental design, and the practical considerations for purification and handling, empowering researchers to confidently prepare and utilize this key synthetic intermediate.
I. Overview of Primary Synthetic Strategies
The synthesis of this compound is predominantly achieved through two robust and distinct methodologies: the direct addition of a tin hydride across a triple bond (hydrostannylation) and the coupling of a pre-formed propenyl organometallic species with a tributyltin electrophile. Each approach offers unique advantages concerning atom economy, stereocontrol, and substrate scope.
Figure 1. High-level overview of the two primary synthetic pathways to this compound.
II. Method 1: Transition Metal-Catalyzed Hydrostannylation of Propyne
Hydrostannylation, the addition of a tin-hydride bond across an unsaturated substrate like an alkyne, is one of the most direct and atom-economical methods for preparing vinylstannanes.[5] While the reaction can proceed under free-radical conditions, these methods often suffer from a lack of stereochemical and regiochemical control.[5][6] The advent of transition metal catalysis, particularly with palladium complexes, revolutionized the synthetic utility of this transformation by enabling highly controlled additions.[6]
Expertise & Experience: The Causality of Catalysis
The choice of catalyst is paramount as it dictates the reaction's outcome. Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are widely employed.[6] The catalytic cycle (Figure 2) is believed to proceed via:
-
Oxidative Addition: The Sn-H bond of tributyltin hydride adds to the Pd(0) center, forming a palladium(II) hydride species.
-
Migratory Insertion: The alkyne (propyne) coordinates to the palladium center and subsequently inserts into the Pd-H bond. This step determines the regiochemistry (i.e., which carbon of the vinyl group bears the tin atom) and stereochemistry (syn-addition is typical).
-
Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the vinylstannane product.
Recent studies have also highlighted platinum complexes as highly effective catalysts, in some cases offering superior selectivity for the desired β-(E)-vinyl stannane isomer compared to traditional palladium systems.[7]
Mandatory Visualization: Catalytic Cycle
Figure 2. Generalized catalytic cycle for palladium-catalyzed hydrostannylation of an alkyne.
Experimental Protocol: Palladium-Catalyzed Hydrostannylation
Trustworthiness: This protocol is a self-validating system based on established principles of organometallic catalysis. All operations must be conducted under an inert atmosphere to prevent catalyst deactivation and side reactions.
Safety Precaution: Organotin compounds are highly toxic.[1][3] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Setup: An oven-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen or argon inlet.
-
Reagent Charging: The flask is charged with the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%). Anhydrous, degassed solvent (e.g., THF or toluene) is added via cannula.
-
Hydride Addition: Tributyltin hydride (1.0 eq), freshly distilled, is added dropwise to the stirred solution at room temperature.
-
Alkyne Introduction: Propyne gas is bubbled through the solution at a controlled rate, or a condensed solution of propyne in the reaction solvent is added slowly at a low temperature (e.g., -78 °C) and allowed to warm.
-
Reaction: The mixture is heated to a specified temperature (e.g., 65 °C) and stirred for several hours.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS to confirm the consumption of the limiting reagent.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless oil.
Data Presentation: Hydrostannylation Outcomes
| Catalyst System | Solvent | Temp (°C) | Regioselectivity (β/α) | Stereoselectivity (E/Z) | Yield (%) | Reference |
| Pd(PPh₃)₄ | THF | 65 | Typically >95:5 | Mixture, often E-major | 75-90 | [6] |
| PtCl₂/XPhos | THF | RT | Highly β-selective | Highly E-selective | 80-95 | [7] |
| Mo(CO)₃(NCt-Bu)₃ | Toluene | 110 | Variable, can favor α | N/A | 40-70 | [8] |
III. Method 2: Coupling of Propenyl Organometallics with Tributyltin Chloride
This classical organometallic approach involves a two-step sequence: first, the preparation of a nucleophilic propenyl species, followed by its reaction with an electrophilic tributyltin source, typically tributyltin chloride.[9] The most common nucleophiles employed are Grignard reagents and organolithiums.
Expertise & Experience: The Grignard Route
The Grignard route is often favored for its operational simplicity and cost-effectiveness. It begins with the reaction of an allyl or propenyl halide (e.g., 1-bromopropene) with magnesium turnings in an ethereal solvent to form the propenylmagnesium halide.[10] This is a standard Grignard formation. The subsequent addition of tributyltin chloride results in a transmetalation-like coupling to form the desired product.
Causality: The choice of ethereal solvents like THF or diethyl ether is critical. They are required to solvate the magnesium species, facilitating the formation of the Grignard reagent and keeping it in solution for the subsequent reaction. Anhydrous conditions are absolutely essential, as any protic source will quench the highly basic organometallic intermediates.
Mandatory Visualization: Grignard Synthesis Workflow
Figure 3. Stepwise workflow for the synthesis of this compound via the Grignard route.
Experimental Protocol: Synthesis via Grignard Reagent
Trustworthiness: This protocol relies on well-established and highly reproducible organometallic chemistry. Strict adherence to anhydrous and anaerobic conditions is the key to success.
-
Apparatus Preparation: All glassware is rigorously dried in an oven (e.g., >120 °C) overnight and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Formation: A flask is charged with magnesium turnings (1.1 eq) and a small crystal of iodine (as an initiator). A solution of 1-bromopropene (1.0 eq) in anhydrous THF is added dropwise. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color. The mixture is stirred until the magnesium is consumed.
-
Coupling Reaction: The freshly prepared Grignard solution is cooled in an ice bath. A solution of tributyltin chloride (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 20 °C.[11]
-
Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of ammonium chloride.[10] The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or hexane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation to afford the final product.
IV. Purification and Characterization
The purification of organotin compounds requires special attention due to the toxicity and physical properties of the reagents and byproducts.[12]
-
Distillation: Vacuum distillation is the most common method for purifying the final product, which is a relatively high-boiling liquid.
-
Chromatography: While possible, chromatography on silica gel can sometimes lead to decomposition, especially for more sensitive organostannanes.
-
Removal of Byproducts: A significant challenge in Stille reactions and their workup is the removal of tin byproducts like tributyltin chloride. A highly effective laboratory technique involves treating the crude reaction mixture with an aqueous solution of potassium fluoride (KF).[13] This converts the soluble tributyltin chloride into insoluble tributyltin fluoride, a solid that can be easily removed by simple filtration.[13]
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂Sn | [14][15] |
| Molecular Weight | 331.12 g/mol | [14] |
| Appearance | Colorless liquid/oil | [15] |
| Boiling Point | 81-83 °C / 15 mmHg | [16] |
| Density | ~1.082 g/mL at 25 °C | [16] |
| Refractive Index | n20/D ~1.483 | [16] |
V. Core Application: The Stille Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Stille reaction, a powerful palladium-catalyzed method for forming C-C bonds.[2][3] In this reaction, the vinyl group from the stannane is transferred to an organic electrophile (typically an aryl or vinyl halide/triflate), a process that has been instrumental in the total synthesis of numerous complex natural products.[2]
Mandatory Visualization: The Stille Coupling Cycle
Figure 4. The catalytic cycle of the Stille cross-coupling reaction.
References
-
PubChem. (Z)-Tri-n-butyl(1-propenyl)tin. National Institutes of Health. [Link]
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Wikipedia. Hydrostannylation. Wikimedia Foundation. [Link]
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Wikipedia. Stille reaction. Wikimedia Foundation. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
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NROChemistry. Stille Coupling. [Link]
- Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Organic Letters, 3(26), 4173–4176.
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American Elements. This compound. [Link]
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Queen's University Belfast. Strategies for the controlled hydrostannylation of alkynes. [Link]
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Organic Syntheses. Synthesis of (S,E)-1-(Methoxymethoxy)-1-tributylstannyl-2-butene. [Link]
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Organic Syntheses. Preparation of Tributyl(iodomethyl)stannane. [Link]
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Organic Syntheses. Allyltributyltin. [Link]
- Maleczka, R. E., Jr., & Terstiege, I. (1999). Molybdenum-Catalyzed Alkyne Hydrostannations with In Situ Generated Tin Hydrides. Journal of Organic Chemistry, 64(2), 342-343.
- Patsnap.
- Crisp, G. T. (2002). Product Subclass 21: Alkynylstannanes. Science of Synthesis, 5, 299-314.
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Organic Syntheses. Palladium-catalyzed coupling of acid chlorides with organotin reagents. [Link]
- Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(11), 1555-1564.
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Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. [Link]
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Organic Syntheses. Tributyl(3-methyl-2-butenyl)tin. [Link]
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ResearchGate. Synthesis of tributyl tin derivative and its use for propargyl ketone... [Link]
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PubChem. Tributyltin Chloride. National Institutes of Health. [Link]
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Cornerstone. Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. [Link]
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Tri-n-butyl(1-propenyl)tin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Tri-n-butyl(1-propenyl)tin is a cornerstone organometallic reagent, indispensable in modern organic synthesis for the stereospecific formation of carbon-carbon bonds. Its stability, predictable reactivity, and versatility, particularly in the palladium-catalyzed Stille cross-coupling reaction, have established it as a critical tool in the synthesis of complex natural products and active pharmaceutical ingredients. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, and reaction mechanisms. We offer field-proven experimental protocols, grounded in mechanistic understanding, to empower researchers in leveraging this reagent's full potential while adhering to stringent safety standards.
Introduction: The Strategic Value of Organostannanes in Synthesis
Organotin reagents, or organostannanes, occupy a privileged position in the arsenal of synthetic organic chemistry. Their general stability to air and moisture, compatibility with a wide array of functional groups, and transmetalation facility make them ideal partners in cross-coupling reactions.[1][2] this compound, specifically, serves as a robust synthon for the propenyl group, a structural motif present in numerous biologically active molecules. Its primary application is in the Stille reaction, a powerful method for forging C(sp²)-C(sp²) bonds with high fidelity, allowing for the convergent and efficient construction of complex molecular architectures.[1][3] A comprehensive understanding of this reagent's characteristics is fundamental to its effective and safe application in research and development.
Chemical Structure and Properties
The core structure of this compound consists of a central, tetravalent tin atom covalently bonded to three n-butyl chains and one 1-propenyl group. The geometry around the tin center is tetrahedral. The propenyl group's double bond can exist as either the (E) or (Z) isomer, a critical feature as this stereochemistry is typically retained during cross-coupling reactions.
Physicochemical Data
The physical and chemical properties of this compound are summarized below. These data are crucial for handling, reaction setup, and purification.
Table 1: Physicochemical Properties of this compound [4][5][6]
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₃₂Sn | [4] |
| Molecular Weight | 331.12 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 90-92 °C @ 0.4 mmHg | [5][6] |
| Density | ~1.08 g/mL (data for related compounds) | [8] |
| Refractive Index (n20/D) | 1.4780 - 1.4850 | [5][6] |
| Solubility | Insoluble in water; soluble in common organic solvents (THF, Toluene, Chloroform) | [6] |
| CAS Number | 105494-65-3 (mixture of E and Z isomers) | [4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity, purity, and isomeric ratio of the reagent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is characterized by complex multiplets for the n-butyl groups between approximately 0.9 and 1.6 ppm. The vinylic protons of the 1-propenyl group resonate in the downfield region, typically between 5.5 and 6.5 ppm. The coupling constants (J-values) between these vinylic protons are diagnostic for determining the (E) and (Z) configuration.
-
¹³C NMR : Distinct signals appear for the four unique carbons of the n-butyl groups and the three carbons of the propenyl group. The chemical shifts of the vinylic carbons are particularly informative.[9]
-
¹¹⁹Sn NMR : This technique provides unambiguous confirmation of the tin environment, with a characteristic chemical shift for tetraalkylstannanes.
-
-
Infrared (IR) Spectroscopy : The IR spectrum displays strong C-H stretching vibrations for the alkyl chains around 2850-2960 cm⁻¹. A key diagnostic peak is the C=C stretching vibration of the propenyl group, which appears near 1620 cm⁻¹.
-
Mass Spectrometry (MS) : Mass spectrometry reveals the molecular ion peak and a characteristic fragmentation pattern involving the loss of butyl and propenyl radicals. The unique isotopic distribution of tin provides a definitive signature for identifying tin-containing fragments.[9]
Synthesis of this compound
The most reliable and common synthesis involves the reaction of a pre-formed propenyl organometallic species (either a Grignard or organolithium reagent) with tri-n-butyltin chloride. This approach provides excellent control over the introduction of the propenyl group. The choice of starting material, such as (E)- or (Z)-1-bromopropene, directly determines the stereochemistry of the resulting stannane.
Field-Proven Synthesis Protocol
This protocol details the synthesis of (E)-tri-n-butyl(1-propenyl)tin. The causality for each step is explained to ensure a robust and reproducible outcome.
Experimental Rationale: The formation of the Grignard reagent is the critical first step. Anhydrous conditions are paramount as Grignard reagents react violently with water. The subsequent reaction with tri-n-butyltin chloride is a straightforward salt metathesis reaction.
Materials:
-
Magnesium turnings
-
(E)-1-Bromopropene
-
Tri-n-butyltin chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal for activation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere setup (Schlenk line or glovebox)
Step-by-Step Procedure:
-
Apparatus Preparation: Flame-dry all glassware under vacuum and backfill with nitrogen or argon. This removes adsorbed water, which would otherwise quench the Grignard reagent.
-
Grignard Reagent Formation: a. To a three-necked flask containing magnesium turnings, add a single crystal of iodine. The iodine etches the passivating magnesium oxide layer, exposing fresh metal surface for reaction. b. Add a solution of (E)-1-bromopropene in anhydrous THF dropwise. The reaction is exothermic; initiation may be observed as bubbling and a color change. Maintain a gentle reflux by controlling the addition rate. c. After complete addition, stir the mixture for an additional hour at room temperature to ensure full conversion to propenylmagnesium bromide.
-
Stannylation Reaction: a. Cool the Grignard solution to 0 °C using an ice bath. This mitigates the exothermicity of the subsequent addition. b. Slowly add tri-n-butyltin chloride via a dropping funnel. c. Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Workup and Purification: a. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. This protonates any remaining Grignard reagent and hydrolyzes magnesium salts into a more manageable form than water alone. b. Extract the product into diethyl ether (3x). c. Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous MgSO₄. d. Filter and concentrate the solvent using a rotary evaporator. e. Purify the resulting crude oil by vacuum distillation to yield the final product as a clear, colorless liquid.
Diagram 1: Synthesis Workflow for this compound
Sources
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An In-depth Technical Guide to Tri-n-butyl(1-propenyl)tin: Synthesis, Applications, and Experimental Protocols
CAS Number: 105494-65-3 (for E/Z isomer mixture)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of Tri-n-butyl(1-propenyl)tin, a versatile organotin reagent pivotal in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, core physicochemical properties, and its significant applications, with a strong emphasis on the widely employed Stille cross-coupling reaction. The protocols and mechanistic insights are presented to be self-validating, grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Value of Organostannanes in Complex Synthesis
Organotin compounds, or stannanes, have carved a unique niche in the synthetic chemist's toolbox, primarily due to their role in the palladium-catalyzed Stille cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures found in natural products and pharmaceutical agents.[2] this compound, in particular, offers a stable, reliable, and stereochemically defined method for the introduction of a propenyl moiety, a common structural motif in biologically active molecules. Its stability to air and moisture, coupled with its tolerance for a wide array of functional groups, makes it a highly valuable reagent in multi-step syntheses where sensitive functional groups must be preserved.[1][2]
Physicochemical and Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use. The key data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 105494-65-3 (E/Z mixture) | [] |
| Molecular Formula | C15H32Sn | [] |
| Molecular Weight | 331.13 g/mol | [] |
| Appearance | Pale yellow liquid | [4] |
| Boiling Point | 90-92 °C at 0.4 mmHg | [4] |
| Refractive Index | n20/D 1.4780-1.4850 | [4] |
| Solubility | Insoluble in water | [4] |
| Storage | Refrigerated | [4] |
Safety Profile:
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
-
Signal Word: Danger
-
Hazard Statements: Toxic if swallowed, in contact with skin, and if inhaled. Causes skin and eye irritation. May damage fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. Use in a chemical fume hood is required.[5]
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the hydrostannylation of propyne with tri-n-butyltin hydride.[6] This reaction can be catalyzed by palladium complexes or initiated by free radicals, with the catalytic method generally offering superior control over stereoselectivity.
Experimental Protocol: Palladium-Catalyzed Hydrostannylation of Propyne
This protocol describes a plausible and established method for the synthesis of this compound.
Materials:
-
Tri-n-butyltin hydride (Bu3SnH)
-
Propyne (condensed and bubbled through the reaction mixture)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran or toluene)
-
Standard Schlenk line apparatus
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with tetrakis(triphenylphosphine)palladium(0) (1-2 mol%). The flask is evacuated and backfilled with an inert atmosphere (argon or nitrogen) three times.
-
Reagent Addition: Anhydrous, degassed solvent is added via syringe, followed by the addition of tri-n-butyltin hydride (1.0 equivalent).
-
Propyne Introduction: The reaction mixture is cooled to 0 °C, and a slow stream of propyne gas is bubbled through the solution for a predetermined time or until TLC analysis indicates complete consumption of the starting hydride.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the tri-n-butyltin hydride.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by vacuum distillation to afford this compound as a mixture of (E) and (Z) isomers.
Causality of Experimental Choices:
-
Palladium Catalyst: Pd(PPh3)4 is a common and effective catalyst for hydrostannylation, promoting the syn-addition of the Sn-H bond across the alkyne, leading to the vinylstannane.[6]
-
Inert Atmosphere: The use of a Schlenk line and degassed solvents is crucial to prevent the oxidation of the palladium(0) catalyst and the tri-n-butyltin hydride.
-
Temperature Control: Performing the reaction at 0 °C helps to control the exothermicity of the reaction and can influence the stereoselectivity.
The Stille Cross-Coupling Reaction: A Mechanistic Overview
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organostannane and an organic electrophile, catalyzed by a palladium complex.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of the Stille Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Application in Synthesis: The Stille Coupling of this compound
The transfer of the 1-propenyl group from this compound to an organic electrophile is a powerful method for introducing this three-carbon unit. The reaction is highly versatile and can be used to couple with a wide range of aryl, heteroaryl, and vinyl halides or triflates.
Experimental Protocol: Stille Coupling with an Aryl Bromide
This protocol provides a representative procedure for the Stille coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equivalent)
-
This compound (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane)
-
Optional additives (e.g., CuI, CsF, or LiCl)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the aryl bromide, the palladium catalyst, and any additives. The vessel is then subjected to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen).
-
Solvent and Reagent Addition: The anhydrous, degassed solvent is added via syringe, followed by the addition of this compound.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically between 80 °C and 110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Upon completion, the reaction is cooled to room temperature and may be quenched with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproduct as a filterable solid. The mixture is then diluted with an organic solvent (e.g., ethyl acetate or diethyl ether) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Excess Stannane: A slight excess of the organotin reagent is often used to ensure complete consumption of the more valuable electrophile.
-
Additives: Additives like copper(I) iodide (CuI) can accelerate the transmetalation step, which is often the rate-limiting step of the catalytic cycle. Lithium chloride (LiCl) can also enhance the reaction rate by facilitating the dissociation of ligands from the palladium center.[7]
-
KF Work-up: The use of aqueous KF is a common and effective method for removing the toxic tributyltin byproducts from the reaction mixture.
Applications in Drug Discovery and Development
The Stille coupling reaction, and by extension reagents like this compound, are instrumental in the synthesis of complex molecules with potential therapeutic applications. While specific examples citing this compound in late-stage drug synthesis can be proprietary, the utility of closely related organostannanes underscores its potential. For instance, tributyl(1-propynyl)tin, which shares a similar three-carbon transferable group, has been employed in the synthesis of:
-
PET Ligands: In the development of a positron emission tomography (PET) ligand for in vivo imaging of the metabotropic glutamate receptor type 1 (mGluR1).[5]
-
mGluR1 Antagonists: As a key reagent in the synthesis of 4-(1-aryltriazol-4-yl)-tetrahydropyridines, a class of potent mGluR1 antagonists with potential for treating neurological disorders.[5]
The ability to introduce a propenyl group with high fidelity is critical for establishing the structure-activity relationships of these complex molecules.
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. Its stability, functional group tolerance, and predictable reactivity in the Stille cross-coupling reaction make it an invaluable tool for the construction of complex organic molecules. This guide has provided a comprehensive overview of its synthesis, properties, and applications, along with detailed experimental protocols. By understanding the underlying principles and adhering to strict safety protocols, researchers can effectively leverage this reagent to advance their synthetic goals in drug discovery and beyond.
References
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Tri-n-butyl(1-propenyl)tin molecular weight and formula
An In-Depth Technical Guide to Tri-n-butyl(1-propenyl)tin: Properties, Synthesis, and Applications in Modern Organic Chemistry
Executive Summary
This compound is an organometallic compound that serves as a pivotal reagent in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. As a member of the organostannane family, its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where it functions as an effective nucleophilic partner for the introduction of a propenyl moiety. This guide provides a comprehensive overview of its chemical properties, outlines a validated synthetic methodology, explores its mechanistic role in key reactions, and furnishes detailed protocols for its safe handling and application. The content is tailored for researchers and drug development professionals who require a deep, practical understanding of this versatile synthetic tool.
Core Chemical and Physical Properties
This compound, also known by its IUPAC name tributyl(prop-1-en-1-yl)stannane, is typically supplied as a mixture of (E)- and (Z)-isomers.[1][2] Its physical and chemical characteristics are critical for its proper storage, handling, and use in chemical reactions. The compound is a pale yellow liquid that is insoluble in water but soluble in many organic solvents.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₂Sn | [1][4][][6] |
| Molecular Weight | 331.12 g/mol | [4] |
| CAS Number | 105494-65-3 (for E/Z mixture) | [1][][6][7] |
| 66680-85-1 (for Z-isomer) | [4] | |
| Appearance | Pale yellow liquid | [2][3] |
| Boiling Point | 90-92 °C @ 0.4 mmHg | [2][3] |
| Solubility | Insoluble in water | [2][3] |
| Refractive Index | n20/D 1.4780 - 1.4850 | [2][3] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of vinylstannanes like this compound is most commonly achieved through the hydrostannylation of an alkyne. This reaction involves the addition of a tin hydride across the triple bond of the alkyne, a process that can be initiated by radical initiators or catalyzed by transition metals. The choice of initiator or catalyst is crucial as it dictates the regioselectivity and stereoselectivity of the product.
A common and reliable method is the radical-initiated hydrostannylation of propyne with tri-n-butyltin hydride.
Reaction: CH₃-C≡CH + (n-Bu)₃SnH → CH₃-CH=CH-Sn(n-Bu)₃
The causality behind this choice of methodology lies in its efficiency and operational simplicity. A radical initiator, such as azobisisobutyronitrile (AIBN), is used in substoichiometric amounts. Upon gentle heating, AIBN decomposes to form radicals, which then abstract a hydrogen atom from the tributyltin hydride to generate the tributyltin radical ((n-Bu)₃Sn•). This radical is the key chain-carrying species that adds to the alkyne, leading to the formation of the desired vinylstannane.
Caption: Synthetic workflow for this compound via radical hydrostannylation.
Applications in Drug Development: The Stille Cross-Coupling Reaction
This compound is a premier reagent for Stille cross-coupling reactions. This reaction forms a carbon-carbon bond between an organostannane and an organic halide (or triflate) catalyzed by a palladium(0) complex. Its significance in drug development cannot be overstated; it allows for the modular assembly of complex organic molecules, including active pharmaceutical ingredients (APIs), by connecting different molecular fragments with high reliability and functional group tolerance.
The causality of the Stille reaction's success lies in the mild reaction conditions and the inertness of the tin byproducts, which are typically unreactive and can be easily separated from the desired organic product. The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organostannane (R²-Sn(Bu)₃) transfers its organic group (R², the propenyl group in this case) to the palladium center, displacing the halide and forming a new Pd(II) complex. The tin byproduct ((Bu)₃Sn-X) is released. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex (R¹ and R²) couple and are eliminated from the metal center, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of 4-Iodoanisole with this compound
This protocol describes a representative, self-validating system for the Stille coupling. The choice of reagents and conditions is designed for high yield and clean conversion, which can be easily monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To synthesize 4-methoxy-1-(1-propenyl)benzene.
Materials:
-
4-Iodoanisole (1.0 eq)
-
This compound (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq, 1 mol%)
-
Tri(2-furyl)phosphine (TFP) (0.04 eq, 4 mol%)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Saturated aqueous potassium fluoride (KF) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (1.0 eq), Pd₂(dba)₃ (0.01 eq), and tri(2-furyl)phosphine (0.04 eq).
-
Causality: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state. A flame-dried flask and inert atmosphere (argon or nitrogen) are essential to prevent this. TFP is chosen as a ligand to stabilize the palladium catalyst and accelerate the reaction.
-
-
Reagent Addition: Seal the flask with a rubber septum. Evacuate and backfill with argon three times. Add anhydrous, degassed DMF via syringe. Stir the mixture until all solids have dissolved.
-
Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
-
-
Stannane Addition: Add this compound (1.2 eq) to the reaction mixture via syringe.
-
Causality: A slight excess of the organostannane is used to ensure complete consumption of the more valuable aryl iodide.
-
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the 4-iodoanisole spot.
-
Workup and Purification:
-
Cool the reaction to room temperature. Dilute the mixture with diethyl ether.
-
Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. A precipitate of tributyltin fluoride will form.
-
Causality: The fluoride ion has a high affinity for tin, forming a strong Sn-F bond. This facilitates the removal of the toxic and often difficult-to-separate tin byproducts as an easily filterable solid precipitate. This is a key self-validating step for purification.
-
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.
-
Safety and Handling of Organotin Compounds
This compound is a hazardous chemical and must be handled with extreme caution.[2][3] Organotin compounds, as a class, are highly toxic.[8]
-
Toxicity: These compounds are toxic by ingestion, inhalation, and skin contact.[8] Tri-substituted organotins like tributyltin derivatives can cause severe skin and eye irritation and affect the central nervous system.[8][9] They are also suspected of causing reproductive harm.[2][3]
-
Exposure Controls: Always handle this compound in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE) is mandatory and must include:
-
Chemical splash goggles and a face shield.
-
Chemically resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended).
-
A lab coat.
-
-
Waste Disposal: All waste containing organotin compounds is considered hazardous. It must be collected in a dedicated, clearly labeled, sealed container and disposed of according to institutional and governmental regulations.[8] Do not mix with other organic waste streams.
-
Spill Response: In case of a spill, evacuate the area. Use an absorbent material to contain the spill and place it in a sealed container for hazardous waste disposal. Do not attempt to clean up large spills without appropriate training and respiratory protection.[8]
Conclusion
This compound is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its primary application in Stille cross-coupling provides a reliable method for the formation of C(sp²)-C(sp²) bonds, which is fundamental to the synthesis of numerous high-value compounds in the pharmaceutical and materials sectors. A thorough understanding of its properties, the mechanistic underpinnings of its reactivity, and strict adherence to safety protocols are paramount to leveraging its full synthetic potential responsibly and effectively.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10914524, (Z)-Tri-n-butyl(1-propenyl)tin. [Link]
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Centers for Disease Control and Prevention (CDC). ORGANOTIN COMPOUNDS. [Link]
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Chemsrc. Tributyl[(1E)-1-propen-1-yl]stannane. [Link]
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Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56. [Link]
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Occupational Safety and Health Administration (OSHA). TIN, ORGANIC COMPOUNDS (as Sn). [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Tin and Compounds | Public Health Statement. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 57369809, Stannane, tributyl-1-propenyl-. [Link]
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ResearchGate. Applications of organotin compounds. [Link]
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University of Cambridge. Some uses of tin compounds in organic synthesis. [Link]
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Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. [Link]
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University of Malaya Students' Repository. Chapter 1 Organotin Chemistry. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 305767, Tributyltin bromide. [Link]
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Introduction: Situating Tri-n-butyl(1-propenyl)tin in Modern Organic Synthesis
An In-Depth Technical Guide to the Reactivity and Stability of Tri-n-butyl(1-propenyl)tin
Organotin compounds, or stannanes, have held a pivotal role in the advancement of organic chemistry for decades. First explored in the mid-nineteenth century, their industrial and synthetic utility surged in the 20th century, particularly with the advent of palladium-catalyzed cross-coupling reactions.[1] Among the vast family of stannanes, this compound stands out as a versatile and efficient reagent, primarily for the introduction of a propenyl group in the formation of carbon-carbon bonds. Its stability relative to other highly reactive organometallics and its tolerance for a wide array of functional groups have made it an invaluable tool in the synthesis of complex molecules, natural products, and pharmaceutical intermediates.[2]
This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical principles governing the use of this compound. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings of its reactivity, the critical factors influencing its stability and degradation, and the field-proven protocols for its safe and effective application. As a Senior Application Scientist, the emphasis here is on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust chemical principles.
Section 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is the first step toward its effective utilization. The compound is typically supplied as a mixture of E and Z isomers.[3] The three n-butyl groups attached to the tin atom create a lipophilic molecule, a characteristic that influences its solubility and the methods required for its purification and removal from reaction mixtures.[4]
Key Physicochemical Data
The essential properties of this compound are summarized below. This data is critical for calculating molar equivalents, understanding physical behavior, and ensuring safe handling.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₃₂Sn | [3][] |
| Molecular Weight | 331.12 g/mol | [3][6] |
| CAS Number | 105494-65-3 (E/Z mixture) | [3][7][8] |
| 66680-85-1 (Z-isomer) | [6] | |
| Appearance | Solid or neat liquid | [3][7] |
| InChI Key | FJXYMVBFBYAWDR-UHFFFAOYSA-N | [3][] |
Spectroscopic Signature
Spectroscopic analysis is fundamental for verifying the identity and purity of the reagent before use.
-
¹³C NMR: The carbon NMR spectrum provides a clear fingerprint of the molecule's carbon framework.[6]
-
GC-MS: Gas Chromatography-Mass Spectrometry is an effective method for assessing purity and identifying volatile impurities. The mass spectrum will show characteristic fragmentation patterns corresponding to the loss of butyl and propenyl groups.[6]
Section 2: Reactivity Profile and Synthetic Applications
The synthetic utility of this compound is dominated by its application in palladium-catalyzed cross-coupling reactions, most notably the Stille Coupling. This reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[9]
The Stille Cross-Coupling Reaction
The Stille reaction involves the coupling of an organostannane with an organic electrophile, typically an organic halide or triflate.[10] The reaction is valued for its mild conditions and high functional group tolerance, allowing for its use in late-stage complex molecule synthesis.[2]
Causality of Component Selection:
-
Palladium Catalyst: A Pd(0) source, such as Pd(PPh₃)₄, is the active catalyst. The choice of phosphine ligands (like PPh₃) is crucial; they stabilize the palladium center and modulate its reactivity.
-
Organostannane: this compound serves as the nucleophilic partner. The transfer rate of the organic groups from tin to palladium generally follows the order: alkynyl > vinyl > aryl > allyl ≈ benzyl > alkyl. The propenyl group (a vinyl group) has a high transfer propensity, making the reaction efficient. The butyl groups have a very low migratory aptitude and typically remain on the tin atom.
-
Electrophile: Aryl, vinyl, or acyl halides (I, Br, Cl) and triflates are common electrophilic partners. The reactivity order is generally I > OTf > Br >> Cl.
The Catalytic Cycle: A Mechanistic Examination
The mechanism of the Stille reaction is a well-studied catalytic cycle that dictates the reaction's kinetics and outcomes.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R-X) to form a Pd(II) complex. This is often the rate-determining step.[11]
-
Transmetalation: The organic group (R' = 1-propenyl) is transferred from the organostannane to the palladium center, displacing the halide and forming a new Pd(II) complex. The tributyltin halide (Bu₃SnX) is released as a byproduct.[11]
-
Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[11]
Section 3: Stability, Storage, and Degradation Pathways
While organostannanes are relatively stable compared to many other organometallics, their long-term stability is a critical consideration for ensuring reagent quality and reproducibility in experiments.[10]
Factors Influencing Stability
The primary degradation pathways for this compound involve the cleavage of the tin-carbon bonds.[12]
-
Atmospheric Conditions: While generally stable to air and moisture, prolonged exposure can lead to slow hydrolysis and oxidation.[10] Organotin hydrides, for example, are known to be sensitive to oxygen.[13] It is best practice to handle the reagent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Light and Heat: Degradation is significantly accelerated by sunlight (UV radiation) and higher temperatures.[14][15] Photolysis can initiate the stepwise removal of the organic groups from the tin atom.
-
Chemical Incompatibility: Strong acids or electrophilic agents can cause cleavage of the Sn-C bonds.[12] The compound should be stored away from strong oxidizing agents.[16]
Recommended Storage Protocol
To maintain the integrity of this compound, a strict storage protocol is essential. The causality is simple: minimizing exposure to energy (heat, light) and reactive species (air, moisture) prevents degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 4°C or -20°C. | Slows kinetic degradation processes. Butyltins are stable for months to years when frozen.[17] |
| Atmosphere | Store under an inert atmosphere (N₂ or Ar). | Prevents slow oxidation and hydrolysis. |
| Container | Tightly sealed, opaque glass or lined metal can. | Protects from light and prevents moisture ingress.[18] |
| Location | Cool, dry, well-ventilated area. | Ensures a stable environment and safety.[16][18] |
Environmental Degradation Pathway
Understanding the environmental fate of organotins is crucial due to their toxicity. Degradation proceeds via a sequential dealkylation/de-arylation process, which generally reduces the compound's toxicity.[12][19]
The toxicity of organotin compounds decreases significantly with the number of organic groups attached to the tin atom, following the order: R₃SnX > R₂SnX₂ > RSnX₃.[15][19] Inorganic tin itself has very low toxicity.[19]
Section 4: Experimental Protocols and Handling
Adherence to rigorous safety and experimental protocols is non-negotiable when working with organotin compounds due to their significant toxicity.
Safety and Toxicology
This compound is classified as highly toxic and an environmental hazard.[3]
-
Toxicity: It is toxic if swallowed and harmful in contact with skin.[3][20][21] It is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[22]
-
Handling: All manipulations must be conducted in a certified chemical fume hood.[16][23] Personal Protective Equipment (PPE) is mandatory.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and/or face shield. | Protects against splashes and vapors.[22] |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile, neoprene). | Prevents dermal absorption, a key route of exposure.[20][22] |
| Body Protection | Laboratory coat, long pants, closed-toe shoes. | Minimizes skin contact.[22] |
| Respiratory | NIOSH-approved respirator if vapors are generated. | Prevents inhalation, a primary exposure route.[22] |
Experimental Workflow: Stille Coupling
The following diagram illustrates a typical workflow for a Stille coupling reaction, providing a logical sequence from setup to product isolation.
Protocol: Palladium-Catalyzed Stille Coupling of an Aryl Bromide
This protocol provides a self-validating methodology for coupling an aryl bromide with this compound.
Reagents & Equipment:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF, 10 mL)
-
Oven-dried round-bottom flask with stir bar, condenser, and septum
-
Inert gas line (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Inert Atmosphere Setup: Assemble the oven-dried glassware. Place the aryl bromide (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv) into the flask. Seal the flask with the septum and purge with inert gas for 10-15 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (10 mL) via syringe. Stir the mixture until the solids are dissolved. Add the this compound (1.1 equiv) via syringe. The use of a slight excess of the stannane ensures complete consumption of the potentially more valuable aryl bromide.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C (solvent-dependent) using an oil bath. The elevated temperature is necessary to drive the oxidative addition and reductive elimination steps at a reasonable rate.
-
Monitoring: Follow the disappearance of the starting materials by TLC or GC-MS. A typical reaction time is 4-24 hours.
-
Workup - Tin Removal: Upon completion, cool the reaction to room temperature. The primary challenge in Stille coupling workup is the removal of the lipophilic Bu₃SnBr byproduct. A standard and effective method is to add a saturated aqueous solution of potassium fluoride (KF).[11] Stir vigorously for 1-2 hours. This precipitates the tin as insoluble tributyltin fluoride, which can be removed by filtration through Celite.
-
Extraction: Transfer the filtrate to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate or diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired propenylated aryl compound.
Conclusion
This compound is a potent and reliable reagent for the construction of carbon-carbon bonds, particularly through the Stille coupling reaction. Its utility is a direct result of its predictable reactivity, high functional group tolerance, and relative stability. However, realizing its full potential requires a deep understanding of the mechanistic principles that govern its reactions, a vigilant approach to its stability and storage, and an unwavering commitment to safety protocols due to its inherent toxicity. By integrating the insights and methodologies presented in this guide, researchers can confidently and effectively leverage this important synthetic tool in the pursuit of novel chemical entities.
References
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- Toxicity and speciation analysis of organotin compounds. (n.d.).
-
Ueno, Y., et al. (2009). Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. Applied and Environmental Microbiology, 75(10), 3103–3108. [Link]
- Introduction to organotin chemistry - and applic
-
Wang, F., et al. (2012). Degradation of organotin compounds in organic and mineral forest soils. Environmental Pollution, 162, 335-342. [Link]
-
(Z)-Tri-n-butyl(1-propenyl)tin. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
Quevauviller, P., et al. (1996). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 1(4), 343-351. [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Stille reaction. (n.d.). Wikipedia. [Link]
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Stille Coupling. (n.d.). NROChemistry. [Link]
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Evans, S. M. (1995). Industrial manufacture and applications of tributyltin compounds. In Tributyltin: Case Study of an Environmental Contaminant (pp. 21-42). Cambridge University Press. [Link]
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Navigating the Risks: A Senior Application Scientist's Guide to the Safe Handling and Storage of Organotin Compounds
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation often involves navigating the complexities of highly reactive and toxic chemical agents. Among these, organotin compounds stand out for their diverse applications and significant health hazards. This guide provides an in-depth, experience-driven framework for the safe handling and storage of these materials, moving beyond mere procedural lists to instill a culture of intrinsic safety and scientific integrity within your laboratory.
Understanding the Adversary: The Chemistry and Toxicology of Organotin Compounds
A foundational principle of laboratory safety is a comprehensive understanding of the materials in use. Organotin compounds are a class of organometallic chemicals with at least one tin-carbon bond.[1] Their properties and toxicity are profoundly influenced by the number and nature of the organic groups attached to the tin atom.
Organotins are generally categorized into four groups: mono-, di-, tri-, and tetraorganotins, based on the number of organic substituents.[1] A critical takeaway for any researcher is that the biological activity and toxicity vary significantly across these classes.
Toxicity Hierarchy: The acute toxicity of organotin compounds to mammals generally follows a descending order: trialkyltins > dialkyltins > monoalkyltins. Tetraorganotins are relatively stable and less toxic but can metabolize into more toxic triorganotin compounds. Among the alkyl groups, ethyl derivatives exhibit the highest toxicity.[2] Conversely, the toxicity tends to decrease as the chain length of the organic group increases.
Routes of Exposure and Health Effects: Exposure can occur through inhalation of vapors or dust, skin contact, or ingestion.[3] These compounds are potent irritants to the skin, eyes, and respiratory tract.[1] Systemic effects are of grave concern, with documented impacts on the central nervous system, immune system, liver, kidneys, and reproductive system.[4] Tri- and tetra-substituted organotins are considered the most toxic.[3] For instance, large doses of tributyltin have been shown to damage the reproductive and central nervous systems.
Table 1: Properties and Toxicity of Selected Organotin Compounds
| Compound Class | Example(s) | Primary Uses | Key Hazards & Toxicity Profile |
| Triorganotins | Tributyltin (TBT) oxide, Triphenyltin (TPT) acetate, Triethyltin acetate | Biocides, fungicides, pesticides | Highest acute toxicity; neurotoxic, immunotoxic, endocrine disruptors.[5] Triethyltin acetate is one of the most toxic organotins. |
| Diorganotins | Dibutyltin (DBT) dilaurate, Dioctyltin (DOT) compounds | PVC heat stabilizers, catalysts[6] | Moderately toxic; can affect the immune system.[5] |
| Monoorganotins | Monobutyltin (MBT) compounds, Monooctyltin (MOT) compounds | PVC heat stabilizers | Low toxicity. |
| Tetraorganotins | Tetrabutyltin (TeBT) | Starting material for other organotins | Relatively low toxicity but can be metabolized to more toxic triorganotins. |
The Shield of Preparedness: Engineering Controls and Personal Protective Equipment (PPE)
The principle of "as low as reasonably achievable" (ALARA) exposure is paramount. This is accomplished through a multi-layered defense, beginning with engineering controls and culminating in personal protective equipment.
Engineering Controls: Your First Line of Defense
Reliance on PPE alone is a flawed strategy. The primary approach must be to control hazards at their source.
-
Chemical Fume Hoods: All work with organotin compounds, especially volatile ones or those that can form dusts, must be conducted within a properly functioning chemical fume hood.[3][7] This is non-negotiable. The ventilation system should be designed to prevent the accumulation or recirculation of organotins in the workplace and effectively remove them from the breathing zones of employees.[1]
-
Designated Areas: Establish a clearly marked, designated area within the laboratory specifically for handling organotins.[3] This area should be equipped with all necessary safety equipment, including an eyewash station and an emergency shower.[1][3] Access should be restricted to trained personnel.
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential to guard against accidental contact. A standard Level C protective ensemble is often recommended for handling organotins.[3]
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Double gloving is a highly recommended practice to prevent skin contact.[3]
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are necessary to protect against splashes.[3]
-
Body Covering: A lab coat, preferably one that is impervious to chemicals, should be worn to protect skin and clothing.[3]
-
Respiratory Protection: For situations with a high risk of aerosol generation, such as large spills or when engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.[3]
In the Crucible: Safe Handling and Experimental Protocols
Meticulous technique is a cornerstone of safety when working with highly toxic substances. Only personnel properly trained in the procedures for handling organotins should be permitted to work with them.[3]
General Handling Practices
-
Avoid Contact: All contact with skin, eyes, and clothing must be strictly avoided.[3]
-
Weighing Solids: When weighing solid organotins, do so carefully inside a fume hood to prevent dust generation.[3]
-
Transferring Liquids: For transferring liquid organotin reagents, particularly those that are air-sensitive, a syringe and needle technique under an inert atmosphere is the standard and safest method.[3][7]
-
Working Alone: Never work with organotin reagents when alone in the laboratory.[7]
Experimental Protocol: Transfer of an Air-Sensitive Organotin Reagent
This protocol details the safe transfer of a liquid organotin reagent from a Sure/Seal™ bottle, a common packaging for air-sensitive chemicals.[3][7]
Objective: To safely transfer a precise volume of an air- and moisture-sensitive liquid organotin reagent to a reaction vessel.
Materials:
-
Sure/Seal™ bottle of organotin reagent
-
Dry, clean septum
-
Needle connected to an inert gas (e.g., Argon or Nitrogen) line
-
Dry, clean syringe and needle for transfer
-
Reaction vessel, flame-dried and cooled under an inert atmosphere
-
Full PPE (double gloves, safety goggles, face shield, lab coat)
Procedure:
-
Preparation: Don all required PPE. Ensure the reaction vessel and all transfer equipment (syringe, needles) are scrupulously dry.[7]
-
Inert Atmosphere: Work entirely within a chemical fume hood.[7] Remove the plastic cap from the Sure/Seal™ bottle and place a clean, dry septum over the opening.
-
Pressurization: Carefully insert a needle connected to an inert gas line through the septum to create a slight positive pressure inside the bottle.[3] This prevents air from entering when the reagent is withdrawn.
-
Reagent Transfer: Using a dry syringe and needle, pierce the septum and carefully draw the desired amount of the liquid reagent.[3]
-
Dispensing: Transfer the reagent to the reaction vessel by inserting the needle through the vessel's septum and depressing the plunger.
-
Completion and Quenching: After transfer, withdraw the needle. Quench the syringe and needle by flushing them with a suitable solvent (e.g., hexanes or toluene) into a dedicated waste container.[7]
Sanctity of Storage: Ensuring Long-Term Stability and Security
Proper storage is crucial not only for safety but also for maintaining the chemical integrity of the compounds.
Storage Conditions
-
Containers: Organotin compounds should be stored in tightly closed, clearly labeled containers.[3]
-
Location: Store in a well-ventilated, dry, and secure area.[3] The storage area should be locked or otherwise accessible only to authorized personnel.
-
Incompatibilities: Store away from strong oxidizing agents.[3][8] Organotin halides can react with water to produce hydrogen halides, and organotin hydrides react with water to produce flammable hydrogen gas.[9]
-
Temperature: While many organotin compounds are stable at room temperature, they can begin to decompose when heated above 100°C.[10] Storage at elevated temperatures should be avoided. For environmental samples containing organotins, storage at -20°C has been shown to maintain stability for extended periods.[11]
When Protocols Fail: Emergency Procedures and Waste Management
Even with the most stringent controls, accidents can happen. A well-rehearsed emergency plan is a critical safety net.
Spill Cleanup
-
Evacuate and Secure: Immediately evacuate and restrict access to the spill area.[3]
-
Don PPE: Wear full PPE, including respiratory protection if the spill is large or involves a volatile compound.[3]
-
Containment and Cleanup:
-
Decontamination and Disposal: Place all contaminated materials (absorbent pads, gloves, etc.) into a dedicated, clearly labeled, and sealed container for hazardous waste.[3] Clean the affected area thoroughly.
First Aid
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][3]
-
Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[3]
-
Ingestion: Seek immediate medical attention.[3] Do not induce vomiting unless directed by medical personnel.
Waste Disposal: A Cradle-to-Grave Responsibility
All materials contaminated with organotin compounds are classified as hazardous waste.[3]
-
Segregation: Do not mix organotin waste with other waste streams.[3]
-
Containment: All organotin waste must be placed in a dedicated, clearly labeled, and sealed container.[3][12]
-
Disposal: Waste must be disposed of through a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[1] Landfilling in sealed containers at a controlled site is a common method.[12][13]
-
Glassware Decontamination: Glassware that has come into contact with organotin compounds should be decontaminated. Soaking glassware overnight in an oxidizing bleach solution or a nitric acid bath can convert the organotins to less harmful tin oxides.[14] The cleaning solution should be disposed of as hazardous waste.
Conclusion: Fostering a Culture of Inherent Safety
The safe handling and storage of organotin compounds are not merely about following a set of rules; they are about cultivating a deep-seated understanding of the risks and integrating rigorous safety practices into every aspect of the experimental workflow. By combining robust engineering controls, appropriate personal protective equipment, meticulous handling techniques, and a prepared emergency response plan, researchers can confidently and safely unlock the scientific potential of these challenging but valuable compounds.
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Carneiro, M. F. H., de Oliveira, L. M. S., de Faria, F. C., da Silva, B. P., & de Oliveira, A. P. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Endocrinology. [Link]
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Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (1994). National Research Council. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tri-n-butyl(1-propenyl)tin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-n-butyl(1-propenyl)tin and its isomers are valuable reagents in organic synthesis, notably in palladium-catalyzed cross-coupling reactions such as the Stille coupling, enabling the formation of complex carbon-carbon bonds. However, the utility of this organostannane is shadowed by its significant toxicological profile. This in-depth technical guide provides a comprehensive framework for the safe handling of this compound, moving beyond a mere checklist of precautions to elucidate the scientific rationale behind each safety measure. By integrating principles of risk assessment, engineering controls, personal protective equipment, and detailed experimental protocols, this document aims to empower researchers to mitigate the inherent risks and foster a culture of safety in the laboratory.
Hazard Identification and Risk Assessment: Understanding the Adversary
This compound, like other organotin compounds, presents a multifaceted hazard profile that demands a thorough understanding prior to any laboratory work. The primary routes of exposure are inhalation, ingestion, and dermal contact, each with the potential for severe health consequences.[1][2]
A comprehensive risk assessment is the foundational step in ensuring laboratory safety. This involves not only recognizing the intrinsic hazards of the chemical but also evaluating the risks associated with the specific procedures being undertaken.
Table 1: GHS Hazard Classification for this compound [1][3]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Reproductive Toxicity (Category 1B) | H360FD: May damage fertility or the unborn child |
| Specific Target Organ Toxicity, Repeated Exposure (Category 1) | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute (Category 1) | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects |
The high toxicity of this compound necessitates a stringent "as low as reasonably practicable" (ALARP) approach to exposure. The potential for long-term health effects, including reproductive harm and organ damage from repeated exposure, underscores the critical importance of consistent and meticulous safety practices.
The Hierarchy of Controls: A Multi-Layered Defense Strategy
Effective risk management relies on a layered approach to safety, commonly known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
2.1. Elimination and Substitution:
The most effective control is to eliminate the hazard altogether. In the context of this compound, this could involve redesigning a synthetic route to avoid its use. Substitution, the next most effective measure, involves replacing the hazardous chemical with a less toxic alternative. For instance, exploring other cross-coupling reactions like the Suzuki or Hiyama couplings, which utilize less toxic organoboron or organosilicon reagents, should be a primary consideration.[4] However, the unique reactivity and functional group tolerance of organostannanes in Stille couplings sometimes make them indispensable.[5][6]
2.2. Engineering Controls:
When elimination or substitution is not feasible, engineering controls are the next line of defense. These are physical changes to the workspace that isolate personnel from the hazard.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and the reaction itself, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The sash should be kept as low as possible.
-
Glovebox: For larger quantities or procedures with a higher risk of aerosolization, a glovebox provides an enclosed, inert atmosphere, offering an even higher level of containment.
2.3. Administrative Controls:
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed, lab-specific SOPs for working with this compound must be developed and strictly followed. These SOPs should cover every aspect of the workflow, from preparation to waste disposal.
-
Training: All personnel who will be working with or near this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols. This training should be documented.
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled. These areas should be labeled with appropriate warning signs.
2.4. Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should be considered the last line of defense, to be used in conjunction with engineering and administrative controls.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Body Part | PPE Recommendation | Rationale |
| Hands | Double-gloving with nitrile or neoprene gloves. | Provides a barrier against dermal absorption. Double-gloving offers additional protection in case the outer glove is compromised. |
| Eyes | Chemical splash goggles and a face shield. | Protects against splashes and aerosols, which can cause severe eye irritation. |
| Body | A chemically resistant lab coat, fully buttoned, with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be necessary for certain high-risk procedures or in the event of a spill. | Protects against inhalation of toxic vapors. The need for respiratory protection should be determined by a formal risk assessment. |
Experimental Protocol: A Case Study in the Stille Coupling Reaction
The following is a detailed, step-by-step methodology for a generic Stille coupling reaction, adapted to highlight the critical safety considerations when working with an organostannane like this compound. The causality behind each step is explained to create a self-validating system of safety.
3.1. Reaction Setup and Reagent Preparation:
-
Fume Hood Preparation: Before starting, ensure the fume hood is clean, uncluttered, and the sash is at the appropriate height. All necessary glassware should be oven-dried and assembled in the hood.
-
Causality: A clean and organized workspace minimizes the risk of accidental spills and cross-contamination. Dry glassware is crucial for the success of many organometallic reactions.
-
-
Inert Atmosphere: The reaction vessel should be equipped with a reflux condenser and an inert gas inlet (e.g., nitrogen or argon). Purge the system with the inert gas for at least 10-15 minutes before adding any reagents.
-
Causality: While organostannanes are generally stable to air and moisture,[5] an inert atmosphere is good practice in palladium-catalyzed reactions to prevent oxidation of the catalyst and sensitive substrates.
-
-
Reagent Weighing and Transfer: Weigh this compound in a sealed container within the fume hood. Use a syringe or cannula for transferring the liquid reagent to the reaction flask.
-
Causality: This minimizes the risk of inhalation and dermal exposure. Using a syringe or cannula prevents splashing and ensures accurate transfer of the reagent.
-
3.2. Reaction Execution:
-
Solvent and Reagent Addition: Add the degassed solvent, the organic halide, the palladium catalyst, and any ligands to the reaction flask under a positive pressure of inert gas.
-
Addition of this compound: Slowly add the this compound solution to the reaction mixture via syringe or cannula.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).
-
Causality: Careful monitoring allows for the determination of the reaction endpoint, preventing unnecessary heating and potential side reactions.
-
3.3. Reaction Work-up and Purification: The Critical Decontamination Step
The work-up procedure is not only for isolating the desired product but is also a critical step in deactivating and removing the toxic organotin byproducts.
-
Quenching the Reaction: Upon completion, cool the reaction mixture to room temperature.
-
Aqueous Work-up with Potassium Fluoride: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[1] Stir the biphasic mixture vigorously for at least one hour.
-
Causality: Potassium fluoride reacts with the tri-n-butyltin halides to form insoluble tri-n-butyltin fluoride, which can then be removed by filtration. This is a crucial step in removing the toxic tin byproducts from the product mixture.
-
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated tri-n-butyltin fluoride. Wash the filter cake with the organic solvent.
-
Further Washes: Wash the organic layer with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography.
-
Causality: Column chromatography further separates the desired product from any residual organotin impurities.
-
Caption: A streamlined workflow for a Stille coupling reaction emphasizing key safety checkpoints.
Emergency Procedures: Preparedness is Paramount
In the event of an emergency, a swift and informed response is critical to minimizing harm.
Caption: A flowchart outlining immediate actions for different emergency scenarios involving organotins.
4.1. Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Remove all contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
4.2. Spills:
-
Small Spills: If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the laboratory immediately and alert others in the vicinity. Contact your institution's emergency response team.
Waste Disposal and Decontamination: A Cradle-to-Grave Responsibility
Proper waste management is a critical component of laboratory safety and environmental stewardship. All waste containing this compound or its byproducts is considered hazardous waste.
-
Waste Streams: Maintain separate, clearly labeled, and sealed containers for liquid and solid organotin waste.
-
Decontamination of Glassware: Glassware that has come into contact with this compound should be decontaminated before being washed. Rinse the glassware with a suitable organic solvent and collect the rinsate as hazardous waste. Subsequently, a bleach solution can be used to oxidize residual organotin compounds.
-
Disposal: All organotin waste must be disposed of through your institution's hazardous waste management program. Do not pour any organotin-containing material down the drain.[2]
Conclusion: A Commitment to a Safer Scientific Future
This compound is a powerful tool in the synthetic chemist's arsenal, but its use comes with a significant responsibility. By adopting a proactive and informed approach to safety, grounded in a thorough understanding of the hazards and the implementation of a multi-layered control strategy, researchers can confidently and safely harness the synthetic potential of this valuable reagent. This guide serves as a starting point for developing a robust safety culture within your laboratory, ensuring that groundbreaking research is conducted without compromising the health and well-being of the scientific community.
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American Elements. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). (Z)-Tri-n-butyl(1-propenyl)tin. Retrieved from [Link]
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Wikipedia. (2023, November 28). Stille reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
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Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]
-
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Cis and trans isomers of Tri-n-butyl(1-propenyl)tin
An In-Depth Technical Guide to the Cis and Trans Isomers of Tri-n-butyl(1-propenyl)tin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal organostannane reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. It exists as two distinct geometric isomers, cis-(Z) and trans-(E), whose stereochemistry directly influences the stereochemical outcome of subsequent reactions. This guide provides a comprehensive technical overview of the synthesis, structural elucidation, reactivity, and handling of these isomers. We delve into the core analytical techniques for their differentiation, with a strong emphasis on Nuclear Magnetic Resonance (NMR) spectroscopy, and detail their application in stereospecific synthesis, particularly the Stille reaction. This document is intended to serve as an expert resource, blending theoretical principles with practical, field-proven methodologies.
Introduction to Vinylstannane Isomerism
Organotin compounds, or organostannanes, are a class of organometallic compounds featuring a tin-carbon bond.[1] Within this class, vinylstannanes such as this compound are exceptionally valuable synthetic intermediates. Their utility stems from their stability to air and moisture, tolerance of a wide variety of functional groups, and their predictable reactivity in palladium-catalyzed cross-coupling reactions.[2][3]
The 1-propenyl group can exist in two planar geometries about the carbon-carbon double bond, leading to cis (Z) and trans (E) isomers. The spatial arrangement of the substituents is critical, as the stereochemistry of the vinylstannane is typically retained during subsequent coupling reactions.[2][4] This stereoretention allows for the precise construction of complex molecules with defined alkene geometry, a common requirement in pharmaceutical and materials science. Understanding the distinct properties and behaviors of the cis and trans isomers is therefore paramount for their effective application.
Synthesis and Isomer Separation
The synthesis of this compound often results in a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the reaction conditions and the stereochemistry of the starting materials. A common synthetic route involves the hydrostannylation of a terminal alkyne, which can be catalyzed by palladium complexes.[5]
While achieving perfect stereoselectivity in the initial synthesis can be challenging, the resulting isomeric mixture can often be used directly. However, for applications requiring high stereopurity, separation of the isomers is necessary. Methods for separating cis and trans isomers can be complex due to their similar physical properties.[6] Techniques that have been employed for separating challenging isomers include:
-
High-Performance Liquid Chromatography (HPLC): Utilizing specialized columns, such as chiral or reversed-phase columns, can effectively separate geometric isomers.[7][8]
-
Gas Chromatography (GC): Capillary GC offers high resolution for separating volatile compounds like organotins.[9][10]
-
Azeotropic Distillation or Complexation: In some cases, isomers can be separated by forming azeotropes or complexes that alter their boiling points or solubility.[6][11]
Structural Elucidation: Differentiating Cis and Trans Isomers
The unambiguous identification of the cis and trans isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose.
¹H NMR Spectroscopy: The Power of Coupling Constants
The key to distinguishing cis and trans isomers via ¹H NMR lies in the magnitude of the vicinal coupling constant (³J) between the olefinic protons. This phenomenon is described by the Karplus relationship, which correlates the ³J value to the dihedral angle between the coupled protons.[12][13]
-
In the trans isomer, the vinylic protons have a dihedral angle of ~180°, resulting in strong orbital overlap and a large coupling constant, typically in the range of 11-19 Hz .[14][15]
-
In the cis isomer, the vinylic protons have a dihedral angle of ~0°, leading to weaker overlap and a smaller coupling constant, typically in the range of 5-14 Hz .[14][15]
This significant and predictable difference in ³J values provides a reliable method for assigning the stereochemistry of each isomer.
Data Summary: NMR Characterization
The following table summarizes the characteristic NMR data for the differentiation of cis- and trans-Tri-n-butyl(1-propenyl)tin.
| Isomer | Parameter | Typical Value | Causality/Insight |
| cis-(Z) | ¹H NMR: ³J(H-C=C-H) | 5-14 Hz[15] | Dihedral angle of ~0° between vinylic protons leads to a smaller coupling constant. |
| ¹³C NMR: C-Sn | ~130-140 ppm | The chemical shift of the carbon directly attached to the tin atom. | |
| ¹³C NMR: C=C-Sn | ~145-155 ppm | The chemical shift of the second carbon in the vinyl group. | |
| trans-(E) | ¹H NMR: ³J(H-C=C-H) | 11-19 Hz[15] | Dihedral angle of ~180° between vinylic protons results in a larger coupling constant. |
| ¹³C NMR: C-Sn | ~130-140 ppm | Similar range to the cis isomer, less diagnostic than proton coupling. | |
| ¹³C NMR: C=C-Sn | ~145-155 ppm | Similar range to the cis isomer, less diagnostic than proton coupling. |
Note: Specific chemical shifts can vary based on the solvent and spectrometer frequency. The coupling constant (J) is the most reliable diagnostic parameter.
Gas Chromatography (GC) Analysis
Gas chromatography is a primary technique for both the separation and quantification of organotin compounds.[16][17] Due to their toxicity and environmental persistence, sensitive and selective detectors are often required.
-
Methodology: The analysis typically involves injecting a solution of the isomeric mixture into a GC system equipped with a high-resolution capillary column.[10] The isomers, having slightly different volatilities and interactions with the stationary phase, will elute at different retention times.
-
Detection: While standard detectors can be used, specialized detectors like a Pulsed Flame Photometric Detector (PFPD) or mass spectrometry (MS) provide high selectivity and sensitivity for tin-containing compounds.[9][16] For some biological or environmental samples, derivatization to more volatile forms may be necessary prior to GC analysis.[17]
Reactivity and Application: The Stille Cross-Coupling Reaction
The premier application of this compound isomers is in the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] A key feature of the Stille reaction is that it proceeds with retention of the vinylstannane's stereochemistry.[4]
-
Stereospecificity: If the cis-isomer of the vinylstannane is used, the resulting coupled product will contain a cis-alkene. Conversely, using the trans-isomer will yield a trans-alkene product. This direct transfer of stereochemistry is a cornerstone of its synthetic utility.[18]
The reaction is catalyzed by a palladium(0) complex and proceeds via a well-established catalytic cycle.
The Stille Catalytic Cycle
The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][19]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X).
-
Transmetalation: The organic group (R²) from the organostannane is transferred to the palladium center, displacing the halide. This is often the rate-limiting step.
-
Reductive Elimination: The two coupled organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Stability, Safety, and Handling
While steric hindrance generally makes trans isomers more stable than cis isomers, this is not a universal rule, and the relative stability can be influenced by subtle electronic effects or intramolecular forces.[20] For simple alkenes, the trans isomer is typically thermodynamically favored.
Crucially, all organotin compounds are highly toxic. [21][22] Tri- and tetra-substituted organotins are considered the most hazardous.[23] Exposure can occur through inhalation, ingestion, or skin contact, and can affect the central nervous system.[21][24] Strict adherence to safety protocols is mandatory.
Mandatory Safety Protocols:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[23]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (double-gloving is recommended), a lab coat, and chemical safety goggles with a face shield.[23]
-
Handling: Use a syringe or cannula for transferring liquid organotins under an inert atmosphere, as many are air-sensitive.[23] Avoid creating dust when handling solid derivatives.
-
Waste Disposal: All organotin-contaminated waste is classified as hazardous and must be collected in a dedicated, sealed, and clearly labeled container for disposal according to institutional guidelines.[21][23]
-
Emergency Procedures: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for 15 minutes and seek immediate medical attention.[23]
Experimental Protocols
Protocol 1: ¹H NMR Analysis for Isomer Differentiation
-
Sample Preparation: Dissolve 1-5 mg of the this compound sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Ensure adequate resolution to resolve the fine splitting of the vinylic protons.
-
Data Processing: Process the spectrum using appropriate software. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Analysis:
-
Identify the multiplet signals corresponding to the vinylic protons (typically in the 5.5-6.5 ppm region).
-
Measure the coupling constant (J-value) for the splitting between these two protons.
-
Assign the isomer based on the measured J-value: a large value (~11-19 Hz) indicates the trans isomer, while a smaller value (~5-14 Hz) indicates the cis isomer.[12][15]
-
Protocol 2: Workflow for Synthesis and Stereospecific Coupling
The following diagram outlines a typical workflow from synthesis to application.
Caption: Experimental workflow for this compound.
Conclusion
The cis and trans isomers of this compound are powerful reagents for constructing molecules with precise stereochemical control. Their effective use hinges on the ability to reliably synthesize, separate, and characterize each isomer. ¹H NMR spectroscopy, through the analysis of vicinal coupling constants, stands as the definitive method for structural assignment. When applied in stereoretentive reactions like the Stille coupling, these isomers enable chemists to translate the geometric information of a simple reagent into the complex architecture of a final product. However, their significant toxicity necessitates rigorous adherence to safety protocols to ensure responsible handling and disposal in the research environment.
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A Researcher's In-Depth Technical Guide to Tri-n-butyl(1-propenyl)tin: From Sourcing to Safe Synthesis and Application
For the modern organic chemist, particularly those engaged in the intricate art of drug discovery and complex molecule synthesis, organostannanes remain indispensable reagents. Among these, Tri-n-butyl(1-propenyl)tin stands out as a versatile C3 building block, primarily utilized in palladium-catalyzed Stille cross-coupling reactions to forge new carbon-carbon bonds with surgical precision. Its commercial availability, coupled with well-established reactivity, makes it a go-to reagent for the stereospecific introduction of a propenyl moiety.
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to offer field-proven insights into the procurement, stereoselective synthesis, practical application, and, crucially, the safe handling and disposal of this potent chemical tool. The protocols and workflows described herein are designed to be self-validating, grounded in established chemical principles and authoritative literature.
Commercial Availability and Procurement: A Starting Point
This compound is commercially available from several major chemical suppliers, typically as a mixture of (E) and (Z) isomers. When procuring this reagent, it is critical to note the specific CAS number and any available information on the isomeric ratio, as this can influence the stereochemical outcome of subsequent reactions.
| Supplier | Typical Product Name | CAS Number |
| Sigma-Aldrich | This compound, E and Z mixture | 105494-65-3[1] |
| American Elements | This compound | 105494-65-3 |
| BOC Sciences | This compound E and Z | 105494-65-3 |
| Santa Cruz Biotechnology | This compound, cis + trans | 105494-65-3 |
For applications where stereochemical purity is paramount, researchers may need to synthesize the desired isomer. The commercially available mixture serves as an excellent starting point for many applications or as a reference standard for in-house preparations. It is typically supplied as a pale yellow liquid or solid and should be stored under an inert atmosphere in a refrigerator.[2]
The Art of Synthesis: Stereoselective Preparation of (E)- and (Z)-Isomers
The ability to control the geometry of the propenyl group is a significant advantage of using this compound. The choice of synthetic route is the primary determinant of the resulting E/Z ratio. The most common and effective method is the hydrostannylation of propyne.[3]
Synthesis of (E)-Tri-n-butyl(1-propenyl)tin via Palladium-Catalyzed Hydrostannylation
The syn-addition of a tin hydride across an alkyne is a powerful method for generating (E)-vinylstannanes with high stereoselectivity.[4] Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are particularly effective for this transformation.[5]
Causality of Experimental Choice: The palladium(0) catalyst facilitates a syn-addition of the Sn-H bond across the triple bond of propyne. This concerted or near-concerted mechanism ensures that the hydrogen and the tributyltin group are delivered to the same face of the alkyne, resulting in the thermodynamically favored (E)-isomer.
Caption: Synthesis of the (E)-isomer via Pd-catalyzed hydrostannylation.
Experimental Protocol: Synthesis of (E)-Tri-n-butyl(1-propenyl)tin
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Solvent and Reagents: Add anhydrous, degassed toluene via syringe. Cool the flask to 0 °C in an ice bath.
-
Hydrostannylation: Slowly add tributyltin hydride (1.0 eq) to the stirred solution. Bubble propyne gas through the solution for 1-2 hours, or until TLC analysis indicates complete consumption of the tin hydride.
-
Workup: Remove the solvent under reduced pressure. The crude product can often be used directly or purified by vacuum distillation.
Synthesis of (Z)-Tri-n-butyl(1-propenyl)tin
The synthesis of the (Z)-isomer typically requires a different strategy, often starting from a (Z)-configured precursor, such as (Z)-1-bromopropene. This involves a metal-halogen exchange followed by quenching with a tributyltin electrophile.
Causality of Experimental Choice: This method relies on the retention of configuration during the lithium-halogen exchange and subsequent transmetalation with tributyltin chloride. By starting with a stereochemically defined (Z)-alkenyl halide, the geometry is preserved in the final product.
Caption: Synthesis of the (Z)-isomer via lithium-halogen exchange.
Experimental Protocol: Synthesis of (Z)-Tri-n-butyl(1-propenyl)tin
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a solution of (Z)-1-bromopropene (1.0 eq) in anhydrous diethyl ether.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add tert-butyllithium (2.2 eq) and stir for 30 minutes.
-
Transmetalation: Add tributyltin chloride (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo and purify the residue by column chromatography on silica gel.
Characterization of (E)- and (Z)-Isomers
¹H and ¹³C NMR spectroscopy are the primary methods for distinguishing between the (E) and (Z) isomers. The key diagnostic signals are the chemical shifts and coupling constants of the vinylic protons.
| Isomer | ¹H NMR (Representative Data) | Key Feature |
| (E)-Isomer | δ: 6.12 – 5.96 (m, 2H)[6] | Larger coupling constant between vinylic protons (typically >15 Hz) |
| (Z)-Isomer | - | Smaller coupling constant between vinylic protons (typically <12 Hz) |
Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency. Tin satellites (coupling to ¹¹⁷Sn and ¹¹⁹Sn isotopes) are also characteristic features in the NMR spectra of organostannanes.
Application in Stille Cross-Coupling: A Validated Protocol
The Stille reaction is a cornerstone of modern synthetic chemistry, valued for its mild conditions and broad functional group tolerance.[7][8][9] this compound is an excellent coupling partner for a variety of organic electrophiles, particularly aryl and vinyl halides or triflates.[2][10]
Caption: Catalytic cycle of the Stille cross-coupling reaction.[10]
Self-Validating Protocol: Stille Coupling of (E)-Tri-n-butyl(1-propenyl)tin with 4-Iodoanisole
This protocol provides a reliable method for the synthesis of (E)-1-(4-methoxyphenyl)prop-1-ene, a common structural motif.
-
Reaction Setup: In a glovebox or under a strict nitrogen atmosphere, add Pd(PPh₃)₄ (3 mol%) to a flame-dried Schlenk flask. Add anhydrous, degassed DMF (or THF) via syringe.
-
Reagent Addition: Add 4-iodoanisole (1.0 eq) followed by (E)-Tri-n-butyl(1-propenyl)tin (1.2 eq) via syringe.
-
Reaction Conditions: Heat the mixture to 80-90 °C and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup and Purification (KF Method):
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) three times.[11] Stir vigorously for at least 30 minutes during each wash to precipitate the insoluble tributyltin fluoride.[5]
-
A white precipitate should form. Filter the entire mixture through a pad of Celite®, washing the pad with diethyl ether.[11]
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography on silica gel.
-
| Reagent/Parameter | Rationale |
| Pd(PPh₃)₄ | Reliable, commercially available Pd(0) catalyst. |
| Anhydrous, Degassed Solvent | Prevents quenching of the catalyst and side reactions. |
| Excess Vinylstannane (1.2 eq) | Ensures complete consumption of the often more valuable aryl halide. |
| KF Wash | The fluoride ion has a high affinity for tin, forming a strong Sn-F bond and precipitating the organotin byproduct as an insoluble, easily filterable solid (Bu₃SnF).[12] |
Safety, Handling, and Decontamination: A Non-Negotiable Priority
The primary drawback of organotin chemistry is the high toxicity of the reagents and byproducts.[7][8] Tributyltin (TBT) compounds are neurotoxic, immunotoxic, and can cause severe skin irritation.[2] Acute oral LD50 values for TBT compounds in rats range from 94 to 234 mg/kg body weight.[10] Therefore, strict adherence to safety protocols is mandatory.
Mandatory Safety Precautions:
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Double-gloving is recommended.
-
Handling: Use syringes and cannulas for transferring solutions to avoid exposure. Never work alone when handling organotin reagents.[13]
Decontamination and Waste Disposal Protocol:
-
Reaction Quenching: Any unreacted organostannane in the reaction mixture is converted to the less mobile tributyltin fluoride during the KF workup.
-
Glassware Decontamination:
-
Rinse all contaminated glassware with an organic solvent (e.g., acetone or toluene) to remove the bulk of the residue. This rinseate must be collected as hazardous waste.
-
Soak the rinsed glassware in a basic potassium permanganate solution or a 10% bleach solution overnight.[14] This oxidizes the residual organotin compounds to less toxic inorganic tin oxides.
-
After soaking, wash the glassware thoroughly with soap and water, followed by a final rinse with deionized water and acetone.
-
-
Waste Disposal: All solid and liquid waste containing organotin compounds, including the precipitated tributyltin fluoride, contaminated Celite®, and cleaning solvents, must be collected in a clearly labeled, sealed container and disposed of as hazardous chemical waste according to institutional guidelines.[3]
Conclusion
This compound is a powerful and commercially accessible reagent for the stereocontrolled synthesis of complex organic molecules. Its utility in Stille cross-coupling is well-documented and highly reliable. By understanding the principles behind its stereoselective synthesis and employing validated protocols for its application, researchers can confidently incorporate this building block into their synthetic strategies. However, this utility is inextricably linked to a profound respect for its toxicity. Adherence to rigorous safety and decontamination procedures is not merely a recommendation but an absolute requirement for the responsible practice of chemistry. This guide provides the foundational knowledge and practical steps to harness the synthetic power of this compound while ensuring the safety of the researcher and the environment.
References
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Miyake, H., & Yamamura, K. (1989). Palladium(0) Catalyzed Hydrostannylation of Alkynes. Stereospecific Syn Addition of Tributyltin Hydride. Chemistry Letters, 18(6), 981–984. ([Link])
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NROChemistry. Stille Coupling. ([Link])
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Organic Chemistry Portal. Stille Coupling. ([Link])
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Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Organic Syntheses. (2023). ([Link])
-
Maleczka, R. E., & Terstiege, I. (1998). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. The Journal of Organic Chemistry, 63(26), 9622–9623. ([Link])
-
Wikipedia. Stille reaction. ([Link])
-
Scott, W. J., Crisp, G. T., & Stille, J. K. Palladium-catalyzed coupling of acid chlorides with organotin reagents: ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate. Organic Syntheses. ([Link])
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SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities. ([Link])
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Chemistry LibreTexts. (2023). Stille Coupling. ([Link])
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Queen's University Belfast. Strategies for the controlled hydrostannylation of alkynes. ([Link])
-
PubChem. (Z)-Tri-n-butyl(1-propenyl)tin. ([Link])
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Sci-Hub. Palladium(0) Catalyzed Hydrostannylation of Alkynes. Stereospecific Syn Addition of Tributyltin Hydride. ([Link])
-
ResearchGate. Tributyl(3,3,3-trifluoro-1-propynyl)stannane as an Efficient Reagent for the Preparation of Various Trifluoromethylated Heterocyclic Compounds. ([Link])
-
Hale, K. L. E., et al. (2023). On the divergent reactivity of allenylstannanes generated from the O-directed free radical hydrostannation reaction of (±)-trans-3-(2-phenylcyclopropyl)prop-2-yn-1-ol. EPR evidence for the reversible addition of Ph3Sn radicals to vinyl triphenyltins. Organic & Biomolecular Chemistry. ([Link])
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Wishart, D. (2022). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. ([Link])
- Del Valle Lab. Standard Operating Procedures - Organotin reagents. ()
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Koh, M. J., et al. (2016). Direct synthesis of Z-alkenyl halides through catalytic cross-metathesis. Nature, 531(7595), 459–465. ([Link])
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Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?. ([Link])
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Beilstein Journal of Organic Chemistry. Search Results. ([Link])
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Dayrit, F. M., & de Dios, A. C. (2018). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses - Developments and Applications. ([Link])
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. ([Link])
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The Historical Development of Organotin Reagents in Synthesis
An In-Depth Technical Guide:
Introduction
Organotin compounds, or stannanes, are organometallic compounds featuring at least one tin-carbon bond.[1][2][3] From their initial discovery as chemical curiosities in the mid-19th century, they have evolved into indispensable tools in modern organic synthesis.[2][4] Their stability to air and moisture, tolerance of a wide variety of functional groups, and unique reactivity have established them as pivotal reagents, particularly in the formation of carbon-carbon bonds.[5][6] This guide provides an in-depth exploration of the historical development of organotin reagents, tracing their journey from laboratory novelties to powerful instruments in the synthesis of complex molecules, pharmaceuticals, and advanced materials.[2][7] We will examine the key discoveries, the scientists behind them, and the mechanistic insights that propelled organotin chemistry to the forefront of the synthetic chemist's toolkit, while also addressing the significant challenges associated with their use.
Part 1: The Dawn of Organotin Chemistry (1849 - Early 1900s)
The field of organotin chemistry began in 1849 when the British chemist Edward Frankland reported the synthesis of diethyltin diiodide ((C₂H₅)₂SnI₂).[1][8][9] Frankland, who was instrumental in developing the theory of chemical valency, produced this novel substance by reacting ethyl iodide with metallic tin.[8][10] A few years later, in 1852, German chemist Carl Jacob Löwig reported the formation of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy.[9][11] These early syntheses marked the first empirical demonstrations of stable carbon-tin bonds and laid the groundwork for the entire field of organometallic chemistry.[8]
Frankland's initial compounds were noted for their relative stability compared to the highly reactive organozinc and organomagnesium compounds of the time, a property attributable to the lower reactivity of the heavier tin atom.[8] However, for nearly a century, organotin compounds remained largely academic curiosities with no significant applications, and the field saw only gradual growth.[4]
Part 2: The Grignard Revolution and Nascent Applications (Early 1900s - 1950s)
The landscape of organometallic chemistry was fundamentally changed by the discovery of Grignard reagents (RMgX) in 1900. The subsequent application of these reagents to organotin chemistry provided a far more general and efficient method for creating tin-carbon bonds.[1] Reacting tin halides, such as tin tetrachloride (SnCl₄), with Grignard reagents allowed for the straightforward synthesis of a wide variety of tetraorganotin compounds (R₄Sn).[1][9]
This newfound accessibility spurred further research. Symmetrical tetraorganotin compounds could be converted into synthetically more useful organotin halides (R₃SnCl, R₂SnCl₂, RSnCl₃) through redistribution reactions, a key advance that expanded the diversity of available reagents.[1]
It was during this period that the first major industrial applications for organotin compounds emerged. In the 1940s and 1950s, researchers, notably led by van der Kerk and his colleagues in the Netherlands, discovered their utility as heat stabilizers for polyvinyl chloride (PVC), catalysts for polyurethane formation, and as biocides in agrochemicals and wood preservatives.[9][11] This industrial interest provided significant momentum for more fundamental research into their properties and reactivity.[4][11]
Experimental Protocol 1: Synthesis of a Tetraorganotin Reagent via Grignard Reaction
This protocol describes the synthesis of a symmetrical tetraorganotin compound, tetraethyltin, using a Grignard reagent.
Objective: To synthesize (CH₃CH₂)₄Sn from SnCl₄ and CH₃CH₂MgBr.
Materials:
-
Magnesium turnings
-
Ethyl bromide (CH₃CH₂Br)
-
Anhydrous diethyl ether
-
Tin(IV) chloride (SnCl₄)
-
Iodine crystal (as initiator)
-
Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings in the oven-dried round-bottom flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate, evidenced by bubbling and heat generation. If not, gentle warming may be required.
-
Once initiated, continue the dropwise addition at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Tin Halide:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of tin(IV) chloride in anhydrous diethyl ether.
-
Add the SnCl₄ solution dropwise to the cooled, stirring Grignard reagent. A precipitate of magnesium salts will form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the ethereal layer.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
The crude tetraethyltin can be purified by fractional distillation under reduced pressure.
-
Part 3: The Rise of Organotin Hydrides in Radical Chemistry (1960s)
A significant leap in the synthetic utility of organotin reagents came from the development and study of organotin hydrides (R₃SnH). Pioneering work by Henry G. Kuivila and others in the 1960s established these compounds as highly efficient and selective reagents for the reduction of organic halides via a free-radical mechanism.[12][13][14]
The mechanism involves the homolytic cleavage of the Sn-H bond by a radical initiator to generate a triorganotin radical (R₃Sn•). This radical then abstracts a halogen atom from an organic halide (R'-X) to form a new carbon-centered radical (R'•) and an organotin halide (R₃SnX). The carbon radical then abstracts a hydrogen atom from another molecule of the organotin hydride, propagating the radical chain and yielding the reduced organic product (R'-H). This discovery provided a powerful method for dehalogenation under mild conditions.[15][16]
Visualization 1: Organotin Hydride Radical Reduction Cycle
This diagram illustrates the free-radical chain mechanism for the reduction of an organic halide by an organotin hydride.
Caption: Catalytic cycle of the Stille Reaction.
Data Presentation 1: Scope of the Stille Coupling Reaction
The versatility of the Stille reaction is one of its most significant assets. The table below summarizes the scope of compatible coupling partners.
| Stannane Partner (R²-SnBu₃) | Electrophile Partner (R¹-X) | Typical Catalyst / Ligand | Key Advantages & Considerations |
| Vinyl | Aryl/Vinyl Iodide, Bromide, Triflate | Pd(PPh₃)₄, Pd₂(dba)₃ / PPh₃ | Stereochemistry of the vinyl group is retained. |
| Aryl | Aryl/Vinyl Iodide, Bromide, Triflate | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Excellent for biaryl synthesis. Tolerates both electron-donating and -withdrawing groups. |
| Alkynyl | Aryl/Vinyl Iodide, Bromide | Pd(PPh₃)₄ | Provides access to internal alkynes. |
| Allyl/Benzyl | Aryl/Vinyl Halide, Acyl Chloride | Pd(PPh₃)₄ | Coupling occurs without allylic rearrangement. |
| Alkyl | Aryl/Vinyl Iodide, Bromide, Triflate | Pd₂(dba)₃ / P(t-Bu)₃ | Slower transmetalation; requires more specialized ligands to prevent β-hydride elimination. |
Experimental Protocol 2: A Representative Stille Cross-Coupling
Objective: To synthesize 4-vinyltoluene by coupling 4-iodotoluene with tributyl(vinyl)stannane.
Materials:
-
4-Iodotoluene
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere, add 4-iodotoluene (1.0 eq) and the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent via cannula or syringe, followed by tributyl(vinyl)stannane (1.1-1.2 eq).
-
Reaction: Heat the reaction mixture (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with a solvent like diethyl ether or ethyl acetate.
-
To remove the tin byproducts, stir the solution with an aqueous solution of potassium fluoride (KF) for 1-2 hours. This precipitates the tin as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite, washing with the organic solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-vinyltoluene.
-
Part 5: Modern Perspectives and the Challenge of Toxicity
Despite their immense synthetic utility, the primary drawback of organotin reagents is their toxicity. [5]Triorganotin compounds, such as tributyltin (TBT), are particularly hazardous, exhibiting high acute toxicity and acting as potent endocrine disruptors in the environment. [17][18]Concerns over neurotoxicity, immunotoxicity, and persistence have led to restrictions on their use and have driven research into greener alternatives. [18][19][20] Data Presentation 2: Relative Toxicity of Organotin Compounds
| Compound Class | General Toxicity Level | Primary Health Effects | Example |
| R₄Sn | Low to Moderate | Can be metabolized to more toxic R₃SnX species. [17] | Tetraethyltin |
| R₃SnX | High | Neurotoxicity, immunotoxicity, endocrine disruption, skin/eye irritation. [17][20][21] | Tributyltin Chloride (TBT) |
| R₂SnX₂ | Moderate | Immunotoxicity, skin irritation. [21] | Dibutyltin Dichloride |
| RSnX₃ | Low | Generally the least toxic of the organotin classes. [17] | Butyltin Trichloride |
Toxicity generally decreases as the length of the alkyl chains increases. Ethyl and methyl derivatives are among the most toxic. [17][21] This challenge has spurred innovation in two main areas:
-
Tin Waste Removal: Development of efficient workup procedures to remove toxic tin byproducts, such as the KF precipitation method described in the protocol above, is crucial for laboratory-scale synthesis. [1]2. Catalytic Tin Reactions: A more advanced approach involves developing reactions that are catalytic in tin. [16]This involves using a stoichiometric, less toxic reducing agent (like a silane) to regenerate the active organotin hydride in situ from the tin halide byproduct, thus requiring only a small, substoichiometric amount of the tin reagent to carry out the reaction. [16]
Conclusion
The history of organotin reagents is a compelling narrative of chemical innovation. From Frankland's initial synthesis over 170 years ago, through the enabling power of Grignard reagents, the radical chemistry of organotin hydrides, and culminating in the transformative Stille cross-coupling reaction, these compounds have repeatedly proven their value. They have enabled the construction of countless complex molecules that have advanced medicine, agriculture, and materials science. [2][7][22]While the significant toxicity of organotin compounds presents a serious challenge, it also drives the field forward, inspiring chemists to develop more sustainable and efficient methods that harness the unique reactivity of tin while minimizing its environmental and health impact. The ongoing evolution of organotin chemistry ensures that it will remain a relevant and powerful tool for years to come.
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Methodological & Application
The Art of Alkene Installation: A Guide to Tri-n-butyl(1-propenyl)tin in Stille Cross-Coupling Reactions
Introduction: The Strategic Value of the Stille Reaction
In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) bonds remains a paramount objective. Among the powerful tools available to chemists, palladium-catalyzed cross-coupling reactions are indispensable for their reliability and broad substrate scope.[1] The Stille reaction, developed by Nobel laureate John K. Stille, has secured a permanent place in the synthetic chemist's toolbox.[2] It facilitates the coupling of an organostannane (organotin) reagent with an organic electrophile, typically an organohalide or triflate.[3][4]
The enduring appeal of the Stille reaction lies in the remarkable stability of organostannane reagents. They are generally tolerant of air and moisture and compatible with a vast array of functional groups, including esters, ketones, amines, and even free hydroxyl groups, making them ideal for late-stage functionalization in the synthesis of complex molecules.[2][5] Tri-n-butyl(1-propenyl)tin is a premier reagent for the stereospecific introduction of a propenyl moiety, a common structural motif in natural products and pharmaceutical agents. This guide provides a detailed exploration of its application, focusing on mechanistic principles, protocol optimization, and best practices for execution and purification.
PART 1: Safety First - The Imperative of Handling Organotin Reagents
Trustworthiness in science begins with safety. Organotin compounds, particularly trialkyltin derivatives like this compound, are highly toxic.[3] The tributyltin moiety is a known neurotoxin and environmental pollutant.[4][6] Acute and chronic exposure can lead to severe health effects. Therefore, all manipulations must be conducted with stringent safety protocols.
Core Safety Requirements:
-
Engineering Controls: Always handle organotin reagents and the resulting byproducts inside a certified chemical fume hood with proper airflow.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles at all times.
-
Waste Disposal: All tin-containing waste, both solid and liquid, must be segregated and disposed of as hazardous waste according to institutional guidelines. Never dispose of tin waste down the drain.
-
Decontamination: The primary byproduct of the reaction is a tri-n-butyltin halide (e.g., Bu₃SnBr). Specialized workup procedures, detailed later in this guide, are not just for product purification but are a critical safety step to remove these toxic residues.
PART 2: The Catalytic Cycle - A Mechanistic Deep Dive
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[3] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction.
The three key stages are:
-
Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-electrophile (R¹-X) bond. This oxidizes the metal from Pd(0) to a 16-electron Pd(II) species. The rate of this step is highly dependent on the electrophile, following the general trend: I > OTf > Br >> Cl.[3]
-
Transmetalation: This is often the rate-determining step of the cycle. The organostannane reagent (R²-SnBu₃) exchanges its organic group (the 1-propenyl group in this case) with the halide on the palladium center. The exact mechanism can be complex, but it results in a diorganopalladium(II) intermediate and a tri-n-butyltin halide byproduct (X-SnBu₃).[3][7]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the desired coupled product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. This step is typically fast and irreversible.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
PART 3: Protocol Design & Optimization - The Causality Behind Choices
A successful Stille coupling hinges on the rational selection of several key parameters. The choices are not arbitrary but are based on mechanistic understanding and empirical evidence.
Choosing the Right Palladium Source and Ligand
-
The Critical Role of Ligands: Ligands stabilize the palladium center and modulate its reactivity. Triphenylphosphine (PPh₃) is a workhorse ligand. However, for more challenging couplings, other ligands can provide superior results.[8] Electron-rich, bulky phosphines like P(t-Bu)₃ can accelerate oxidative addition, especially for less reactive aryl chlorides.[9] Tri(2-furyl)phosphine (TFP) and triphenylarsine (AsPh₃) are known to accelerate the rate-limiting transmetalation step.[10]
Solvent and Additive Effects
-
Solvents: Polar aprotic solvents are generally preferred as they can facilitate the polar transition states in the catalytic cycle. Common choices include:
-
N,N-Dimethylformamide (DMF): Excellent solvating properties, but can be difficult to remove.
-
Toluene: A non-polar option, often used for higher temperature reactions.
-
Tetrahydrofuran (THF) & 1,4-Dioxane: Ethereal solvents that are widely applicable.
-
-
Additives - The "Secret Sauce":
-
Copper(I) Iodide (CuI): The addition of stoichiometric or sub-stoichiometric amounts of CuI can dramatically accelerate Stille reactions, a phenomenon known as the Liebeskind-Stille reaction.[6] It is believed to act as a scavenger for free phosphine ligand, which can inhibit the reaction, or participate directly in the transmetalation step.[8]
-
Lithium Chloride (LiCl): In solvents like DMF, LiCl can accelerate transmetalation by forming a more reactive "ate" complex with the stannane or by facilitating the dissociation of ligands from the palladium center.
-
Data Presentation: Typical Reaction Parameters
| Parameter | Common Choices | Rationale / Notes |
| Electrophile (R¹-X) | Vinyl/Aryl Iodides, Bromides, Triflates | Reactivity: I > OTf > Br >> Cl. Stereochemistry of vinyl halides is retained.[3] |
| Stannane | This compound | Typically 1.1–1.5 equivalents. Air and moisture stable.[2] |
| Pd Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Loading: 1–5 mol%. Pd(0) sources are common.[4] |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃, TFP | Often included with the catalyst or added separately (e.g., with Pd₂(dba)₃). |
| Solvent | DMF, THF, Toluene, Dioxane | Anhydrous, degassed solvent is crucial to prevent catalyst deactivation. |
| Additive | CuI (0.1–1.0 eq.), LiCl (2–3 eq.) | CuI is highly recommended for vinylstannanes. LiCl is beneficial in polar solvents.[6] |
| Temperature | Room Temp to 110 °C | Dependent on substrate reactivity. Start at a moderate temperature (e.g., 60-80 °C). |
| Reaction Time | 2–24 hours | Monitor by TLC or LC-MS to determine completion. |
PART 4: Experimental Protocol - A Step-by-Step Guide
This protocol describes a representative Stille coupling between an aryl iodide and (E)-tri-n-butyl(1-propenyl)tin.
Reaction: Coupling of 4-Iodoanisole with (E)-Tri-n-butyl(1-propenyl)tin
Reagents and Equipment
-
4-Iodoanisole
-
(E)-Tri-n-butyl(1-propenyl)tin (mixture of isomers can also be used, stereochemistry is typically retained)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) Iodide (CuI)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Inert gas supply (Nitrogen or Argon)
-
Stir plate, heating mantle, and temperature controller
-
TLC plates, silica gel for chromatography
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole (234 mg, 1.0 mmol, 1.0 eq.), Copper(I) Iodide (38 mg, 0.2 mmol, 0.2 eq.), and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (10 mL) via syringe. Stir the resulting suspension for 5 minutes. Then, add (E)-tri-n-butyl(1-propenyl)tin (430 mg, ~1.3 mmol, 1.3 eq.) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate as eluent) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup and Purification (CRITICAL STEP):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.
-
Tin Removal: Wash the organic layer thoroughly with a saturated aqueous solution of Potassium Fluoride (KF) (3 x 50 mL). Shake each wash vigorously for 2-3 minutes. This step precipitates the toxic tri-n-butyltin byproduct as a gelatinous solid (Bu₃SnF), which can often be seen at the interface.
-
Wash the organic layer with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Chromatography: Purify the crude product by flash column chromatography on silica gel. A small amount of triethylamine (~1%) can be added to the eluent to prevent product streaking and remove any final traces of tin residue.
Caption: Experimental workflow for a typical Stille cross-coupling reaction.
PART 5: Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Impure reagents/solvent; Low reactivity of electrophile. | Ensure rigorous inert atmosphere technique. Use freshly purified reagents and freshly distilled/degassed solvent. Increase temperature or switch to a more active ligand (e.g., TFP, AsPh₃). |
| Homocoupling of Stannane | Reaction temperature too high; Presence of oxygen. | Lower the reaction temperature. Ensure the reaction is thoroughly degassed. |
| Loss of Alkene Stereochemistry | Harsh reaction conditions (high temp, long time). Ligand-dependent isomerization pathways. | Reduce reaction temperature and time. Screen different ligands; sometimes less phosphine is better.[7] |
| Product is Contaminated with Tin | Incomplete KF wash; Insufficient chromatography. | Perform more vigorous or additional KF washes. Use triethylamine-treated silica gel for chromatography.[11] |
Conclusion
The Stille coupling with this compound is a robust and highly stereospecific method for forging C(sp²)-C(sp²) bonds. Its value is proven in countless applications, from natural product synthesis to materials science.[12] By understanding the underlying mechanism, carefully selecting reaction parameters, and—above all—adhering to strict safety protocols for handling toxic organotin compounds, researchers can confidently and effectively leverage this powerful transformation. The key to success lies not just in following the steps, but in appreciating the chemical principles that govern them.
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Application Notes & Protocols: Tri-n-butyl(1-propenyl)tin as a Stereospecific Propenylating Agent
Introduction: The Strategic Incorporation of the Propenyl Moiety
The formation of carbon-carbon bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are pivotal to drug discovery and materials science. Among the myriad of transformations, the introduction of a propenyl group (CH₃-CH=CH-) is a frequent strategic goal, installing a versatile functional handle that can participate in subsequent reactions or serve as a key pharmacophoric element. The Stille cross-coupling reaction stands as a robust and highly reliable method for this purpose, celebrated for its mild reaction conditions and exceptional tolerance of sensitive functional groups.[1][2]
This guide focuses on the application of Tri-n-butyl(1-propenyl)tin as a premier propenylating agent in palladium-catalyzed Stille cross-coupling reactions. Organostannanes like tributyl(1-propenyl)tin are particularly valued because they are stable to both air and moisture, commercially available, and can be prepared with high stereochemical fidelity (as either E or Z isomers).[2][3] These attributes make them highly effective reagents for late-stage functionalization in total synthesis, where protecting group manipulations are undesirable.[4] However, the significant toxicity of organotin compounds and the often-challenging removal of stoichiometric tributyltin halide byproducts from reaction mixtures are critical considerations that demand rigorous protocols and handling procedures.[1][5]
This document provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, optimization strategies, and troubleshooting for the effective use of this compound, designed for researchers and professionals in synthetic chemistry and drug development.
Reagent Profile: Physicochemical Properties and Safety
A thorough understanding of the reagent's properties and hazards is a prerequisite for its safe and effective use.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₃₂Sn | [6][7] |
| Molecular Weight | 331.12 g/mol | [6][7] |
| CAS Number | 105494-65-3 (mixture of E/Z) | [6][8] |
| Appearance | Solid or neat liquid | [6][8] |
| Synonyms | (1-Propenyl)tributyltin, Tributylprop-1-enylstannane | [8] |
Critical Safety & Handling Information:
This compound is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood.[6]
-
Hazards: Toxic if swallowed (Acute Toxicity, Oral, Category 3), harmful in contact with skin (Acute Toxicity, Dermal, Category 4), causes skin and serious eye irritation.[6][9] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[6] The compound is very toxic to aquatic life with long-lasting effects.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. All manipulations should be performed in a certified chemical fume hood.
-
Waste Disposal: All organotin-contaminated waste, including reaction mixtures, solvents, and contaminated labware, must be disposed of as hazardous chemical waste according to institutional and local regulations.
Mechanism of Action: The Palladium-Catalyzed Stille Cycle
The efficacy of this compound as a propenylating agent is realized through the Stille cross-coupling reaction. The catalytic cycle, which is central to this transformation, consists of three fundamental steps and is known for its high stereospecificity, meaning the geometry of the double bond in the propenyltin reagent is retained in the final product.[3]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic electrophile (typically an aryl or vinyl halide/triflate, R¹-X) to a 14-electron Pd(0) complex. This step forms a 16-electron square planar Pd(II) intermediate.[2][10]
-
Transmetalation: The organostannane, this compound, then exchanges its propenyl group with the halide/triflate on the palladium center. This is often the rate-determining step and results in a new Pd(II) intermediate bearing both organic coupling partners.[2][3]
-
Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments (R¹-propenyl) from the palladium center. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][10]
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Applications of Tri-n-butyl(1-propenyl)tin in Natural Product Synthesis: A Detailed Guide for Researchers
Introduction: The Strategic Advantage of the Propenyl Moiety in Complex Synthesis
In the intricate world of natural product synthesis, the ability to forge carbon-carbon bonds with precision and in the presence of a diverse array of functional groups is paramount. Among the arsenal of organometallic reagents available to the synthetic chemist, organostannanes, and particularly tri-n-butyl(1-propenyl)tin, have carved out a significant niche. Their utility is most prominently showcased in the palladium-catalyzed Stille cross-coupling reaction, a powerful and versatile method for constructing sp²-sp² carbon-carbon bonds.[1][2] The air and moisture stability of organotin reagents, coupled with their tolerance for a wide range of functional groups, makes them exceptionally valuable, especially in the late stages of complex synthetic routes where sensitive intermediates are common.[3][4]
This guide provides an in-depth exploration of the applications of this compound in the synthesis of natural products. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use, and showcase its strategic deployment in the total synthesis of complex bioactive molecules. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this versatile reagent.
Core Principles: Understanding the Stille Coupling Reaction
The power of this compound lies in its role as a nucleophilic partner in the Stille cross-coupling reaction. This reaction, which has become a cornerstone of modern organic synthesis, proceeds through a well-elucidated catalytic cycle involving a palladium(0) catalyst.[1][4]
The Catalytic Cycle: A Step-by-Step Mechanistic Overview
The catalytic cycle of the Stille reaction can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the electrophilic partner (e.g., a vinyl or aryl halide/triflate), forming a Pd(II) intermediate.[1]
-
Transmetalation: The organostannane, in this case, this compound, transfers its propenyl group to the palladium center, displacing the halide or triflate. This is often the rate-determining step of the cycle.[5][6] The addition of copper(I) salts can accelerate this step by acting as a co-catalyst.[5][7]
-
Reductive Elimination: The two organic groups on the palladium center (the propenyl group and the group from the electrophile) couple and are eliminated from the palladium, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
Practical Applications in Natural Product Synthesis
The mild reaction conditions and high functional group tolerance of the Stille coupling make this compound an ideal reagent for the synthesis of complex, polyfunctional natural products.
Case Study: Total Synthesis of (+)-Crocacin C
A compelling example of the strategic use of a vinylstannane in natural product synthesis is the total synthesis of (+)-crocacin C, a potent antifungal agent.[8][9] The key step in this synthesis was the stereoselective construction of the (E,E)-diene amide side chain via a Stille cross-coupling reaction.
The coupling of vinyl stannane 5 with vinyl iodide 6 using a palladium catalyst efficiently formed the desired diene system, demonstrating the power of this methodology in creating complex structural motifs with high stereochemical control.[8]
Reaction Scheme: Stille Coupling in the Synthesis of (+)-Crocacin C
This successful application highlights the reliability of the Stille coupling in forging critical bonds in the final stages of a complex synthesis.
Other Notable Applications
-
Epothilones: Stille couplings employing vinylstannanes have been utilized in the synthesis of analogues of epothilones, a class of potent anticancer agents. These syntheses showcase the compatibility of the reaction with the sensitive functional groups present in the epothilone macrocycle.
-
Quadrigemine C: The total synthesis of quadrigemine C, a complex alkaloid, involved a double Stille cross-metathesis reaction, underscoring the ability to perform multiple C-C bond formations in a single operation.[4]
Experimental Protocols
Protocol 1: Preparation of (E)-Tri-n-butyl(1-propenyl)tin via Hydrostannylation
The hydrostannylation of terminal alkynes is a common and effective method for the preparation of vinylstannanes with high regio- and stereoselectivity.[1][10]
Materials:
-
Propyne (condensed and bubbled through the reaction mixture)
-
Tri-n-butyltin hydride (Bu₃SnH)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., THF or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum, add the palladium catalyst (1-2 mol%).
-
Flush the flask with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Add tri-n-butyltin hydride (1.0 equivalent) to the flask via syringe.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Bubble condensed propyne through the stirred solution for 1-2 hours, or until TLC analysis indicates complete consumption of the tri-n-butyltin hydride.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography on silica gel to afford (E)-tri-n-butyl(1-propenyl)tin.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for hydrostannylation, promoting the syn-addition of the tin hydride across the triple bond, leading to the (E)-isomer.
-
Inert Atmosphere: Prevents the oxidation of the palladium catalyst and the tin hydride.
-
Anhydrous Conditions: While Stille reactions can sometimes be performed in the presence of water, the preparation of the organostannane reagent itself is best done under anhydrous conditions to prevent side reactions.
Protocol 2: General Procedure for Stille Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Vinyl or aryl halide/triflate (1.0 equivalent)
-
This compound (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)
-
Co-catalyst (optional, e.g., CuI) (10-20 mol%)
-
Anhydrous solvent (e.g., DMF, THF, toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the vinyl or aryl halide/triflate and the palladium catalyst.
-
If using a co-catalyst like CuI, add it at this stage.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Workup: The removal of tin byproducts is a critical step. Common methods include:
-
Fluoride wash: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF). The fluoride ions form insoluble tri-n-butyltin fluoride, which can be removed by filtration through celite.
-
Silica gel chromatography: The crude product can be purified by column chromatography. Using a solvent system containing a small amount of triethylamine can help to remove tin residues.
-
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial and substrate-dependent. For less reactive electrophiles (e.g., aryl chlorides), more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[3]
-
Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants and catalyst. Polar aprotic solvents like DMF are common.
-
Additives: The addition of CuI can significantly accelerate the transmetalation step, which is often the rate-limiting step in the Stille coupling.[5]
Figure 2: A generalized experimental workflow for a Stille coupling reaction.
Safety and Handling of Organotin Reagents
Tri-n-butyltin compounds are toxic and require careful handling to minimize exposure.[11][12]
Key Safety Precautions:
-
Work in a well-ventilated fume hood. [11]
-
Wear appropriate personal protective equipment (PPE): This includes double gloves, safety goggles, and a lab coat.[8]
-
Avoid inhalation of vapors and contact with skin and eyes. [8]
-
Transfer liquid organotin reagents using a syringe or cannula under an inert atmosphere. [11]
-
Quench any residual organotin reagents and contaminated glassware with a solution of iodine in an appropriate solvent before cleaning.
-
Dispose of all organotin waste in properly labeled hazardous waste containers. [12]
Data Summary: Reaction Parameters
The efficiency of the Stille coupling is influenced by several factors. The following table summarizes common parameters and their effects.
| Parameter | Common Choices | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a versatile choice. Pd₂(dba)₃ is often used with added phosphine ligands, allowing for catalyst optimization.[5] |
| Ligand | PPh₃, AsPh₃, P(furyl)₃, bulky phosphines | Electron-rich and bulky ligands can accelerate oxidative addition, especially for less reactive electrophiles.[3] AsPh₃ can sometimes improve yields. |
| Solvent | DMF, THF, Toluene, Dioxane | DMF is a common polar aprotic solvent that solubilizes most reactants well. Toluene is a good choice for higher temperatures. |
| Additive | CuI, LiCl | CuI acts as a co-catalyst to accelerate transmetalation.[7] LiCl can also facilitate this step by breaking up tin aggregates. |
| Temperature | 60 - 110 °C | Higher temperatures are often required for less reactive substrates, but can lead to side reactions. |
Conclusion: A Powerful Tool for Complex Molecule Construction
This compound, through its participation in the Stille cross-coupling reaction, has proven to be an invaluable tool in the synthesis of natural products. Its stability, functional group tolerance, and the stereospecificity of the coupling reaction allow for the reliable construction of complex molecular architectures. By understanding the underlying mechanism and adhering to proper experimental and safety protocols, researchers can effectively harness the power of this reagent to advance their synthetic endeavors in drug discovery and development. The continued innovation in catalyst design and reaction conditions promises to further expand the utility of the Stille reaction in the years to come.[3]
References
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Dias, L. C., & de Oliveira, L. G. (2000). Total Synthesis of (+)-Crocacin C. Organic Letters, 2(21), 3365–3367. [Link]
-
Dias, L. C., & de Oliveira, L. G. (2001). Total Synthesis of (+)-Crocacin C†. Organic Letters. ACS Figshare. [Link]
-
Del Valle Lab. Standard Operating Procedures: Organotin reagents. [Link]
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National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]
-
Roth, G. P., Farina, V., Liebeskind, L. S., & Peña-Cabrera, E. (1995). Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. Tetrahedron Letters, 36(13), 2191–2194. [Link]
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
-
Hashemi, E., & Teimoury, M. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]
-
Ragan, J. A., Raggon, J. W., Hill, P. D., Jones, B. P., McDermott, R. E., Munchhof, M. J., Marx, M. A., Casavant, J. M., Cooper, B. A., & Doty, J. L. (2003). A concise total synthesis of (+)-crocacin C. The Journal of Organic Chemistry, 73(16), 6386–6388. [Link]
-
Hudlicky, T., & Olivo, H. F. (1997). TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW. PMC. [Link]
-
Casado, A. L., & Espinet, P. (2016). THE STILLE REACTION, 38 YEARS LATER. Anales de Química, 112(3), 134-143. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
Hashemi, E., & Teimoury, M. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. [Link]
-
Stille Reaction. (2023, June 30). In Wikipedia. [Link]
-
Douglas, C. J., & Rovis, T. (2017). Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived Nitroalkene. Organic letters, 19(11), 2985–2988. [Link]
-
Zhang, Y., Wang, C., Li, S., Wang, Z., Zhang, H., & Zhang, W. (2021). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. Molecules (Basel, Switzerland), 26(23), 7129. [Link]
-
Provot, O. (2019). Hydrostannation of Alkynes. HAL Open Science. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. Organic letters, 3(26), 4173–4176. [Link]
-
Roberts, D. D., & McLaughlin, M. G. (2023). Platinum Catalysed Hydrostannylation of Terminal Alkynes; Highly Selective Synthesis of Vinyl Stannanes. Advanced Synthesis & Catalysis. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–846. [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
-
Maleczka, R. E., & Terstiege, I. (2000). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. The Journal of Organic Chemistry, 65(10), 3219–3222. [Link]
-
Casado, A. L., & Espinet, P. (2016). THE STILLE REACTION, 38 YEARS LATER. Anales de Química, 112(3), 134-143. [Link]
-
Organic Chemistry Portal. Tributyltin hydride (Tributylstannane). [Link]
-
PubChem. (Z)-Tri-n-butyl(1-propenyl)tin. [Link]
-
Asao, N., Liu, J., Sudoh, T., & Yamamoto, Y. (1997). Lewis Acid-Catalyzed Hydrostannation of Acetylenes. Regio- and Stereoselective Trans-Addition of Tributyltin Hydride and Dibutyltin Dihydride. The Journal of Organic Chemistry, 62(8), 2411–2415. [Link]
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Application Notes and Protocols for Stereoselective Synthesis Using Tri-n-butyl(1-propenyl)tin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-n-butyl(1-propenyl)tin is a pivotal organostannane reagent in modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds. This guide provides an in-depth exploration of its application in key transformations, namely the Stille cross-coupling reaction and the Lewis acid-mediated addition to aldehydes. We will delve into the mechanistic underpinnings that govern the high stereoselectivity of these reactions, offering detailed, field-proven protocols and critical insights for experimental success. The content is structured to provide both a comprehensive theoretical framework and practical, actionable guidance for synthetic chemists in research and development.
Introduction: The Versatility of this compound in Stereocontrolled Synthesis
This compound, available as both (E)- and (Z)-isomers, offers a robust platform for the diastereoselective synthesis of complex organic molecules. Its utility stems from its stability to air and moisture, tolerance of a wide variety of functional groups, and its predictable stereochemical outcomes in palladium-catalyzed cross-coupling reactions and Lewis acid-promoted additions.[1][2] The geometry of the propenyl double bond in the starting stannane is typically retained in the product, providing a powerful tool for controlling olefin stereochemistry.
However, it is crucial to acknowledge the inherent toxicity of organotin compounds.[1][3] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Efforts to develop protocols that are catalytic in tin are ongoing to mitigate these environmental and health concerns.[4][5]
Stereoretentive Cross-Coupling: The Stille Reaction
The Stille reaction is a cornerstone of C-C bond formation, coupling an organostannane with an organic electrophile, typically an organohalide or triflate, in the presence of a palladium catalyst.[1][3] A key advantage of using (E)- or (Z)-tri-n-butyl(1-propenyl)tin is that the configuration of the double bond is overwhelmingly retained throughout the catalytic cycle, allowing for the synthesis of stereodefined dienes and other vinylated structures.
Mechanism of Stereoretention
The generally accepted mechanism for the Stille reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X) to form a Pd(II) complex.
-
Transmetalation: This is the crucial step for stereochemical transfer. The organostannane (R²-SnBu₃) transfers the propenyl group to the palladium center, displacing the halide or triflate. This step is believed to proceed with retention of configuration of the vinyl group.
-
Reductive Elimination: The two organic partners (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is also known to proceed with retention of configuration.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Protocol: Stereoretentive Synthesis of a 1,3-Diene
This protocol describes the coupling of (E)-tri-n-butyl(1-propenyl)tin with (E)-β-bromostyrene to yield (1E,3E)-1,4-diphenyl-1,3-butadiene.
Materials:
-
(E)-β-bromostyrene
-
(E)-tri-n-butyl(1-propenyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous potassium fluoride (KF) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (E)-β-bromostyrene (1.0 eq).
-
Add anhydrous DMF (to make a 0.1 M solution based on the vinyl bromide).
-
Add (E)-tri-n-butyl(1-propenyl)tin (1.2 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Stir the reaction mixture at 80 °C and monitor by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Add diethyl ether and wash the organic layer with saturated aqueous KF solution (3 x). This step is crucial for removing the tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3-diene.
Expected Outcome: The reaction should yield the (1E,3E)-1,4-diphenyl-1,3-butadiene with high stereochemical fidelity.
| Parameter | Value | Reference |
| Catalyst Loading | 2-5 mol% | [5] |
| Solvent | DMF, Toluene, THF | [5] |
| Temperature | 60-100 °C | [5] |
| Typical Yield | 70-95% | [4] |
| Stereoretention | >98% | [5] |
Diastereoselective Addition to Aldehydes
This compound reagents can also function as crotylmetal equivalents for the stereoselective synthesis of homoallylic alcohols via addition to aldehydes. The stereochemical outcome of this reaction is highly dependent on the geometry of the propenyltin reagent and the choice of Lewis acid catalyst.
Mechanistic Considerations and Stereochemical Models
The addition of crotyl stannanes to aldehydes, promoted by a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄), can proceed through either a cyclic (closed) or an acyclic (open) transition state.[6]
-
(Z)-Propenyltin: Typically reacts via a chair-like six-membered cyclic transition state, leading to the formation of the syn-homoallylic alcohol.
-
(E)-Propenyltin: The reaction pathway is more sensitive to the Lewis acid. With strong chelating Lewis acids like SnCl₄, it can also favor a cyclic transition state leading to the anti-homoallylic alcohol. However, with non-chelating Lewis acids like BF₃·OEt₂, it often proceeds through an acyclic transition state, also yielding the anti-product.
Caption: Stereochemical pathways for propenyltin addition to aldehydes.
Protocol: syn-Selective Addition Using (Z)-Tri-n-butyl(1-propenyl)tin
This protocol details the BF₃·OEt₂-mediated addition of (Z)-tri-n-butyl(1-propenyl)tin to benzaldehyde.
Materials:
-
Benzaldehyde
-
(Z)-tri-n-butyl(1-propenyl)tin
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of benzaldehyde (1.0 eq) in anhydrous DCM (to make a 0.2 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add BF₃·OEt₂ (1.1 eq) dropwise and stir for 15 minutes.
-
Add a solution of (Z)-tri-n-butyl(1-propenyl)tin (1.2 eq) in anhydrous DCM dropwise over 10 minutes.
-
Stir the reaction at -78 °C and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the syn-homoallylic alcohol.
Expected Outcome: High diastereoselectivity for the syn-product is expected.
| Parameter | Value | Reference |
| Lewis Acid | BF₃·OEt₂, MgBr₂·OEt₂ | [6] |
| Solvent | CH₂Cl₂, Toluene | [6] |
| Temperature | -78 °C | [6] |
| Typical Yield | 80-95% | [6] |
| Diastereoselectivity (syn:anti) | >95:5 | [6] |
Concluding Remarks
This compound is an invaluable reagent for chemists engaged in the stereoselective synthesis of complex molecules. Its predictable behavior in Stille couplings and Lewis acid-mediated aldehyde additions allows for the precise installation of stereocenters and the construction of specific olefin geometries. While the toxicity of organostannanes necessitates careful handling and waste disposal, the high degree of stereocontrol offered by these reagents often justifies their use in key synthetic steps. Future developments will likely focus on rendering these transformations catalytic in tin to enhance their sustainability and broaden their applicability in industrial settings.
References
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.198605661]
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200353553]
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A "Sn-F" Approach. Organic Letters, 3(25), 4173-4176. [URL: https://pubs.acs.org/doi/abs/10.1021/ol0169498]
- Wikipedia. (n.d.). Stille reaction. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
- Organic Chemistry Portal. (n.d.). Stille Coupling. [URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm]
- Thermo Fisher Scientific. (n.d.). Stille Cross-Coupling Reaction. [URL: https://www.thermofisher.com/us/en/home/life-science/lab-chemicals/learning-center/organic-chemistry-resources/transition-metal-catalyzed-couplings/stille-cross-coupling-reaction.html]
- Terstiege, I., & Maleczka, R. E. (1999). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol with Catalytic Amounts of Tin. The Journal of Organic Chemistry, 64(10), 342-343. [URL: https://pubs.acs.org/doi/abs/10.1021/jo9823632]
- Sigma-Aldrich. (n.d.). This compound E and Z. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/105494-65-3]
- Gennari, C. (1989). Stereoselective Synthesis with Silyl Ketene Acetals and TiCl4. In Stereoselective Synthesis (pp. 53-69). Springer, Berlin, Heidelberg. [URL: https://link.springer.com/chapter/10.1007/978-3-642-74622-9_4]
- Wabnitz, T. C., Yu, J. Q., & Spencer, J. B. (2004). Evidence that protons can be the active catalysts in Lewis acid mediated hetero-Michael addition reactions. Chemistry, 10(2), 484-93. [URL: https://pubmed.ncbi.nlm.nih.gov/14735517/]
- Marshall, J. A., & Jablonowski, J. A. (1999). Enantio- and Diastereoselective Additions to Aldehydes Using the Bifunctional Reagent 2-(Chloromethyl)-3-(tributylstannyl)propene: Application to a Synthesis of the C16–C27 Segment of Bryostatin 1. The Journal of Organic Chemistry, 64(8), 2154–2165. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2857492/]
- Danielsson, J. (2012). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-portal.org. [URL: https://www.diva-portal.org/smash/get/diva2:556669/FULLTEXT01.pdf]
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Application Notes and Protocols for One-Pot Hydrostannylation/Stille Coupling
A Senior Application Scientist's Guide to Streamlined C-C Bond Formation
Introduction: The Imperative for Efficiency in Complex Synthesis
In the landscape of pharmaceutical and natural product synthesis, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture. The Palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile tool for this purpose, prized for its tolerance of a wide array of functional groups.[1] However, the traditional Stille protocol necessitates the prior synthesis and isolation of organostannane reagents. These intermediates are often toxic, sensitive to purification via chromatography, and their synthesis introduces additional steps, diminishing overall process efficiency and atom economy.[2]
This guide details the theory and practice of one-pot hydrostannylation/Stille coupling protocols, a significant process intensification that circumvents the limitations of the classical two-step approach. By generating the requisite vinylstannane intermediate in situ from an alkyne and a tin hydride source, this tandem methodology offers a direct route to complex dienes and other vinylated structures. This streamlined approach not only saves time and resources but also minimizes handling of hazardous organotin compounds, aligning with the principles of green chemistry. We will explore the mechanistic intricacies, catalyst selection, substrate scope, and provide detailed, field-tested protocols for immediate application in the research and development laboratory.
Mechanistic Synergy: Orchestrating Two Catalytic Cycles in a Single Pot
The success of a one-pot hydrostannylation/Stille coupling hinges on the careful orchestration of two distinct yet interconnected palladium-catalyzed cycles. The challenge lies in establishing reaction conditions and a catalyst system that can efficiently mediate both transformations without significant interference or side reactions.[2][3]
-
The Hydrostannylation Cycle: This cycle commences with the oxidative addition of a tin hydride (R₃SnH) to a Pd(0) complex. The resulting hydridopalladium(II) stannyl species undergoes migratory insertion of an alkyne to form a vinylpalladium(II) stannyl intermediate. Reductive elimination then yields the vinylstannane and regenerates the Pd(0) catalyst.
-
The Stille Coupling Cycle: This well-established cycle begins with the oxidative addition of an organic electrophile (R'-X) to the Pd(0) catalyst. The resulting Pd(II) species then undergoes transmetalation with the vinylstannane generated in the first cycle. The two organic partners are then joined via reductive elimination, yielding the final product and regenerating the Pd(0) catalyst for both cycles.
A critical consideration is the potential for side reactions. For instance, the tin hydride can reduce the organic electrophile, or undergo palladium-catalyzed dimerization to form hexabutylditin.[2][4] Optimal conditions, therefore, must balance the rates of hydrostannylation and Stille coupling while minimizing these unproductive pathways.
Caption: Interconnected catalytic cycles in one-pot hydrostannylation/Stille coupling.
Key Methodologies & Practical Considerations
Several effective strategies have been developed to realize the one-pot hydrostannylation/Stille coupling. The choice of methodology often depends on the substrate complexity, desired reaction speed, and tolerance for tin byproducts.
In Situ Generation of Tin Hydride
Directly handling tributyltin hydride (Bu₃SnH) can be hazardous. A significant advancement involves the in situ generation of the tin hydride from more stable and less toxic precursors. A common and effective system utilizes an organotin halide (e.g., Bu₃SnCl or Me₃SnCl) in the presence of a silane reducing agent, such as polymethylhydrosiloxane (PMHS), and a fluoride activator like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).[4][5] This method allows for the controlled, slow generation of the tin hydride, which helps to minimize the undesired Pd(0)-catalyzed dimerization into (Bu₃Sn)₂.[4]
Microwave-Assisted Protocols
The integration of microwave irradiation offers a dramatic acceleration of the one-pot sequence. Reaction times can be reduced from many hours to mere minutes. This rapid heating is particularly effective for driving both the hydrostannylation and the Stille coupling to completion, often leading to improved yields by minimizing the time for side reactions to occur. However, care must be taken, as the high temperatures can sometimes lead to catalyst decomposition or isomerization of the vinylstannane intermediate.[4]
Protocols Catalytic in Tin
A major drawback of traditional Stille couplings is the generation of stoichiometric amounts of toxic organotin byproducts. Innovative one-pot protocols have been developed that are catalytic in tin.[2] These systems typically involve the in-situ generation of the tin hydride from a catalytic amount of an organotin chloride (e.g., 4-20 mol%). The tin halide byproduct from the Stille coupling step is then recycled back into the tin hydride by a stoichiometric reductant (like PMHS) in the presence of a base, such as aqueous sodium carbonate.[2] This approach significantly reduces tin waste, a major step forward for the sustainability of the methodology.
Data Summary: A Comparative Overview
The following table summarizes representative results for one-pot hydrostannylation/Stille coupling reactions, showcasing the versatility of the method with various alkynes and electrophiles under different conditions.
| Entry | Alkyne | Electrophile | Catalyst (mol%) | Tin Source (equiv.) | Conditions | Yield (%) | Reference |
| 1 | 1-Octyne | Iodobenzene | Pd(PPh₃)₄ (5) | Bu₃SnH (1.1) | THF, 65 °C, 16 h | 75 | [2] |
| 2 | Phenylacetylene | Bromobenzene | Pd(PPh₃)₄ (5) | Bu₃SnH (1.1) | THF, 65 °C, 16 h | 81 | [2] |
| 3 | 3,3-Dimethyl-1-butyne | Benzoyl Chloride | Pd₂(dba)₃ (1) / TFP (4) | Me₃SnF (1.5) / PMHS | THF, 65 °C, 8 h | 91 | [5] |
| 4 | 2-Methyl-3-butyn-2-ol | Bromobenzene | Pd(PPh₃)₄ (5) | Bu₃SnCl (1.2) / PMHS | THF, Microwave, 8 min total | 82 | [4] |
| 5 | 1-Ethynylcyclohexene | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Bu₃SnCl (1.2) / PMHS | THF, Microwave, 13 min total | 71 | [4] |
| 6 | 1-Dodecyne | Iodobenzene | Pd(PPh₃)₄ (5) | Bu₃SnCl (0.2) / PMHS / Na₂CO₃ | Toluene, 100 °C, 16 h | 65 | [2] |
TFP = Tris(2-furyl)phosphine, PMHS = Polymethylhydrosiloxane
Experimental Protocols
The following protocols are provided as detailed, step-by-step guides for practical implementation.
Protocol 1: Microwave-Assisted One-Pot Hydrostannylation/Stille Coupling
This protocol is adapted from Maleczka, R. E., Jr., et al., Org. Lett. 2000, 2 (23), 3655–3658, and is suitable for the rapid synthesis of dienes and styrenes.
Caption: Workflow for Microwave-Assisted One-Pot Protocol.
Materials and Reagents:
-
Alkyne (1.0 mmol, 1.0 equiv)
-
Organic Halide (1.2 mmol, 1.2 equiv)
-
Tributyltin chloride (Bu₃SnCl) (1.2 mmol, 1.2 equiv)
-
Polymethylhydrosiloxane (PMHS) (2.0 mmol, 2.0 equiv)
-
Potassium Fluoride (KF) (2.4 mmol, 2.4 equiv, aqueous solution)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF) (4 mL)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add the alkyne (1.0 mmol), the organic halide (1.2 mmol), tributyltin chloride (1.2 mmol), and THF (4 mL).
-
Add the aqueous solution of potassium fluoride (e.g., 2.4 mmol in ~0.5 mL of water) followed by PMHS (2.0 mmol).
-
Scientist's Note: The in situ generation of Bu₃SnH begins upon addition of the KF and PMHS. It is crucial to proceed to the next step without undue delay to minimize potential side reactions.
-
Degas the solution by bubbling argon or nitrogen through the mixture for 10-15 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.05 mmol) to the vial, seal it securely with a cap, and briefly purge the headspace with inert gas.
-
Place the vial in the microwave reactor. Irradiate the mixture at 100 °C for 3 minutes.
-
Cool the vial to room temperature and analyze the reaction progress by TLC or GC-MS.
-
If the reaction is incomplete, add a second portion of Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%) and irradiate for an additional 5 minutes at 100 °C. Repeat as necessary.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and pour into a separatory funnel.
-
Wash the organic layer with saturated aqueous potassium fluoride (2 x 20 mL) to remove tin residues, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Protocol 2: One-Pot Coupling with Acid Chlorides
This protocol, adapted from Maleczka, R. E., Jr., et al., Tetrahedron Lett. 2005, 46, 7579-7582, is a two-step, one-pot sequence ideal for synthesizing α,β-unsaturated ketones.[5] The acid chloride is added after the initial hydrostannylation is complete to prevent side reactions.
Materials and Reagents:
-
Alkyne (1.0 mmol, 1.0 equiv)
-
Trimethyltin fluoride (Me₃SnF) (1.5 mmol, 1.5 equiv)
-
Polymethylhydrosiloxane (PMHS) (2.5 mmol, 2.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Tris(2-furyl)phosphine (TFP) (0.04 mmol, 4 mol%)
-
Tetrabutylammonium fluoride (TBAF) (1 M in THF, 1 drop, ~0.008 mmol)
-
Acid Chloride (1.2 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.01 mmol) and TFP (0.04 mmol) to THF (5 mL). Stir the resulting mixture at room temperature for 15 minutes.
-
Hydrostannylation: To the pre-formed catalyst solution, successively add the alkyne (1.0 mmol), Me₃SnF (1.5 mmol), PMHS (2.5 mmol), and one drop of the TBAF solution.
-
Scientist's Note: Using the less sterically demanding Me₃SnF often leads to faster reaction times and fewer byproducts compared to butyltin reagents in this sequence.[5] The TBAF acts as a catalytic activator for the generation of Me₃SnH.
-
Stir the reaction at room temperature for approximately 2 hours, or until GC-MS analysis indicates complete consumption of the alkyne and formation of the vinylstannane.
-
Stille Coupling: Once the hydrostannylation is complete, add the acid chloride (1.2 mmol) to the reaction mixture.
-
Heat the flask to 65 °C and stir for 6-10 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by the addition of saturated aqueous NaHCO₃ (10 mL). Dilute with diethyl ether (20 mL) and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous KF (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the pure α,β-unsaturated ketone.
References
-
Maleczka, R. E., Jr.; Terstiege, I. Development of a One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol with Catalytic Amounts of Tin. J. Org. Chem.1998 , 63 (25), 9622–9623. [Link]
-
Maleczka, R. E., Jr.; Lavis, J. M.; Clark, D. H.; Gallagher, W. P. Microwave-Assisted One-Pot Hydrostannylation/Stille Couplings. Org. Lett.2000 , 2 (23), 3655–3658. [Link]
-
Maleczka, R. E., Jr. Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. Semantic Scholar. 1998 . [Link]
-
Wikipedia. Stille reaction. [Link]
-
Cai, M., et al. A Novel Stereoselective Synthesis of Trisubstituted 1,3-Dienes by a Hydrostannylation-Stille Tandem Reaction of Alkylarylacetylenes with Alkenyl Halides. ResearchGate. 2010 . [Link]
-
Gallagher, W. P.; Maleczka, R. E., Jr. One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. MSU Chemistry. 2005 . [Link]
-
Maleczka, R. E., Jr.; Terstiege, I. Development of a One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol with Catalytic Amounts of Tin. J. Org. Chem.1998 . [Link]
-
Maleczka, R. E., Jr., et al. Microwave-assisted One-Pot hydrostannylation/Stille Couplings. PubMed. 2000 . [Link]
-
Patil, S. A., et al. Pd‐catalyzed tandem hydrostannylation/Stille coupling of alkynyl sulfides. ResearchGate. 2021 . [Link]
-
Cai, M., et al. A facile stereoselective synthesis of 1,3-dienyl and 1,4-dienyl sulfides by hydrostannylation-Stille tandem reaction of acetylenic sulfides. ResearchGate. 2009 . [Link]
-
Heravi, M. M., et al. Recent applications of Stille reaction in total synthesis of natural products: An update. ResearchGate. 2018 . [Link]
-
Chemistry LibreTexts. Stille Coupling. 2023 . [Link]
Sources
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- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. [PDF] Development of a One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol with Catalytic Amounts of Tin | Semantic Scholar [semanticscholar.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. chemistry.msu.edu [chemistry.msu.edu]
The Decisive Influence of Ligands in Stille Coupling with Tri-n-butyl(1-propenyl)tin: A Guide to Catalyst Selection and Protocol Optimization
Abstract
The Stille cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its tolerance of a wide array of functional groups and its reliability in constructing carbon-carbon bonds.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the critical role of phosphine ligands in the palladium-catalyzed Stille coupling of Tri-n-butyl(1-propenyl)tin with organic electrophiles. By dissecting the catalytic cycle and examining the steric and electronic properties of commonly employed ligands, this guide offers a framework for rational ligand selection and protocol optimization to achieve desired reaction outcomes, including enhanced yields, faster reaction times, and improved stereoselectivity. Detailed, field-tested protocols for various ligand systems are provided to serve as a practical resource for laboratory applications.
Introduction: The Stille Coupling and the Centrality of the Ligand
The Stille reaction facilitates the formation of a C-C bond between an organostannane and an organic halide or pseudohalide, catalyzed by a palladium complex.[2] The versatility of this reaction is immense, allowing for the coupling of sp²-hybridized carbons (aryl, vinyl) and in some cases, sp³-hybridized carbons.[1] this compound is a valuable reagent in this context, enabling the introduction of a propenyl moiety, a common structural motif in natural products and pharmaceutical agents.
While the palladium center is the heart of the catalytic activity, the ligands coordinated to it are the master controllers, profoundly influencing every step of the catalytic cycle. The choice of ligand can dictate the success or failure of a Stille coupling, especially with challenging substrates. This guide will explore the mechanistic underpinnings of ligand effects and provide practical guidance for leveraging these effects to your advantage.
The Stille Catalytic Cycle: A Ligand-Modulated Pathway
The mechanism of the Stille coupling is generally understood to proceed through a three-step catalytic cycle involving a Pd(0) active species.[2][3] The nature of the phosphine ligand (L) directly impacts the kinetics and efficiency of each step:
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic electrophile (R¹-X) to the Pd(0) complex (PdL₂), forming a Pd(II) intermediate. Electron-rich and sterically bulky ligands are known to accelerate this often rate-determining step, particularly with less reactive electrophiles like aryl chlorides.[3][4] The increased electron density on the palladium center facilitates its insertion into the R¹-X bond.
-
Transmetalation: In this step, the propenyl group is transferred from the tri-n-butyltin reagent to the palladium center, displacing the halide or pseudohalide (X). The precise mechanism of transmetalation can be complex and substrate-dependent. Generally, less sterically hindered and more electron-donating ligands on palladium can favor this step.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-propenyl) from the Pd(II) complex, regenerating the active Pd(0) catalyst.[2] Bulky ligands can promote this step by creating steric strain that is relieved upon product formation.
A Comparative Analysis of Phosphine Ligands
The selection of the phosphine ligand is a critical parameter in optimizing a Stille coupling reaction. The electronic and steric properties of the ligand, often quantified by parameters like the Tolman cone angle, directly influence the reaction's efficiency. Below is a comparative overview of commonly used phosphine ligands for the coupling of this compound.
| Ligand | Structure | Tolman Cone Angle (θ) | Key Characteristics & Applications |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | 145° | The classical, versatile, and cost-effective ligand. It is effective for a range of substrates, particularly with reactive electrophiles like aryl iodides and bromides.[5] However, it can be less effective for more challenging couplings. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | 182° | A highly electron-rich and sterically bulky ligand. Its large cone angle and strong σ-donating ability make it exceptionally effective for the coupling of less reactive aryl chlorides and for reactions at room temperature.[4][6] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Not explicitly defined by a single angle, but very bulky. | A member of the Buchwald biarylphosphine ligand family. It is known for its high reactivity and broad substrate scope, including the coupling of aryl chlorides and tosylates.[7] |
| Triphenylarsine (AsPh₃) | As(C₆H₅)₃ | Similar to PPh₃ | Can offer unique reactivity profiles. In some cases, it has been shown to accelerate the oxidative addition step, especially when LiCl is used as an additive.[3] |
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a robust starting point for your experiments. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
General Considerations
-
Reagent Purity: this compound should be pure, as impurities can affect reaction outcomes. It can be purified by distillation or filtration through a short plug of silica gel.
-
Solvent Degassing: It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.
-
Work-up for Tin Byproduct Removal: Tributyltin halides are toxic and must be removed from the final product. A common method is to wash the reaction mixture with an aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble tributyltin fluoride.
Protocol 1: Standard Coupling with Pd(PPh₃)₄
This protocol is a good starting point for reactive aryl bromides and iodides.
-
Reactants:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
-
Solvent:
-
Anhydrous, degassed toluene (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under argon, add the aryl halide and Pd(PPh₃)₄.
-
Add the degassed toluene via syringe.
-
Add the this compound via syringe.
-
Heat the reaction mixture to 100 °C and stir for 2-12 hours, monitoring by TLC or GC-MS.[5]
-
Upon completion, cool to room temperature and proceed with the general work-up procedure.
-
Protocol 2: Enhanced Reactivity with P(t-Bu)₃ for Aryl Chlorides
This protocol is designed for less reactive aryl chlorides and can often be performed at lower temperatures.[4][6]
-
Reactants:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
P(t-Bu)₃ (0.06 mmol, 6 mol%)
-
Cesium fluoride (CsF) (2.0 mmol, 2.0 equiv)
-
-
Solvent:
-
Anhydrous, degassed dioxane (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under argon, add Pd₂(dba)₃, P(t-Bu)₃, the aryl chloride, and CsF.
-
Add the degassed dioxane via syringe.
-
Add the this compound via syringe.
-
Stir the reaction mixture at room temperature or heat to 80 °C, monitoring by TLC or GC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool to room temperature and proceed with the general work-up procedure.
-
Protocol 3: Broad Scope Coupling with XPhos
This protocol leverages a modern, highly active Buchwald ligand for a broad range of aryl halides and pseudohalides.[7]
-
Reactants:
-
Aryl halide/triflate (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
-
Solvent:
-
Anhydrous, degassed t-BuOH (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under argon, add XPhos Pd G3, the aryl halide/triflate, and K₃PO₄.
-
Add the degassed t-BuOH via syringe.
-
Add the this compound via syringe.
-
Heat the reaction mixture to 100 °C and stir for 1-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool to room temperature and proceed with the general work-up procedure.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere and use freshly degassed solvents. |
| Low reaction temperature | Increase the temperature in 10-20 °C increments. | |
| Sterically hindered substrate | Switch to a bulkier, more electron-rich ligand (e.g., P(t-Bu)₃ or XPhos). | |
| Homocoupling of Organotin | Presence of oxygen | Improve degassing of solvents and ensure a tight inert seal. |
| Catalyst decomposition | Use a more stable precatalyst (e.g., a Buchwald G3 precatalyst). | |
| Stereochemical Scrambling | High reaction temperature or prolonged reaction time | Attempt the reaction at a lower temperature with a more active catalyst system. |
| Isomerization of the organotin reagent | Ensure the stereochemical purity of the starting this compound. |
Conclusion
The judicious selection of phosphine ligands is paramount to the success of Stille couplings involving this compound. By understanding the interplay between ligand properties and the mechanistic steps of the catalytic cycle, researchers can move beyond trial-and-error and rationally design reaction conditions for optimal outcomes. The protocols provided herein serve as a robust foundation for the application of this powerful cross-coupling reaction in the synthesis of complex molecules. The continued development of novel ligands promises to further expand the scope and utility of the Stille reaction in the years to come.
References
-
Huang, H., Jiang, H., Chen, K., & Liu, H. (2009). Pd(PPh₃)₄-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. J. Org. Chem., 74, 5599-5602. [Link]
-
Nasrollahzadeh, M., et al. (2022). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Org. Lett., 3(26), 4173–4176. [Link]
-
Littke, A. F., & Fu, G. C. (1999). A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides. Angew. Chem. Int. Ed., 38, 2411-2413. [Link]
-
Gallagher, W. P., & Maleczka, R. E. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. J. Org. Chem., 70(3), 841–846. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
PubChem. (Z)-Tri-n-butyl(1-propenyl)tin. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
SynArchive. (n.d.). Stille Coupling. [Link]
-
Yokoyama, Y. (2015). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Functional π-Systems: From Synthesis to Applications. Wiley-VCH. [Link]
-
Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 35(9), 805–816. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Zhang, Y., et al. (2020). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO₂. Nanomaterials, 10(11), 2261. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Organic Letters, 3(26), 4173–4176. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Littke, A. F., & Fu, G. C. (1999). Pd/P(t-Bu)3: a mild and general catalyst for Stille reactions of aryl chlorides and aryl bromides. Angewandte Chemie International Edition, 38(16), 2411–2413. [Link]
-
Amatore, C., et al. (2004). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh₃)(DMF) Is the Species Reacting with Vinylstannane in DMF. Organometallics, 23(20), 4636–4646. [Link]
-
Pérez-Temprano, M. H., et al. (2013). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. Inorganic Chemistry, 52(21), 12286–12295. [Link]
-
Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. [Link]
-
American Elements. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Synthesis of tributyl tin derivative and its use for propargyl ketone... [Link]
- Gloskey, C. R. (1955). U.S. Patent No. 2,718,522. U.S.
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
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- 7. scribd.com [scribd.com]
Navigating the Solvent Landscape: A Detailed Guide for Reactions with Tri-n-butyl(1-propenyl)tin
For researchers, synthetic chemists, and professionals in drug development, the Stille cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The versatility and functional group tolerance of organostannanes, such as Tri-n-butyl(1-propenyl)tin, have cemented their role in the synthesis of complex molecules. However, the success of these reactions is not solely dependent on the choice of catalyst and ligands; the solvent plays a pivotal role in dictating reaction kinetics, product yield, and even stereochemical outcomes. This application note provides a comprehensive guide to solvent selection for reactions involving this compound, grounded in mechanistic principles and practical considerations.
The Crucial Role of the Solvent in Stille Couplings
The Stille reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The solvent is not merely a medium for the reactants but an active participant that can influence each step of this cycle: oxidative addition, transmetalation, and reductive elimination. Its effects can be broadly categorized into:
-
Solvation and Solubility: Ensuring that the organostannane, the organic halide or triflate, the palladium catalyst, and any additives are sufficiently soluble is the first prerequisite for a successful reaction. This compound, being a tetraorganotin compound, is generally soluble in a wide range of organic solvents.
-
Influence on Reaction Rate: The polarity of the solvent can significantly impact the rate of the transmetalation step, which is often the rate-determining step in the Stille cycle.[1] Polar aprotic solvents can accelerate this step.
-
Stabilization of Catalytic Species: Coordinating solvents can stabilize the palladium catalyst, preventing its decomposition and maintaining its catalytic activity throughout the reaction.
-
Control of Stereochemistry: The solvent can influence the stereochemical outcome of the reaction, particularly the retention of the double bond geometry in the propenyl group of this compound.
Solvent Selection Framework
The choice of solvent is a multi-faceted decision that requires a careful consideration of the specific substrates and desired outcomes. The following diagram illustrates a logical workflow for solvent selection in Stille couplings with this compound.
Caption: A workflow diagram for solvent selection in Stille reactions.
In-Depth Analysis of Common Solvents
Polar Aprotic Solvents: The Workhorses
-
Examples: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).
-
Advantages: These solvents are excellent at solvating a wide range of reactants and catalysts. Their high polarity can significantly accelerate the transmetalation step, often leading to shorter reaction times and higher yields.[1] For instance, in the coupling of PhI with tributyl(vinyl)tin, the reaction in DMF proceeds via a trans-[PdPhI(AsPh3)(dmf)] intermediate, where the solvent molecule participates in the catalytic cycle.[2]
-
Disadvantages: Their high boiling points can make them difficult to remove during workup. They can also complicate the removal of tin byproducts.
-
When to Use: When rapid reaction rates are desired and for less reactive electrophiles. NMP is a good choice when very high temperatures are required.
Ethereal Solvents: The Mild Choice
-
Examples: Tetrahydrofuran (THF), 1,4-Dioxane.
-
Advantages: These solvents are less polar than DMF or NMP and are often used for reactions that are sensitive to harsh conditions. They are relatively easy to remove due to their lower boiling points. The use of THF can be advantageous for the precipitation of tributyltin fluoride (Bu₃SnF) during workup with KF.
-
Disadvantages: Reactions in ethereal solvents are often slower and may require the use of additives to achieve high yields. Lithium chloride (LiCl) is a common additive in THF to accelerate the reaction.[1]
-
When to Use: For reactions with sensitive functional groups or when a milder reaction temperature is preferred. Also, when ease of byproduct removal by precipitation is a priority.
Aromatic Hydrocarbons: The Non-Polar Option
-
Examples: Toluene, Xylene.
-
Advantages: These non-polar solvents are useful when dealing with very non-polar substrates. They are also beneficial when trying to avoid coordination of the solvent to the palladium center, which can sometimes be inhibitory. Workup can be straightforward, particularly if the product is also non-polar.
-
Disadvantages: Reactions in toluene are generally slower than in polar aprotic solvents. Higher temperatures are often required to drive the reaction to completion.
-
When to Use: For reactions where a non-coordinating solvent is desired or for specific applications in materials science where the properties of the solvent during processing are important.
Quantitative Data Summary: Solvent Effects on Stille Couplings
While a direct comparative study for this compound across a range of solvents is not extensively documented in a single source, the following table compiles representative conditions and outcomes from the literature for similar vinylstannane couplings, illustrating the impact of solvent choice.
| Electrophile | Organostannane | Catalyst/Ligand | Solvent | Additives | Temp (°C) | Yield (%) | Reference |
| Aryl Iodide | Tributyl(vinyl)tin | Pd₂(dba)₃ / AsPh₃ | DMF | None | 25 | 95 | [2] |
| Vinyl Triflate | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | THF | LiCl | 50 | 88 | [3] |
| Aryl Bromide | Arylstannane | Pd(OAc)₂ / P(t-Bu)₃ | Dioxane | CsF | 100 | 98 | [4] |
| Sulfonyl Chloride | Alkenylstannane | Pd₂(dba)₃ / TFP | Toluene | CuBr·SMe₂ | Reflux | High | [5] |
This data highlights that high yields can be achieved in various solvents, but the reaction conditions (temperature, additives) often need to be adjusted accordingly.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling in DMF
This protocol is suitable for a wide range of aryl and vinyl halides/triflates.
Materials:
-
This compound (1.05 eq)
-
Organic electrophile (1.0 eq)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the organic electrophile and Pd(PPh₃)₄.
-
Add anhydrous DMF via syringe.
-
Stir the mixture for 5 minutes at room temperature.
-
Add this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and wash with a saturated aqueous solution of KF to precipitate the tin byproducts as Bu₃SnF.
-
Filter the mixture through a pad of Celite®, wash the filter cake with the organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Stille Coupling in THF with LiCl
This protocol is a milder alternative, particularly useful for sensitive substrates.
Materials:
-
This compound (1.1 eq)
-
Organic electrophile (1.0 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
P(2-furyl)₃ (TFP) (6 mol%)
-
Anhydrous LiCl (3.0 eq)
-
Anhydrous THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the organic electrophile, Pd₂(dba)₃, TFP, and anhydrous LiCl.
-
Add anhydrous THF via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound via syringe.
-
Heat the reaction mixture to reflux (approx. 66 °C) and monitor by TLC or GC-MS.
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Mechanistic Insights and the Role of Additives
The choice of solvent is intrinsically linked to the use of additives.
Caption: Interplay between solvent and additives in Stille reactions.
-
Copper(I) Salts: In polar solvents like DMF, Cu(I) salts can accelerate the reaction by a factor of >10³.[1] It is proposed that the copper undergoes transmetalation with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium complex.
-
Lithium Chloride: In less polar solvents such as THF, LiCl is often crucial. It can promote an "open" transmetalation pathway by facilitating the dissociation of the halide or triflate from the palladium center, making it more susceptible to reaction with the organostannane.[1]
Conclusion and Best Practices
The selection of an appropriate solvent is a critical parameter for the successful execution of Stille couplings with this compound. While polar aprotic solvents like DMF often provide the fastest reaction rates, ethereal solvents like THF offer milder conditions and can simplify byproduct removal. The choice should be guided by the reactivity of the electrophile, the stability of the substrates, and the desired reaction conditions. Careful consideration of the interplay between the solvent and additives will enable researchers to optimize their synthetic strategies and achieve high yields of the desired coupled products. As a final note, the high toxicity of organotin compounds necessitates careful handling and appropriate waste disposal procedures.[1]
References
- Amatore, C., et al. (2004). The Mechanisms of the Stille Reaction.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Littke, A. F., & Fu, G. C. (1999). A General and Efficient Method for the Stille Cross-Coupling of Aryl Chlorides.
- Myers, A. G. (n.d.). The Stille Reaction. Chem 115, Harvard University.
-
Wikipedia. (n.d.). Stille reaction. [Link]
- Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Stille Cross-Couplings of Sulfonyl Chlorides and Organostannanes. Journal of the American Chemical Society, 125(50), 15292–15293.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sci-Hub. Palladium-Catalyzed Stille Cross-Couplings of Sulfonyl Chlorides and Organostannanes / Journal of the American Chemical Society, 2003 [sci-hub.box]
Catalytic Systems for Stille Reactions with Organotin Reagents: Application Notes and Protocols
Abstract
The Stille reaction, a palladium-catalyzed cross-coupling of organotin compounds with organic electrophiles, stands as a cornerstone of modern organic synthesis due to its remarkable functional group tolerance and broad substrate scope.[1][2] Its application is pivotal in the synthesis of complex molecules, ranging from natural products to pharmaceuticals and advanced materials.[2][3] This guide provides an in-depth exploration of the catalytic systems that drive this transformation. We will delve into the mechanistic intricacies, offer practical guidance on the selection of catalysts, ligands, and additives, and present detailed, field-proven protocols. Furthermore, this document addresses the primary challenge associated with the Stille reaction—the toxicity of organotin reagents—by providing comprehensive safety protocols and effective methods for the removal of tin-containing byproducts.[4][5]
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Stille reaction hinges on a well-defined palladium-based catalytic cycle.[1] A thorough understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
The reaction is initiated by a catalytically active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.
Figure 1: The catalytic cycle of the Stille reaction.
-
Oxidative Addition: The active 14-electron Pd(0) complex reacts with the organic electrophile (R¹-X) to form a 16-electron Pd(II) intermediate.[6] The reactivity of the electrophile generally follows the trend I > Br > OTf > Cl.[4] For less reactive electrophiles like aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[7]
-
Transmetalation: This is often the rate-determining step of the cycle.[2] The organostannane (R²-SnR₃) transfers its R² group to the palladium center, displacing the halide or pseudohalide (X). The reactivity of the organotin reagent is influenced by the nature of the transferring group, with the general trend being alkynyl > alkenyl > aryl > allyl = benzyl > alkyl.[4] The non-transferable groups on the tin atom are typically methyl or butyl.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[6] This step is generally fast and irreversible.
The Catalytic System: Components and Considerations
The success of a Stille coupling reaction is critically dependent on the judicious choice of the components of the catalytic system.
Palladium Precursors
Both Pd(0) and Pd(II) complexes can serve as precursors to the active catalytic species.
| Palladium Precursor | Common Examples | Typical Loading (mol%) | Notes |
| Pd(0) | Pd(PPh₃)₄, Pd₂(dba)₃ | 1-5 | Pd(PPh₃)₄ is air-sensitive and should be handled under an inert atmosphere. Pd₂(dba)₃ is more stable but requires the addition of a ligand. |
| Pd(II) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 1-5 | Requires in situ reduction to Pd(0), which can be achieved by phosphine ligands or the organotin reagent itself. |
Ligands: The Key to Reactivity and Selectivity
Phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand is often dictated by the nature of the coupling partners.
-
Triphenylphosphine (PPh₃): A versatile and commonly used ligand, particularly for reactive electrophiles like aryl iodides and bromides.
-
Bulky, Electron-Rich Phosphines: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and biaryl phosphines (e.g., XPhos, SPhos) are highly effective for coupling less reactive electrophiles like aryl chlorides and for sterically hindered substrates.[7][8] Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, while their electron-donating nature facilitates the oxidative addition step.[9]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. researchgate.net [researchgate.net]
- 8. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
Tri-n-butyl(1-propenyl)tin as a precursor for other organometallic reagents
An Application Guide to Tri-n-butyl(1-propenyl)tin: A Versatile Precursor for Stereospecific Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of this compound
In the landscape of modern organic synthesis, the quest for stereospecific and efficient carbon-carbon bond formation is paramount. This compound, a commercially available organostannane, has emerged as a important precursor for generating other highly reactive and synthetically valuable organometallic reagents. Its stability, ease of handling compared to more pyrophoric precursors, and predictable reactivity make it a cornerstone reagent in complex molecule synthesis.
This guide provides an in-depth exploration of this compound's primary applications as a precursor. We will move beyond simple procedural lists to dissect the underlying principles, offering field-proven insights into experimental design, causality, and protocol execution. The two major transformations covered are its conversion to (E/Z)-propenyllithium via tin-lithium exchange and its direct use in palladium-catalyzed Stille cross-coupling reactions. Both pathways leverage the propenyl moiety for subsequent elaboration, with the critical advantage of retaining the original alkene geometry.
Essential Safety & Handling Protocols for Organotin Reagents
Organotin compounds, including this compound, are neurotoxic and require meticulous handling to prevent exposure.[1] All manipulations must be conducted with strict adherence to safety protocols.
Core Safety Directives:
-
Engineering Controls: All work must be performed in a well-ventilated chemical fume hood.[2] A designated and clearly marked area should be established for organotin chemistry.[2]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (double-gloving is recommended), chemical safety goggles, a face shield, and a lab coat are mandatory.[2]
-
Atmosphere: While many organostannanes are stable to air and moisture, the reagents they are used to generate (like propenyllithium) and the catalysts used in their reactions (like Pd(0) complexes) are not. [5, 8 from first step] Therefore, all protocols described herein require the use of standard air-free techniques, such as Schlenk lines or gloveboxes, with anhydrous solvents.
-
Waste Disposal: All organotin-contaminated waste, including glassware rinses, contaminated silica gel, and disposable materials, is classified as hazardous waste.[2] This waste must be collected in a dedicated, sealed, and clearly labeled container and must not be mixed with other waste streams.[2]
| Parameter | Value | Reference |
| Chemical Formula | C₁₅H₃₂Sn | [17 from first step, 21 from first step] |
| Molecular Weight | 331.12 g/mol | [17 from first step, 21 from first step] |
| Appearance | Solid or liquid | [17 from first step] |
| CAS Number | 105494-65-3 | [17 from first step] |
| Primary Hazards | Acute oral toxicity, Dermal toxicity, Skin/eye irritation, Suspected of damaging fertility or the unborn child, Causes damage to organs through prolonged or repeated exposure, Very toxic to aquatic life. | [17 from first step] |
Application I: Transmetalation to (E/Z)-Propenyllithium via Tin-Lithium Exchange
One of the most powerful applications of this compound is as a precursor to (E/Z)-propenyllithium. This transformation is a classic example of a transmetalation reaction, specifically a tin-lithium exchange.
Mechanistic Rationale and Causality
The tin-lithium exchange is a rapid and efficient equilibrium-driven process.[2][3] The reaction involves treating the organostannane with an alkyllithium reagent, typically n-butyllithium (n-BuLi).
The equilibrium strongly favors the formation of propenyllithium and tetrabutyltin. This is because the lithium atom becomes attached to the more electronegative sp²-hybridized carbon of the propenyl group, forming a more stable organolithium species compared to the starting sp³-hybridized n-butyllithium.[2][4] The reaction is performed at very low temperatures (-78 °C) not to drive the reaction forward—as it is already very fast—but to prevent decomposition and side reactions of the newly formed, highly reactive propenyllithium reagent.[2]
A critical feature of this reaction is its stereospecificity. The tin-lithium exchange proceeds with retention of the geometric configuration of the double bond.[5] This means that starting with (E)-tri-n-butyl(1-propenyl)tin will yield (E)-propenyllithium, and the (Z)-isomer will yield the (Z)-lithium reagent. This allows for the controlled synthesis of stereodefined vinyllithium reagents, which can then be reacted with a variety of electrophiles.
Detailed Protocol: Generation of Propenyllithium
This protocol describes the in situ generation of propenyllithium and its subsequent reaction with an aldehyde electrophile (e.g., benzaldehyde).
Materials:
-
This compound (E/Z mixture or pure isomer)
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup solvents (e.g., diethyl ether, brine)
-
Schlenk flask and standard air-free apparatus
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Addition: Place the flask under a positive pressure of inert gas. Dissolve this compound (1.0 eq) in anhydrous THF (to make a ~0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Transmetalation: While stirring vigorously, add n-butyllithium (1.05 eq) dropwise via syringe over 5-10 minutes. A color change may be observed.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete exchange. The propenyllithium reagent has now been formed in situ.
-
Electrophilic Quench: Add a solution of benzaldehyde (1.0 eq) in a small volume of anhydrous THF dropwise to the propenyllithium solution at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent like diethyl ether. Separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to isolate the allylic alcohol product. The byproduct, tetrabutyltin, is non-polar and can typically be eluted with hexanes.
Application II: Direct Use in Stille Cross-Coupling Reactions
This compound is an excellent nucleophilic partner in Stille cross-coupling reactions, enabling the direct formation of a C(sp²)-C(sp²) bond. This reaction is one of the most versatile and functional-group-tolerant methods in synthetic chemistry. [10, 13 from first step]
Mechanistic Rationale and Causality
The Stille reaction is catalyzed by a palladium(0) complex.[6][7] The catalytic cycle is a well-established, three-step process:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an organic electrophile (R¹-X, typically an aryl or vinyl halide/triflate), forming a Pd(II) complex.
-
Transmetalation: The organostannane (propenyl-SnBu₃) transfers its propenyl group to the Pd(II) center, displacing the halide/triflate and forming a new Pd(II)-propenyl complex. The tributyltin halide is released as a byproduct. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium (R¹ and propenyl) couple and are eliminated from the metal center, forming the final product (R¹-propenyl) and regenerating the Pd(0) catalyst, which re-enters the cycle. [8 from first step]
Similar to the tin-lithium exchange, the Stille coupling reaction proceeds with retention of the alkene geometry of both the vinylstannane and the vinyl halide partner.[6]
Detailed Protocol: Stille Cross-Coupling
This protocol describes a representative Stille coupling between this compound and an aryl iodide.
Materials:
-
This compound (1.1 eq)
-
Aryl iodide (e.g., iodobenzene) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Optional additive: Lithium chloride (LiCl) or Copper(I) iodide (CuI)
-
Aqueous potassium fluoride (KF) solution (for workup)
Procedure:
-
Setup: To a flame-dried Schlenk flask containing a stir bar, add the aryl iodide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (or DMF) via syringe, followed by the this compound (1.1 eq).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C for toluene) and monitor by TLC or GC/MS. Reaction times can vary from a few hours to overnight.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Tin Removal: Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). [8 from first step] Stirring the biphasic mixture for 30-60 minutes will precipitate the tributyltin fluoride, which can be removed by filtration through a pad of Celite. This is a crucial step for purification.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the pure propenyl-aryl product.
Summary & Comparative Outlook
This compound offers two distinct, stereospecific routes to elaborate the propenyl motif. The choice between these pathways depends on the desired transformation.
| Feature | Application I: Transmetalation | Application II: Stille Coupling |
| Reagent Generated | Propenyllithium (highly nucleophilic, basic) | Not applicable (direct use) |
| Subsequent Reaction | Reaction with hard electrophiles (aldehydes, ketones, CO₂, epoxides, etc.) | C(sp²)-C(sp²) bond formation with organic electrophiles (aryl/vinyl halides/triflates) |
| Key Reagents | n-Butyllithium, THF | Pd(0) catalyst, Toluene or DMF |
| Temperature | Low Temperature (-78 °C) | Elevated Temperature (80-110 °C) |
| Key Advantage | Access to highly reactive organolithium chemistry. | High functional group tolerance. |
| Key Byproduct | Tetrabutyltin | Tributyltin halide |
| Stereochemical Outcome | Retention of alkene geometry | Retention of alkene geometry |
By mastering these protocols, researchers can strategically employ this compound to achieve stereocontrolled synthesis of complex molecular architectures, making it an indispensable tool in the modern synthetic chemist's arsenal.
References
-
Bailey, T. R. (2006). Carbanion generation through tin-lithium exchange of vinyl−, aryl−, and hetarylstannanes. ARKIVOC, 2006(ix), 265-291. [Link]
-
Chong, J. M., & Nielsen, N. (1998). The effect of protecting groups on tin-lithium exchange in α-alkoxyalkyltrimethylstannanes. Tetrahedron Letters, 39(52), 9617–9620. [Link]
-
Coldham, I., & Leonori, D. (2013). Configurational and Conformational Effects on Tin-Lithium Exchange in α-Aminoorganostannanes by Rapid-Injection NMR. NIH Public Access. Available at: [Link]
-
Stille reaction. In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Seyferth, D., & Weiner, M. A. (1961). THE PREPARATION OF ORGANOLITHIUM COMPOUNDS BY THE TRANSMETALATION REACTION. I. VINYLLITHIUM. Journal of the American Chemical Society, 83(17), 3583–3586. [Link]
-
Stille Coupling. (n.d.). In Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Stille Coupling. (n.d.). In Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Gallagher, W. P., & Maleczka, R. E. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–846. [Link]
-
Lithium-Metalloid Exchange. (n.d.). In University of Wisconsin-Madison Chemistry. Retrieved January 16, 2026, from [Link]
-
Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction. A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link]
-
Seyferth, D., & Vaughan, L. G. (1962). The Preparation of Organolithium Compounds by the Transmetalation Reaction. VII. cis- and trans-Propenyllithium. Journal of the American Chemical Society, 84(10), 1767–1770. [Link]
-
Kessar, S. V., & Singh, P. (2011). The Lithium–Halogen Exchange Reaction in Process Chemistry. In The Art of Process Chemistry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Removal of Tributyltin Byproducts
Welcome to the technical support center for the purification of reaction mixtures containing organotin byproducts. The removal of tributyltin (Bu₃Sn-) residues is a critical yet often challenging step in organic synthesis, particularly following widely-used reactions like the Stille coupling.[1] Due to the toxicity of organotin compounds, their reduction to parts-per-million (ppm) levels is often necessary for biological screening and pharmaceutical applications.[2]
This guide provides field-proven troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals effectively remove these persistent impurities from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common tributyltin byproducts I need to remove?
The primary byproducts depend on the specific reaction conditions and reagents used. The most common species include:
-
Tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr): Formed during Stille cross-coupling reactions.[3]
-
Bis(tributyltin) oxide ((Bu₃Sn)₂O): Often results from the hydrolysis of tributyltin halides during aqueous workups.
-
Tributyltin hydride (Bu₃SnH) and Hexabutylditin (Bu₃SnSnBu₃): These are common impurities when Bu₃SnH is used as a reagent or when it is present in the starting stannane.[4]
Q2: Why are tributyltin byproducts so difficult to remove by standard chromatography?
Tributyltin byproducts are notoriously difficult to separate from desired products for two main reasons:
-
Polarity: They are often greasy, non-polar compounds with a polarity similar to many organic products, causing them to co-elute during standard silica gel chromatography.
-
Lack of UV Activity: Most tributyltin compounds lack a strong chromophore, making them invisible under standard UV visualization (254 nm) on TLC plates.[5][6] This invisibility makes it difficult to track their removal and can lead to the unknowing contamination of product fractions.
Q3: How can I visualize tributyltin byproducts on a TLC plate?
Since UV light is often ineffective, you must use a chemical stain for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is a universal oxidative stain that will visualize most organic compounds, including tin byproducts, as yellow-brown spots on a purple background.[5][7] It is an excellent general-purpose choice.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor can reveal organotin compounds as yellow-brown spots. The effect is often temporary, so spots should be circled immediately.[5][6]
-
Specialized Stains: For more specific detection, a 0.5% xylenol orange and 5% saturated bromine water solution in ethanol has been reported to develop purple-red spots for organotin compounds.[8]
Troubleshooting Guides
This section addresses common problems encountered during the removal of tributyltin byproducts in a practical, problem-solution format.
Issue 1: My aqueous potassium fluoride (KF) wash is ineffective.
An aqueous KF wash is the most common first-line strategy, designed to precipitate organotin halides as insoluble tributyltin fluoride (Bu₃SnF).[9][10] If it fails, consider the following:
-
Causality & Solution:
-
Insufficient Contact Time: The reaction between aqueous fluoride and the organotin species in the organic layer is a phase-transfer process that requires vigorous mixing. Ensure you shake the separatory funnel vigorously for at least 1-2 minutes for each wash.[9][11] Increasing the stirring time to an hour or more may be necessary for complete precipitation.[2][4]
-
Presence of Unreacted Bu₃SnH or Bu₃SnSnBu₃: The KF wash is not effective against tin hydrides or distannanes. These must first be converted to a tributyltin halide. Before the KF wash, treat the reaction mixture with a solution of iodine (I₂) until the color persists.[4][12] This converts Bu₃SnH and Bu₃SnSnBu₃ into Bu₃SnI, which is readily precipitated by KF. (See Protocol 3).
-
Issue 2: A thick white precipitate has formed at the interface during my KF wash.
This is a very common and, paradoxically, positive sign.
-
Causality & Solution:
-
The white solid is the desired tributyltin fluoride (Bu₃SnF) precipitate.[4][9] However, it can form an emulsion or trap your product at the organic/aqueous interface, preventing clean separation.[11] Do not attempt to separate the layers with the solid present. Instead, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth to remove the solid Bu₃SnF.[9][11][13] The filtrate can then be returned to the separatory funnel for clean layer separation.
-
Issue 3: My product is sensitive to water or basic conditions.
Aqueous workups are not suitable for water-soluble products or compounds with functional groups sensitive to hydrolysis (e.g., certain esters, silyl ethers).
-
Causality & Solution:
-
For these sensitive substrates, a non-aqueous workup is required. The most effective method is to concentrate the crude reaction mixture and purify it directly by flash chromatography using a modified stationary phase of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel.[2][3] This method avoids water entirely and is highly effective at sequestering tin residues on the column.[11] (See Protocol 2).
-
Issue 4: Standard silica gel chromatography does not separate my product from tin impurities.
This occurs when the polarity of your product and the tin byproducts are too similar.
-
Causality & Solution:
-
Modify the Stationary Phase: As mentioned in Issue 3, using a stationary phase of 10% w/w K₂CO₃ on silica gel is a powerful technique that can reduce tin impurities to below 15 ppm.[2][11][13] The basic carbonate chemically interacts with the tin species, strongly retaining them on the column while allowing your product to elute.
-
Modify the Eluent: An alternative is to perform the chromatography on standard silica gel but add 2-5% triethylamine (Et₃N) to your eluent system.[3][9][14] The basic amine serves a similar function to the K₂CO₃-modified silica, improving the retention of the tin byproducts.
-
Method Selection & Data
Choosing the right purification strategy from the outset can save significant time and resources. Use the decision tree and data table below to guide your choice.
Decision Tree for Tin Removal
Sources
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- 2. sdlookchem.com [sdlookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. TLC stains [reachdevices.com]
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- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method - Google Patents [patents.google.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Purification Strategies for Organotin Reaction Products
Introduction
Organotin reagents are powerful tools in modern organic synthesis, enabling crucial carbon-carbon bond formations such as the Stille coupling.[1] However, the utility of these reagents is often overshadowed by the challenge of removing toxic organotin byproducts from the reaction mixture.[2][3] For researchers in drug development and biological screening, reducing these impurities to parts-per-million (ppm) levels is not just a matter of purity but a critical regulatory and safety requirement.[2][3][4] This guide provides a comprehensive, experience-driven resource for troubleshooting common purification issues and offers clear, actionable protocols to ensure the integrity of your final compounds.
Troubleshooting Guide: Common Issues in Organotin Purification
This section addresses specific, frequently encountered problems during the purification of products from organotin reactions. The solutions provided are based on established chemical principles and validated laboratory practices.
Issue 1: Persistent Tin Contamination After Aqueous Potassium Fluoride (KF) Wash
Question: I've performed a standard aqueous potassium fluoride (KF) wash, but my NMR analysis still shows significant organotin residues. What's going wrong and how can I fix it?
Expert Analysis & Solution:
Persistent tin contamination after a KF wash is a common issue that can usually be traced back to one of several factors. The underlying principle of this method is the reaction of organotin halides with fluoride ions to form an insoluble precipitate (e.g., Bu₃SnF), which can then be physically removed.[4][5]
-
Insufficient Mixing or Reaction Time: The biphasic nature of the KF wash requires vigorous agitation to maximize the interfacial area where the reaction occurs.
-
Formation of an Emulsion or Interfacial Precipitate: A thick, white precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface between the organic and aqueous layers. This can trap your product or prevent efficient separation.[7][8]
-
Presence of Unreactive Tin Species: Certain organotin byproducts, such as unreacted tributyltin hydride (Bu₃SnH) or hexa-n-butylditin (Bu₃SnSnBu₃), are less reactive towards aqueous KF.[3][6]
-
Actionable Advice: If you suspect the presence of these species, pre-treat the crude reaction mixture with a solution of iodine (I₂) in a suitable solvent like diethyl ether.[10][6][8] This converts the less reactive tin species into tin iodides (e.g., Bu₃SnI), which are readily precipitated by the subsequent KF wash.[6] Adding 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) along with iodine can also be effective.[2][9]
-
Issue 2: Co-elution of Tin Byproducts During Flash Chromatography
Question: My product and the organotin byproducts have very similar polarities and co-elute during silica gel chromatography. How can I improve their separation?
Expert Analysis & Solution:
Co-elution is a frequent challenge when the desired product has a polarity similar to that of the organotin residues. The key is to modify the chromatographic conditions to increase the retention of the tin species on the stationary phase.
-
Modified Eluent System:
-
Actionable Advice: A simple and highly effective technique is to add a small percentage of triethylamine (~2-5% v/v) to your eluent system.[8][9] The basic triethylamine interacts with the acidic silica gel, which in turn helps to retard the organotin species, allowing for better separation of your product.[7][8][9]
-
-
Modified Stationary Phase:
-
Actionable Advice: For a more robust solution, use a stationary phase composed of silica gel impregnated with anhydrous potassium carbonate (K₂CO₃).[2][4][8] A mixture of 10% w/w K₂CO₃ in silica gel is highly effective and has been shown to reduce organotin impurities to below 15 ppm.[2][6][8] This modified stationary phase can be prepared in advance and stored.[2][4] A similar approach using 10% KF on silica has also been reported.[6]
-
Issue 3: Product is Water-Soluble or Highly Polar
Question: My target molecule is highly polar and has significant water solubility, making an aqueous KF wash impractical due to product loss. What's a suitable alternative?
Expert Analysis & Solution:
For water-soluble or highly polar products, avoiding an aqueous workup is crucial to prevent significant yield loss.
-
Actionable Advice: In this scenario, proceed directly to flash chromatography using a modified stationary phase, such as the 10% K₂CO₃ on silica gel mentioned previously.[6] This method circumvents the need for an aqueous wash and is highly effective at removing organotin impurities without introducing water into the system.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove?
A1: The most prevalent organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, and in reactions involving tin hydrides, you may also encounter hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[3][6]
Q2: Are there alternatives to the standard purification methods?
A2: Yes, several innovative strategies have been developed:
-
Fluorous Tin Reagents: These reagents have a perfluorinated "ponytail" attached, which makes them highly soluble in fluorous solvents.[11][12] After the reaction, the fluorous tin byproducts can be easily separated from the desired organic product by a simple liquid-liquid extraction with a fluorous solvent, allowing for easy recovery and reuse of the tin reagent.[11][12]
-
Scavenger Resins: These are solid-supported reagents with functional groups that selectively bind to metal impurities.[13] Thiol-functionalized silica gels (SiliaMetS Thiol) are particularly effective for scavenging tin residues.[7][14] The product is purified by simply filtering off the resin.[14][15]
-
Acidic Extraction: Washing the organic layer with a dilute acidic aqueous solution, such as 5% oxalic acid or dilute HCl, can selectively extract organotin compounds into the aqueous phase.[8][16]
Q3: How can I assess the level of tin contamination in my final product?
A3: To quantify residual tin at the ppm or ppb level, highly sensitive analytical techniques are required. These include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS).[4][9]
Q4: What are the safety precautions for handling organotin compounds and waste?
A4: Organotin compounds are toxic and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4] For decontaminating glassware, soaking overnight in bleach is a common and effective procedure, as it oxidizes the organotin compounds to less harmful tin oxides.[3][17] All organotin waste should be collected and disposed of according to your institution's hazardous waste guidelines.[18]
Experimental Protocols
Protocol 1: Purification via Potassium Carbonate-Treated Silica Gel (K₂CO₃/Silica) Chromatography
This method is highly effective for removing a broad range of organotin impurities to very low levels and is suitable for both polar and non-polar products.[2][4][8]
1. Preparation of K₂CO₃/Silica Stationary Phase:
- Thoroughly mix 10 parts by weight of anhydrous potassium carbonate with 90 parts by weight of silica gel.[4][8]
- This mixture can be prepared in bulk and stored for several months without significant loss of activity.[2][4]
2. Reaction Workup:
- Upon reaction completion, concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[8]
3. Column Packing:
- Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired non-polar eluent (e.g., hexanes) and pack the chromatography column.
4. Loading and Elution:
- Dissolve the crude product in a minimal amount of solvent and load it onto the column.
- Elute the column with an appropriate solvent system for your target compound. The organotin impurities will be strongly retained by the stationary phase.[4]
- Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).
5. Analysis:
- Combine the fractions containing the pure product and concentrate under reduced pressure.
- If required, confirm the absence of tin byproducts in the final product using appropriate analytical methods.[4]
Diagram: Decision-Making Workflow for Organotin Purification
The following diagram provides a logical workflow to guide the selection of an appropriate purification strategy based on the properties of your product and the suspected nature of the tin byproducts.
Caption: Decision tree for selecting a suitable tin removal method.
Summary of Purification Techniques
The table below summarizes the most common and effective methods for removing organotin residues, highlighting their advantages and disadvantages.
| Purification Method | Principle of Operation | Advantages | Disadvantages | Typical Efficiency |
| Aqueous KF Wash | Precipitation of insoluble trialkyltin fluoride (R₃SnF).[9] | Simple, inexpensive, and effective for many substrates.[9] | Can form emulsions; may not be effective for all tin species.[9] | Good, but may require multiple washes or pre-treatment. |
| Chromatography on K₂CO₃/Silica | Strong retention of Lewis acidic tin species on a basic stationary phase. | Highly effective for a broad range of products; can reduce tin to <15 ppm.[2][8] | Requires preparation of the stationary phase. | Excellent. |
| Chromatography on Et₃N-treated Silica | Deactivation of acidic silica sites and increased retention of tin species.[7][8] | Easy to implement; improves separation for co-eluting compounds. | May not be as effective as K₂CO₃/Silica for trace removal. | Very Good. |
| DBU/Iodine Treatment | Conversion of unreactive Sn-H and Sn-Sn species to Sn-I, which is easily removed.[2][9] | Effective for reactions where tin hydrides or distannanes are present.[9] | Adds extra steps to the workup procedure. | Excellent when combined with KF wash or chromatography. |
| Fluorous Tin Reagents | Partitioning of fluorous-tagged byproducts into a fluorous solvent.[11][12] | Very clean separation; tin reagent can be recovered and reused.[11] | Requires synthesis of specialized fluorous reagents. | Excellent. |
| Scavenger Resins (e.g., Thiol-based) | Covalent or coordinative binding of tin species to a solid support.[14] | Simple filtration-based removal; high selectivity.[14] | Resins can be expensive; may require optimization of binding conditions. | Very Good to Excellent. |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Organotin Azide Reaction Products. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Removing Tin Byproducts from Stille Coupling Reactions. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal. BenchChem.
- Merlic Group, UCLA. Workup for Removing Tin Byproducts. The Organic Chemist's Companion.
- Shandong Look Chemical. (2020). An efficient method for removing organotin impurities.
- Kaufman, T. S. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?
- Sigma-Aldrich. Organotin Reagents.
-
Crich, D., & Sun, S. (2002). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry. [Link]
- BenchChem Technical Support Team. (2025).
-
Lapitskaya, M. A., Vasiljeva, L. L., & Pivnitsky, K. K. (2013). Potassium fluoride on calcium fluoride – a practical reagent for removal of organotin residues from reaction mixtures. Mendeleev Communications. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Managing and Removing Organotin Byproducts. BenchChem.
-
Salomon, C. J., Danelon, G. O., & Mascaretti, O. A. (2000). A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry. [Link]
-
Maleczka, R. E., & Terstiege, I. (2000). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society. [Link]
-
Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?[Link]
-
Curran, D. P., Hoshino, M., & Oderaotoshi, Y. (1999). Fluorous Tin Hydrides: A New Family of Reagents for Use and Reuse in Radical Reactions. Journal of the American Chemical Society. [Link]
-
Fiveable. Organotin reagents Definition. Inorganic Chemistry II Key Term. [Link]
- Google Patents. (1990). Method for removing organotin compound.
-
Crich, D., & Sun, S. (1997). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry. [Link]
-
Salomon, C. J., Danelon, G. O., & Mascaretti, O. A. (2000). A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry. [Link]
-
American Chemical Society. (2018). A simple chromatographic technique for the purification of organic stannanes. [Link]
-
PubMed. (2017). Liquid membrane transport of potassium fluoride by the organotin-based ditopic host Ph2FSnCH2SnFPh-CH2-[16]-crown-6. [Link]
-
Biotage. Metal scavengers for organic purification. [Link]
-
Al-Allaf, T. A. K. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]
-
ResearchGate. (2025). Separation of organotin compounds by ion-exchange chromatography and their determination by inverse voltammetry. [Link]
-
Wikipedia. Scavenger resin. [Link]
-
Gelest, Inc. Introduction to organotin chemistry - and applications. [Link]
-
PubMed. (2008). A Convenient Method for the Preparation of Fluorous Tin Derivatives for the Fluorous Labeling Strategy. [Link]
-
Wikipedia. Fluorous chemistry. [Link]
-
Cornerstone. Optimal Precipitation of Organotin Fluorides by Cation Exchange. [Link]
-
BDMAEE. (2025). hydrolysis-resistant organotin catalyst d-60, providing a robust catalytic effect for both flexible and rigid systems. [Link]
-
RSC Publishing. (2017). Liquid membrane transport of potassium fluoride by the organotin-based ditopic host Ph2FSnCH2SnFPh-CH2-[16]. [Link]
-
ResearchGate. (2024). Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases. [Link]
-
Taylor & Francis. DBU – Knowledge and References. [Link]
-
Glen Research. (2018). Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides. [Link]
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Technical Support Center: Tri-n-butyl(1-propenyl)tin
Welcome to the technical support resource for Tri-n-butyl(1-propenyl)tin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this versatile organometallic reagent. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind the experimental observations you may encounter. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address potential issues in your research.
Section 1: General Stability and Handling FAQs
This section covers the fundamental properties and common questions regarding the stability of this compound.
Question 1: What are the primary factors that cause this compound to decompose?
Answer: this compound is sensitive to several factors that can initiate its decomposition. The carbon-tin (C-Sn) bond, while relatively stable compared to other organometallic bonds, is susceptible to cleavage.[1] The primary pathways for decomposition are:
-
Oxidative Cleavage: Exposure to atmospheric oxygen, especially when catalyzed by light or heat, can lead to the formation of tin oxides.[2]
-
Thermal Stress: Elevated temperatures can cause homolytic cleavage of the C-Sn bonds, leading to a cascade of radical reactions and the formation of various byproducts. Organotin compounds are known to degrade with heat.[2]
-
Hydrolysis (Acidic/Basic Conditions): The presence of water, particularly under acidic or basic conditions, can facilitate the cleavage of the propenyl and butyl groups from the tin atom.[1][3] The propenyl group, being a vinyl-type ligand, is generally cleaved more readily than the saturated butyl groups.[1]
Question 2: I received a new bottle of this compound. How should I properly store it to ensure long-term stability?
Answer: Proper storage is critical to maintaining the integrity of the reagent. To minimize decomposition, you should:
-
Store Under Inert Atmosphere: Always store the vial or bottle under a dry, inert atmosphere such as argon or nitrogen. This displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
-
Refrigerate: Store the container at a reduced temperature (typically 2-8 °C). This slows down the rate of potential thermal decomposition pathways.
-
Protect from Light: Keep the container in a dark location or use an amber-colored vial. Light, particularly UV radiation, can accelerate the degradation of organotin compounds.[4]
-
Ensure Proper Sealing: Use a vial with a secure, airtight cap, preferably with a PTFE-lined septum for repeated access via syringe.
Question 3: How can I quickly assess the quality of my this compound before using it in a critical reaction like a Stille coupling?
Answer: A preliminary quality check can save significant time and resources. A simple ¹H NMR or ¹¹⁹Sn NMR is the most effective method.
-
¹H NMR: In a fresh sample, you will observe characteristic signals for the propenyl group and the three butyl groups. The appearance of new, broad signals or the presence of significant amounts of hexabutylditin oxide ((Bu₃Sn)₂O), a common degradation product, indicates decomposition.
-
GC-MS: Gas Chromatography-Mass Spectrometry is a highly sensitive technique to detect volatile impurities and degradation products.[5] See the detailed protocol in Section 4 for guidance.
-
Visual Inspection: While not definitive, a pure sample should be a clear, colorless to pale yellow liquid.[6] Any significant discoloration or the presence of solid precipitates suggests degradation.
Section 2: Troubleshooting Decomposition During Reactions
This section addresses specific problems that may arise during chemical reactions involving this compound.
Question 4: My Stille coupling reaction using this compound is giving very low yields. How do I troubleshoot this?
Answer: Low yields in Stille couplings are frequently linked to the quality of the organotin reagent or its decomposition under the reaction conditions. The key is to understand that the desired transmetalation step in the catalytic cycle is in competition with decomposition pathways.
Causality: The palladium catalyst can interact with the organotin reagent to form the active intermediate. If the reagent decomposes before this occurs, the catalytic cycle is arrested. Decomposition can be accelerated by the reaction temperature, impurities in the solvent, or residual oxygen. The primary decomposition product, hexabutylditin oxide, is unreactive in the Stille coupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failing Stille coupling reaction.
Question 5: During a heated reaction, my mixture containing this compound turned cloudy and a white precipitate formed. What is this precipitate?
Answer: The white precipitate is very likely a mixture of inorganic tin salts and dibutyltin or monobutyltin species.
Causality: At elevated temperatures, the C-Sn bonds begin to cleave. The general degradation pathway for trialkyltin compounds is a stepwise loss of the organic groups.[7] The propenyl group is typically the most labile.[1] This process generates highly reactive intermediates that can react with anions in the reaction mixture (e.g., halides from an aryl halide coupling partner) or with trace water to form less soluble organotin halides or oxides.
R₃Sn-R' → R₂Sn(X)₂ → RSn(X)₃ → Sn(X)₄
This stepwise dealkylation/de-propenylation leads to compounds that are often insoluble in organic solvents.[4][7] For example, if a chloride source is present, you could be forming species like Bu₂SnCl₂ or BuSnCl₃.[8]
Solution:
-
Lower Reaction Temperature: If the reaction kinetics allow, reduce the temperature.
-
Use Additives: In some cases, fluoride sources (e.g., CsF) can facilitate the desired coupling reaction over decomposition by activating the tin reagent.
-
Filtration: The precipitate can typically be removed by filtration through celite or silica gel at the end of the reaction. Be aware that this indicates significant reagent decomposition and likely a lower yield.
Section 3: Understanding the Decomposition Pathways
This section provides a more detailed look at the chemical mechanisms behind the degradation of this compound.
Question 6: What is the expected order of organic group cleavage from the tin atom during decomposition?
Answer: The expected order of cleavage is the propenyl group first, followed by the sequential loss of the n-butyl groups.
Causality: The stability of the C-Sn bond is influenced by the hybridization of the carbon atom and its ability to stabilize a potential negative charge in certain cleavage mechanisms. Vinyl groups (like propenyl) are generally more readily cleaved from tin than saturated alkyl groups under various conditions, including acid-catalyzed hydrolysis and reactions with electrophiles.[1] This is a critical point for understanding byproduct formation.
Caption: Stepwise decomposition of this compound.
Question 7: How does hydrolysis affect the compound? What are the products?
Answer: Hydrolysis, the reaction with water, cleaves the C-Sn bonds to ultimately form tin oxides and the corresponding hydrocarbons (propene and butane). The process is often catalyzed by acids or bases.
Causality:
-
Acid-Catalyzed: Protons can attack the electron-rich double bond of the propenyl group or directly interact with the C-Sn bond, facilitating cleavage to produce propene and a Bu₃Sn⁺ species. This cation can then react with water or other nucleophiles.
-
General Hydrolysis: The tri-n-butyltin moiety itself can undergo hydrolysis to form tri-n-butyltin hydroxide (Bu₃SnOH), which exists in equilibrium with its dehydrated form, bis(tri-n-butyltin) oxide or hexabutylditin oxide, ((Bu₃Sn)₂O).[4] This is a very common byproduct found in older samples of tributyltin compounds. Further hydrolysis can cleave the butyl groups.[3]
Table 1: Relative Stability Under Various Conditions
| Condition | Stability | Primary Decomposition Pathway | Common Byproducts |
| Inert Atmosphere, 4 °C, Dark | High | Minimal | None |
| Air, Room Temp, Light | Low | Oxidative & Photolytic | (Bu₃Sn)₂O, Bu₂SnO, Propene |
| Heated (80 °C+), Inert | Moderate to Low | Thermal Cleavage | Hexabutyldistannane (Bu₃Sn-SnBu₃), Butane, Propene |
| Aqueous Acid (pH < 5) | Very Low | Acid-Catalyzed Hydrolysis | Propene, Bu₃SnOH, Bu₂Sn(OH)₂ |
| Aqueous Base (pH > 9) | Low | Base-Catalyzed Hydrolysis | Propene, Bu₃SnOH, (Bu₃Sn)₂O |
Section 4: Experimental Protocols
Protocol 1: GC-MS Analysis for Quality Control of this compound
This protocol provides a standard method for assessing the purity of your stannane reagent and identifying common decomposition products. Gas chromatography is the preferred separation technique for organotin compounds due to its high resolution.[5][9]
Objective: To quantify the purity of this compound and detect the presence of (Bu₃Sn)₂O and other degradation products.
Materials:
-
This compound sample
-
Anhydrous hexane (or other suitable solvent like toluene)
-
Internal standard (e.g., dodecane), if quantitative analysis is required
-
GC-MS instrument with a standard non-polar column (e.g., DB-5ms or equivalent)
-
Autosampler vials with caps
Methodology:
-
Sample Preparation:
-
In a clean, dry autosampler vial, prepare a dilute solution of the this compound sample in anhydrous hexane. A concentration of approximately 100 µg/mL is a good starting point.
-
Caution: Handle organotin compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Organotins are toxic.[6]
-
If using an internal standard for quantification, add a precise amount to the vial.
-
Cap the vial immediately to prevent solvent evaporation and exposure to air.
-
-
GC-MS Instrument Setup (Example Conditions):
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio)
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range m/z 40-550.
-
-
Data Analysis:
-
Identify the peak for this compound (Molecular Weight: 331.13 g/mol for ¹²⁰Sn). Look for the characteristic isotopic pattern of tin in the mass spectrum.
-
Search for a later-eluting, higher molecular weight peak corresponding to bis(tri-n-butyltin) oxide ((Bu₃Sn)₂O, MW: 596.16 g/mol ). Its mass spectrum will also show the tin isotopic pattern and fragments corresponding to the loss of butyl groups.
-
Other potential peaks could include tetrabutyltin or hexabutyldistannane, depending on the decomposition pathway.
-
Calculate the relative peak area percentage to estimate the purity of the sample. For accurate quantification, a calibration curve should be prepared.
-
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds - 7. ANALYTICAL METHODS. NCBI. Retrieved from [Link]
-
Jitsu, H. (n.d.). Determination of Organotin Compounds in Environmental Samples. J-Stage. Retrieved from [Link]
-
Eurofins Australia. (n.d.). Organotins Analysis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. EPA. Retrieved from [Link]
-
Fent, K. (1996). Degradation of organotin compounds in organic and mineral forest soils. ResearchGate. Retrieved from [Link]
-
ALS Global. (n.d.). Analysis of organotin compounds. Retrieved from [Link]
-
International Programme on Chemical Safety. (n.d.). Tributyltin compounds (PIM G018). INCHEM. Retrieved from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from [Link]
-
Yassin, A. A. (2004). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. CORE. Retrieved from [Link]
- Ayanda, O. S., Alafara, B. A., & Oladele, O. G. (n.d.). Toxicity and speciation analysis of organotin compounds.
-
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. Retrieved from [Link]
-
Inoue, K., et al. (2009). Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. PMC - NIH. Retrieved from [Link]
-
Danish Environmental Protection Agency. (n.d.). Tributyltin compounds (TBT). Miljøstyrelsen. Retrieved from [Link]
-
Extension Toxicology Network. (1996). TRIBUTYLTIN (TBT). EXTOXNET PIP. Retrieved from [Link]
- Smith, P. J. (n.d.). Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. GCRIS.
-
PubChem. (n.d.). Tributyltin Chloride. Retrieved from [Link]
-
PubChem. (n.d.). Butyltin trichloride. Retrieved from [Link]
-
PubChem. (n.d.). (Z)-Tri-n-butyl(1-propenyl)tin. Retrieved from [Link]
- Grokipedia. (n.d.). Vinyl tributyltin.
-
Baerlocher GmbH. (n.d.). Organotin Stabilisers. Retrieved from [Link]
-
Luijten, J. G. A. (1964). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. ResearchGate. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
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- 9. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Proactive Management of Organotin Compound Toxicity and Waste
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with organotin compounds. This guide is designed to provide you with in-depth, field-proven insights and practical solutions for managing the inherent toxicity and waste associated with these potent reagents. Our goal is to foster a secure and efficient research environment by explaining the causality behind experimental choices and providing self-validating protocols.
Frequently Asked Questions (FAQs): Core Principles of Organotin Safety
This section addresses the fundamental questions researchers often have when beginning work with organotin compounds.
Q1: Why are organotin compounds considered so hazardous?
A1: Organotin compounds, particularly tri- and tetra-substituted variants, exhibit high acute toxicity through all routes of exposure: inhalation, ingestion, and dermal contact.[1][2] Their toxicity is primarily attributed to their ability to disrupt mitochondrial function and affect the central nervous system.[2][3][4] The degree of toxicity generally decreases as the size of the alkyl groups attached to the tin atom increases.[2] For instance, trimethyltin and triethyltin compounds are noted for their neurotoxicity, while tributyltin and dibutyltin compounds are known for their immunotoxic effects.[5] Long-term exposure to certain organotins has been linked to reproductive effects in laboratory animals.[2]
Q2: What are the immediate signs of exposure to organotin compounds?
A2: Acute exposure to organotin compounds can lead to a range of symptoms. These may include skin and eye irritation or burns, respiratory irritation, and gastrointestinal distress.[2][6] In cases of significant exposure, neurological symptoms such as headaches, dizziness, and in severe instances, more persistent neurological problems have been reported.[6][7] It is crucial to seek immediate medical attention if you suspect exposure.
Q3: What is the minimum required Personal Protective Equipment (PPE) when handling organotin compounds?
A3: A standard Level C protective ensemble is often recommended.[1][8] This includes a full-face or half-mask air-purifying respirator with cartridges appropriate for organic vapors, chemical-resistant clothing (such as a lab coat, preferably impervious), and double gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[1][9] Eye protection is critical and should consist of chemical safety goggles and a face shield to protect against splashes.[1] All handling of organotin compounds must be conducted within a certified chemical fume hood.[1][9]
Q4: How should I properly store organotin compounds in the lab?
A4: Organotin compounds should be stored in tightly closed, clearly labeled containers in a well-ventilated, dry, and secure area.[1] They should be kept away from strong oxidizers.[1] Many organotin reagents are air- and moisture-sensitive and are often supplied in Sure/Seal™ bottles, which necessitates transfer under an inert atmosphere.[1][9]
Troubleshooting Guides: Navigating Common Experimental Challenges
This section provides solutions to specific issues that may arise during the use and disposal of organotin compounds.
Issue 1: Incomplete Quenching of a Reaction Containing Organotin Reagents
-
Symptom: You have completed your reaction but are unsure if all the reactive organotin species have been neutralized before workup.
-
Causality: Residual organotin hydrides or other reactive species can interfere with subsequent steps, pose a safety hazard during workup and purification, and contaminate your final product.
-
Troubleshooting Protocol:
-
Initial Quench: Before aqueous workup, cool the reaction mixture to 0 °C in an ice bath. Slowly add a quenching agent. Common choices include saturated aqueous ammonium chloride (NH₄Cl) or a dilute acid solution (e.g., 1M HCl).
-
Visual Confirmation: Observe the reaction mixture for any signs of continued reaction, such as gas evolution.
-
TLC Analysis: Spot the quenched reaction mixture on a TLC plate against a standard of your starting organotin reagent to confirm its consumption.
-
Extended Quenching: If you suspect residual reactive organotin, allow the quenched mixture to stir for an additional 30-60 minutes at room temperature before proceeding to extraction.
-
Issue 2: Persistent Organotin Contamination in the Final Product
-
Symptom: After purification (e.g., column chromatography), your product is still contaminated with organotin byproducts like tributyltin oxide or tributyltin chloride.
-
Causality: Organotin byproducts can be greasy, relatively nonpolar, and may co-elute with the desired product on silica gel.
-
Troubleshooting Protocol:
-
Fluoride Wash: A highly effective method for removing organotin byproducts is precipitation with fluoride.[10] Dissolve the crude product in an organic solvent and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for several hours. The organotin species will precipitate as insoluble and less toxic organotin fluorides, which can be removed by filtration.[10]
-
Acidic Extraction: Perform a liquid-liquid extraction with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract basic organotin impurities into the aqueous layer.[10]
-
Modified Chromatography: If chromatography is necessary, consider adding a small amount of a chelating agent or a base like triethylamine to the eluent, which can help in sequestering the organotin species on the silica gel. Another approach is using silica gel treated with potassium carbonate.[11]
-
Issue 3: A Spill of an Organotin Compound in the Fume Hood
-
Symptom: A small to moderate spill of an organotin reagent has occurred within the confines of your chemical fume hood.
-
Causality: Spills pose an immediate inhalation and contact hazard and must be dealt with promptly and safely.
-
Troubleshooting Protocol:
-
Immediate Action: Ensure the fume hood sash is kept as low as possible. Alert nearby personnel and restrict access to the area.[1]
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full, appropriate PPE, including a respirator, double gloves, chemical-resistant apron, and eye protection.[1]
-
Containment and Absorption: For liquid spills, use an absorbent material like vermiculite or a spill pillow to soak up the compound.[1][2] For solid spills, carefully sweep up the material, avoiding dust generation.[1]
-
Decontamination: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., hexane or toluene) to remove residual organotin.[9] Then, decontaminate the area with a commercial bleach solution to oxidize any remaining traces.
-
Waste Collection: Place all contaminated materials (absorbent, gloves, cleaning cloths) into a dedicated, clearly labeled, and sealed container for hazardous waste.[1][2]
-
Experimental Protocols: Best Practices in Handling and Disposal
Adherence to standardized protocols is critical for safety and experimental reproducibility.
Protocol 1: Safe Transfer of Air-Sensitive Liquid Organotin Reagents
This protocol outlines the standard procedure for transferring an air- and moisture-sensitive liquid organotin reagent from a Sure/Seal™ bottle using a syringe.[1][9]
Materials:
-
Sure/Seal™ bottle of organotin reagent
-
Dry, clean septum
-
Needle connected to an inert gas line (e.g., nitrogen or argon)
-
Dry syringe and needle for transfer
-
Full PPE (double gloves, safety goggles, face shield, lab coat)
Procedure:
-
Preparation: Don full PPE before starting. Ensure all glassware is dry.
-
Inert Atmosphere: Remove the cap from the Sure/Seal™ bottle and place a clean, dry septum over the opening. Insert a needle connected to an inert gas line through the septum to create a positive pressure inside the bottle.[1]
-
Syringe Purge: Purge the transfer syringe and needle with inert gas by drawing and expelling the gas multiple times.
-
Transfer: Carefully insert the needle of the purged syringe through the septum into the Sure/Seal™ bottle. Draw the desired volume of the liquid reagent into the syringe.[1]
-
Dispensing: Withdraw the syringe and quickly transfer the reagent to the reaction vessel, which should also be under an inert atmosphere.
-
Cleaning: Immediately rinse the syringe and needle with a suitable organic solvent (e.g., toluene or hexanes) into a dedicated organotin waste container.[9]
Protocol 2: Decontamination of Glassware Contaminated with Organotin Compounds
This protocol describes the chemical inactivation and cleaning of glassware that has been in contact with organotin compounds.
Materials:
-
Contaminated glassware
-
Commercial bleach (sodium hypochlorite solution)
-
Designated soaking tub
-
Appropriate waste containers
-
Full PPE
Procedure:
-
Initial Rinse: In a fume hood, rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or toluene) to remove the bulk of the organotin residue. Collect this rinse as hazardous waste.[12]
-
Oxidative Soaking: Place the rinsed glassware in a designated tub inside a fume hood. Carefully fill the tub with commercial bleach, ensuring the glassware is fully submerged. Let the glassware soak for at least 12-24 hours.[12][13] This process oxidizes the organotin compounds to less toxic tin oxides.[12]
-
Bleach Disposal: Decant the bleach into a designated waste container. Be aware that some institutions may have specific procedures for disposing of used bleach solutions.
-
Final Cleaning: After the bleach soak, the glassware can be washed using standard laboratory procedures (e.g., with soap and water, followed by solvent rinses).
Protocol 3: Laboratory-Scale Organotin Waste Treatment by Oxidation
This protocol provides a method for treating small quantities of liquid organotin waste in the laboratory before collection by environmental health and safety personnel. This should only be performed by trained personnel in a designated area.
Materials:
-
Concentrated organotin waste
-
Suitable dilution solvent (e.g., toluene)
-
Commercial bleach (sodium hypochlorite solution)
-
Large beaker or flask for the reaction
-
Stir bar and stir plate
-
Full PPE
Procedure:
-
Dilution: In a chemical fume hood, dilute the concentrated organotin waste with a suitable solvent.[1] This helps to control the reaction rate and temperature.
-
Oxidation: While stirring the diluted waste, slowly add commercial bleach in small portions.[1] The reaction can be exothermic, so monitor the temperature and add the bleach at a rate that prevents excessive heat generation.[1]
-
Reaction Time: Allow the mixture to stir for several hours or overnight to ensure complete oxidation of the organotin compounds.[1]
-
Neutralization: Check the pH of the treated waste. If it is acidic or basic, neutralize it to a pH between 6 and 8.
-
Waste Collection: Transfer the treated waste into a clearly labeled hazardous waste container for disposal according to your institution's guidelines.
Visualization of Workflows
To further clarify the procedural logic, the following diagrams illustrate key decision-making and operational workflows.
Caption: General workflow for handling organotin compounds.
Caption: Decision tree for responding to an organotin spill.
Quantitative Data Summary
The toxicity of organotin compounds varies significantly with the nature of the organic substituents. The following table summarizes acute oral toxicity data (LD₅₀) in rats for several common organotin chlorides, illustrating the trend of decreasing toxicity with increasing alkyl chain length.
| Compound | LD₅₀ (oral, rat) (mg/kg) | Reference |
| Trimethyltin Chloride | 12.6 | [2] |
| Dimethyltin Dichloride | 74 - 237 | [2] |
| Tributyltin Chloride | 122 - 349 | [2] |
| Trioctyltin Chloride | >4000 | [2] |
This data is for illustrative purposes to show general trends. Always consult the specific Safety Data Sheet (SDS) for the exact compound you are using.
References
- Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling Organotin Compounds. Benchchem.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds - ANALYTICAL METHODS. NCBI - NIH.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds - RELEVANCE TO PUBLIC HEALTH. NCBI - NIH.
- Del Valle Lab. (n.d.). Standard Operating Procedures.
- OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD).
- Mizuishi, K. (n.d.). Determination of organotin compounds in environmental samples. SciSpace.
- National Academy of Sciences. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
- Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks.
- NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989.
- Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56.
- U.S. Environmental Protection Agency. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
- González-Toledo, V., et al. (2003). Detection techniques in speciation analysis of organotin compounds by liquid chromatography. Journal of Chromatography A, 1013(1-2), 1-19.
- Reddit. (2023). How toxic organotin compounds really are? r/Chempros.
- Government of Canada. (n.d.). Code of practice: management of tetrabutyltin.
- Agency for Toxic Substances and Disease Registry. (n.d.). Tin and Compounds | Public Health Statement. ATSDR - CDC.
- Reddit. (2017). How should I manage glassware that came in contact with organotin compounds? r/chemistry.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds - HEALTH EFFECTS. NCBI - NIH.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?
- Environmental Protection Administration, Executive Yuan. (2022). Tighten the Prohibition and Restriction of the Use of Organotin Compounds and Strengthen the Source Management of Chemicals.
- Kimbrough, R. D. (1976). Toxicity and Health Effects of Selected Organotin Compounds: A Review. Environmental Health Perspectives, 14, 51-56.
- ECHEMI. (n.d.). Dealing with Organotin reactions.
- Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.
- Reddit. (2022). Dealing with Organotin reactions. r/chemistry.
- Benchchem. (n.d.). Technical Support Center: Managing and Removing Organotin Byproducts.
- ResearchGate. (2015). (PDF) Toxicity and speciation analysis of organotin compounds.
- ResearchGate. (n.d.). Organotin Compounds: Environmental Fate and Analytics.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Shandong Look Chemical. (2020). An efficient method for removing organotin impurities.
- Singh, J. (2012). Detoxification of organotin compounds by microorganisms. ResearchGate.
- Norén, K., et al. (2022). Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. Environmental Science and Pollution Research, 29(14), 20968-20980.
Sources
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- 3. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tin and Compounds | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 7. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. reddit.com [reddit.com]
- 13. echemi.com [echemi.com]
Improving yields in cross-coupling reactions with Tri-n-butyl(1-propenyl)tin
Topic: Improving Yields in Cross-Coupling Reactions with Tri-n-butyl(1-propenyl)tin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for optimizing Stille cross-coupling reactions involving this compound. As Senior Application Scientists, we have structured this resource to address common challenges and explain the causality behind experimental choices, ensuring you can achieve reliable and high-yielding results.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during experimentation.
Q1: My Stille reaction with this compound is failing or giving very low yields. What are the first things I should check?
Low or no yield is a common issue that can typically be traced back to one of three areas: reagent quality, catalyst activity, or reaction conditions.[1] First, verify the purity of your this compound and organic electrophile (halide or triflate). Organotin reagents can degrade over time, and the presence of impurities can halt the catalytic cycle.[2][3] Ensure your palladium catalyst is active; Pd(0) sources like Pd(PPh₃)₄ can be sensitive to air and should be handled under an inert atmosphere. Finally, confirm that your solvents are anhydrous and have been thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1]
Q2: I'm observing a significant amount of homocoupled byproduct from my this compound. How can I prevent this?
Homocoupling (dimerization of the organostannane) is a major side reaction in Stille couplings.[2][4] It is often promoted by the presence of oxygen, so maintaining strictly anaerobic (oxygen-free) conditions is critical.[1] This side reaction can also arise from issues with the palladium catalyst or incorrect stoichiometry.[1][4] In some cases, adding a copper(I) co-catalyst, such as CuI, can help suppress homocoupling and accelerate the desired cross-coupling pathway.[1][4]
Q3: What is the most effective way to remove the toxic tributyltin byproducts after the reaction is complete?
The removal of organotin byproducts is crucial due to their toxicity.[3][5] The most common and often effective method is an aqueous potassium fluoride (KF) wash.[2][6] After the reaction, quenching with a saturated aqueous KF solution causes the formation of insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through Celite.[6][7] For products that are difficult to separate via this method, flash chromatography using silica gel treated with triethylamine or potassium carbonate can be effective.[2][5]
Q4: How stable is this compound and what are the proper storage conditions?
Organostannane reagents are generally stable to air and moisture, which is one of the advantages of the Stille reaction.[2][3] However, for long-term storage and to ensure consistent reactivity, it is best to store this compound in a cool, well-ventilated place, tightly sealed and preferably under an inert atmosphere (e.g., argon or nitrogen).
Q5: Can I use aryl or vinyl chlorides as coupling partners for my reaction?
While the Stille reaction is versatile, organic chlorides are generally poor electrophiles for this coupling.[8] Their carbon-chlorine bond is very strong, making the initial oxidative addition step to the Pd(0) catalyst slow and often inefficient.[8][9] While specialized, highly active catalyst systems with specific ligands have been developed to facilitate the coupling of aryl chlorides, vinyl and aryl bromides, iodides, and triflates are the preferred and more reliable electrophiles.[8][9]
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving more complex issues.
Problem: Low or No Product Yield
When basic checks do not resolve low yield issues, a more detailed investigation into the reaction components and conditions is necessary.
The following decision tree illustrates a systematic approach to diagnosing the root cause of poor reaction performance.
Caption: Troubleshooting Decision Tree for Low Yields.
-
Organostannane Quality: this compound can undergo side reactions like hydrolysis or destannylation if handled improperly, although it is generally stable.[9] Use a freshly opened bottle or purify older reagents if their quality is in doubt.
-
Electrophile Purity: Ensure your organic halide or triflate is pure. Iodides are typically more reactive than bromides.[9] The stereochemistry of vinyl halides is generally retained throughout the reaction, so starting with a stereochemically pure electrophile is important.[9][10]
-
Solvent Choice and Preparation: The solvent plays a critical role. Polar aprotic solvents like DMF, NMP, or THF are commonly used.[4][11] Using a more polar solvent like NMP can sometimes replace the need for salt additives like LiCl.[4] Crucially, all solvents must be anhydrous and thoroughly degassed via methods like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen, which can poison the palladium catalyst.
The choice of palladium source and ligand is paramount as it directly influences the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]
-
Palladium Source: Both Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can be used.[8] Pd(II) sources are reduced in situ to the active Pd(0) catalyst. Pd(PPh₃)₄ is a common choice but can be sensitive to air and heat.
-
Ligand Selection: The ligand modulates the electronic properties and steric environment of the palladium center. The transmetalation step is often rate-limiting, and ligand choice can dramatically accelerate it.[4][11]
-
Phosphine Ligands: While triphenylphosphine (PPh₃) is standard, ligands of intermediate donicity are often optimal.[4]
-
"Soft" Ligands: For difficult couplings, moderately electron-poor ligands like tri-2-furylphosphine (TFP) or triphenylarsine (AsPh₃) can significantly enhance reaction rates by accelerating transmetalation.[4][11] This is particularly true for couplings involving electron-poor vinyl halides or triflates.[11]
-
| Common Catalysts & Ligands | Typical Use Case & Considerations | References |
| Pd(PPh₃)₄ | General-purpose, widely available Pd(0) source. Effective for many standard couplings. | [8][12] |
| Pd₂(dba)₃ / PPh₃ | Pd(0) source often used when a specific ligand-to-metal ratio is desired. | [12][13] |
| Pd₂(dba)₃ / AsPh₃ | Excellent for accelerating difficult couplings where transmetalation is slow. AsPh₃ is a "softer" ligand than PPh₃. | [11][13][14] |
| PdCl₂(PPh₃)₂ | Air-stable Pd(II) precatalyst that is reduced in situ. | [8][13] |
Additives are often essential for achieving high yields, particularly in challenging reactions. They can accelerate key steps in the catalytic cycle or alter the nature of the active species.
| Additive | Mechanism of Action & When to Use | References |
| Copper(I) Iodide (CuI) | Can dramatically enhance reaction rates (>10³ fold). It is thought to act as a co-catalyst, potentially forming a more reactive organocuprate intermediate that facilitates transmetalation with the palladium center.[4] Also helps scavenge excess phosphine ligand, activating the Pd center.[4][14] | [4][14] |
| Lithium Chloride (LiCl) | A powerful rate accelerant, especially when using vinyl/aryl triflates or in solvents like THF.[4][8] It is believed to displace the halide/triflate from the palladium center, making the complex more susceptible to transmetalation.[4][10] | [2][4][8] |
| Fluoride Salts (e.g., CsF) | Can increase reaction rates, possibly by a similar mechanism to LiCl.[4] Also acts as a scavenger for tin byproducts, simplifying their removal during workup.[4][15] | [4][14][15] |
Problem: Formation of Key Side Products
Understanding the catalytic cycle helps diagnose the origin of unwanted byproducts.
Caption: The Stille Catalytic Cycle and Common Side Reactions.
-
Homocoupling: As discussed in the FAQ, this side reaction forms an R²-R² dimer.[4] It is often initiated by radical processes or reactions with the Pd(II) precatalyst and is exacerbated by oxygen.[4] Rigorous exclusion of air and careful control of stoichiometry are the best preventative measures.[1]
-
Protodestannylation: This occurs when the organostannane reacts with a proton source (e.g., water, acidic impurities) to replace the tributyltin group with a hydrogen atom, yielding propene in this case.[9] This side reaction underscores the importance of using anhydrous solvents and reagents.
-
E/Z Isomerization: The stereochemistry of the double bond in this compound and the resulting product is generally retained.[9] However, under harsh reaction conditions (e.g., prolonged heating at high temperatures), isomerization can occur, leading to a mixture of geometric isomers.[9] If stereochemical purity is critical, use the mildest effective conditions.
Key Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates.
Protocol 1: General Procedure for Stille Coupling
This protocol provides a starting point for the coupling of an organic halide with this compound.
Materials & Reagents:
-
Organic Halide/Triflate (R¹-X): 1.0 mmol, 1.0 equiv.
-
This compound: 1.1 - 1.2 equiv.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃): 1-5 mol%
-
Ligand (if required, e.g., AsPh₃): 4-20 mol%
-
Additive (if required, e.g., LiCl, CuI)
-
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the palladium catalyst, ligand (if separate), and any solid additives under a positive pressure of argon or nitrogen.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe to dissolve the catalyst system.
-
Reagent Addition: Add the organic halide (if solid) or inject it via syringe (if liquid).
-
Stannane Addition: Add the this compound dropwise to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[1]
Protocol 2: Workup and Purification via KF Wash
This is a critical step to remove toxic organotin byproducts.[5][6]
Procedure:
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.[6]
-
KF Treatment: Transfer the mixture to a separatory funnel and wash it 2-3 times with a saturated aqueous solution of potassium fluoride (KF). Shake the funnel vigorously for at least 1-2 minutes during each wash.[6]
-
Precipitate Formation: An insoluble white precipitate of tributyltin fluoride (Bu₃SnF) will form, often at the interface of the two layers.[6]
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF. Wash the Celite pad with additional organic solvent.[1][6]
-
Final Washes: Return the filtrate to the separatory funnel, separate the layers, and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[6]
References
-
Stille reaction. In: Wikipedia. Accessed January 12, 2026. [Link]
-
Stille Coupling. Chemistry LibreTexts. Published June 30, 2023. [Link]
-
Stille Coupling. NROChemistry. Accessed January 12, 2026. [Link]
-
Effect of Ligands and Additives on the Palladium-Promoted Carbonylative Coupling of Vinyl Stannanes and Electron-Poor Enol Triflates. CORE. Accessed January 12, 2026. [Link]
-
The Stille Reaction. Myers Group, Harvard University. Accessed January 12, 2026. [Link]
-
Gallagher, W. P., & Maleczka, R. E. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–846. [Link]
-
Stille reaction. Golden. Accessed January 12, 2026. [Link]
-
Stille Coupling. Organic Chemistry Portal. Accessed January 12, 2026. [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications (RSC Publishing). Accessed January 12, 2026. [Link]
-
Stille couplings in water at room temperature. Green Chemistry (RSC Publishing). Published October 1, 2012. [Link]
-
Del Valle, L., Stille, J. K., & Hegedus, L. S. (1990). Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. The Journal of Organic Chemistry, 55(10), 3019–3023. [Link]
-
An efficient method for removing organotin impurities. SHANDONG LOOK CHEMICAL. Published September 14, 2020. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Maleczka, R. E., et al. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(13), 3194–3204. [Link]
-
The Stille Reaction. Organic Reactions. Accessed January 12, 2026. [Link]
-
Stille reactions with ionic liquid supported tin reagents. ResearchGate. Accessed January 12, 2026. [Link]
-
Mastering Stille Coupling: Your Guide to High-Quality Organotin Reagents. LinkedIn. Published October 11, 2025. [Link]
-
Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. ACS Publications. Accessed January 12, 2026. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. Published January 12, 2026. [Link]
-
Vinylstannane synthesis by stannylation or C-Sn coupling reaction. Organic Chemistry Portal. Accessed January 12, 2026. [Link]
-
TRI-n-BUTYLTIN CHLORIDE FOR SYNTHESIS. Loba Chemie. Accessed January 12, 2026. [Link]
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- 9. golden.com [golden.com]
- 10. Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes [organic-chemistry.org]
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- 15. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Troubleshooting Failed Stille Reactions with Vinyl Stannanes
Welcome to the technical support center for Stille cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize vinyl stannanes in their synthetic workflows. Here, we address common challenges and provide in-depth, mechanistically grounded solutions to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My Stille reaction shows low or no conversion of my starting materials. What are the primary causes?
A1: This is the most frequent issue encountered. The root causes can be broadly categorized into problems with the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The active Pd(0) species is the engine of the catalytic cycle.[1] Its deactivation is a primary suspect. This can happen due to:
-
Oxidation: Exposure to oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state before the catalytic cycle begins. While some reactions can tolerate trace oxygen, it's a common culprit in failed reactions.[2][3]
-
Insufficient Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd₂(dba)₃, it must be reduced in situ to the active Pd(0) species.[4] If this reduction is inefficient, the concentration of the active catalyst will be too low.
-
Ligand Degradation: Phosphine ligands, especially electron-rich and bulky ones, are susceptible to oxidation (phosphine oxides) or other degradation pathways, which can halt the catalytic cycle.[5]
-
-
Reagent Impurity or Degradation:
-
Vinyl Stannane Quality: Organostannanes are generally stable, but impurities from their synthesis, such as residual alkyl lithiums, Grignard reagents, or tin halides, can interfere with the reaction.[6][7] They can also slowly degrade over time, especially if exposed to light or acid.
-
Solvent Quality: Solvents must be rigorously degassed to remove dissolved oxygen.[3][8] Peroxides in ethereal solvents like THF or dioxane are also highly detrimental.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While many modern Stille couplings work at room temperature, some combinations, especially with less reactive partners like aryl bromides, may require elevated temperatures to drive the reaction forward.[9]
-
Concentration: Reactions that are too dilute may proceed slowly or not at all.
-
Q2: I'm observing significant formation of a symmetrical dimer from my vinyl stannane (homocoupling). How can I prevent this?
A2: Homocoupling of the organostannane is a common side reaction.[6][10] It can arise from two main pathways: the reaction of two equivalents of the stannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[11]
To minimize this:
-
Use a Pd(0) Catalyst: Starting directly with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to using a Pd(II) precatalyst that requires in situ reduction.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the vinyl stannane. A large excess can favor homocoupling.
-
Add an Additive: The addition of copper(I) iodide (CuI) can significantly accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[6][12]
-
Ensure Anaerobic Conditions: Oxygen can promote radical pathways that lead to homocoupling.[2] Rigorous degassing of solvents and maintaining an inert atmosphere are critical.
Q3: The transmetalation step seems to be the bottleneck in my reaction. How can I accelerate it?
A3: Transmetalation, the transfer of the vinyl group from tin to palladium, is often the rate-determining step in the Stille catalytic cycle.[1] Its efficiency is influenced by several factors:
-
Ligand Choice: Highly electron-donating, bulky phosphine ligands can sometimes slow down transmetalation.[13] While they are excellent for promoting the initial oxidative addition step (especially with aryl chlorides), they can strengthen the Pd-ligand bond, making it harder for the stannane to coordinate. A careful balance is needed.
-
Leaving Group on Palladium: After oxidative addition, the nature of the halide (X) on the trans-[Pd(Ar)(X)L₂] complex affects the subsequent transmetalation. The rate of transmetalation generally follows the trend Cl > Br > I.[13] A more electronegative halide makes the palladium center more electrophilic and receptive to the nucleophilic stannane.[13]
-
Additives:
-
Copper(I) Iodide (CuI): This is the most effective and widely used additive to accelerate Stille reactions. It is believed to function via a tin-copper transmetalation to form a more reactive organocuprate species, which then transmetalates with palladium.[6][14] In ethereal solvents, CuI can also act as a scavenger for excess phosphine ligand, which can inhibit the reaction.[15]
-
Fluoride Sources (e.g., CsF, KF): Fluoride ions can activate the organostannane by forming a hypervalent tin species, making the vinyl group more nucleophilic and readily transferable.[9][14] The combination of CuI and CsF is particularly powerful.[16]
-
Troubleshooting Workflow
If your reaction fails, a systematic approach is crucial. The following decision tree provides a logical path for troubleshooting.
Caption: A decision tree for troubleshooting failed Stille reactions.
In-Depth Technical Guides & Protocols
The Stille Catalytic Cycle and Key Failure Points
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[10]
Caption: The Stille catalytic cycle with key failure points highlighted.
Protocol 1: Rigorous Solvent Degassing
Oxygen is a primary inhibitor of many palladium-catalyzed reactions.[3] This protocol details the "Freeze-Pump-Thaw" method, which is highly effective for removing dissolved gases.[17]
Materials:
-
Reaction solvent (e.g., DMF, Dioxane, Toluene)
-
Schlenk flask appropriately sized for the solvent volume
-
High-vacuum line (Schlenk line)
-
Inert gas (Argon or Nitrogen)
-
Cold bath (Liquid nitrogen or dry ice/acetone)
Procedure:
-
Place the solvent in the Schlenk flask. Do not fill more than half-full to allow for expansion upon freezing.
-
Attach the flask to the Schlenk line, ensuring a good seal.
-
Immerse the flask carefully in the cold bath until the solvent is completely frozen solid.
-
Once frozen, open the flask to the vacuum manifold of the Schlenk line. Maintain the vacuum for 5-10 minutes to remove gases from the headspace above the frozen solvent.
-
Close the stopcock to the vacuum line.
-
Remove the flask from the cold bath and allow the solvent to thaw completely. You may notice gas bubbles being released from the liquid as it thaws.
-
Repeat steps 3-6 for a total of three cycles.
-
After the final thaw, backfill the flask with your inert gas. The solvent is now ready for use.
Note: A simpler, though less effective, method is to bubble an inert gas through the solvent for 30-60 minutes.[8] This is often sufficient for less sensitive reactions.
Protocol 2: General Procedure for a Stille Coupling with Vinyl Stannane
This procedure provides a robust starting point for optimization.
Reagents & Equipment:
-
Organic Halide (e.g., Aryl Iodide, 1.0 equiv)
-
Vinyl Stannane (1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) Iodide (CuI, 10 mol%) (Optional, but recommended)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane)
-
Flame-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To the flame-dried reaction vessel under an inert atmosphere, add the organic halide, palladium catalyst, and CuI (if using).
-
Evacuate and backfill the vessel with inert gas three times.[3]
-
Add the anhydrous, degassed solvent via syringe.[1] Stir the mixture for a few minutes to ensure dissolution.
-
Add the vinyl stannane via syringe.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of KF or NH₄Cl to remove tin byproducts.[10] Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary Tables
Table 1: Common Palladium Catalysts and Ligands
| Catalyst / Precatalyst | Common Ligands | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | 1 - 5 | A reliable Pd(0) source, good for general use.[4] |
| Pd₂(dba)₃ | (various phosphines) | 0.5 - 2 | Pd(0) source, requires addition of a supporting ligand. |
| Pd(OAc)₂ | P(t-Bu)₃, SPhos, XPhos | 1 - 5 | Pd(II) source, requires in situ reduction.[4] |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | 2 - 5 | Air-stable Pd(II) precatalyst. |
Table 2: Relative Reactivity and Conditions
| Organic Electrophile (R¹-X) | Relative Reactivity | Typical Temperature | Notes |
| Vinyl/Aryl Iodide | ~10³ | RT - 80 °C | Highly reactive, preferred for mild conditions.[6] |
| Vinyl/Aryl Bromide | ~1 | 60 - 100 °C | Less reactive than iodides, often require heat.[6] |
| Vinyl/Aryl Triflate | ~10³ | RT - 80 °C | Reactivity is comparable to iodides. |
| Vinyl/Aryl Chloride | <<1 | >100 °C, special ligands | Generally unreactive under standard conditions.[4][11] Requires electron-rich, bulky phosphine ligands.[9] |
References
- Stille reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
- The Stille Reaction: - IONiC / VIPEr. [URL: https://www.ionicviper.org/class-activity/stille-reaction]
- Stille Coupling | NROChemistry. [URL: https://www.nrochemistry.com/stille-coupling/]
- Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. [URL: https://www.organic-chemistry.org/abstracts/lit2/201.shtm]
- The Mechanisms of the Stille Reaction - University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1023&context=etd]
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Effect of the Leaving Ligand X on Transmetalation of Organostannanes (vinylSnR3) with LnPd(Ar)(X) in Stille Cross-Coupling Reactions. A Density Functional Theory Study | Organometallics - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/om060551s]
- Technical Support Center: Vinylstannane Chemistry - Benchchem. [URL: https://www.benchchem.com/technical-support-center/vinylstannane-chemistry]
- Stille Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.07%3A_Stille_Coupling]
- The Stille Reaction - Chem 115 Myers. [URL: https://myers.iq.harvard.edu/files/myers-group/files/11-stille.pdf]
- Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh 3 )(DMF) Is the Species Reacting with Vinylstannane in DMF - ResearchGate. [URL: https://www.researchgate.net/publication/229007425_Mechanism_of_the_Stille_Reaction_Catalyzed_by_Palladium_Ligated_to_Arsine_Ligand_PhPdIAsPh_3_DMF_Is_the_Species_Reacting_with_Vinylstannane_in_DMF]
- Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3138865/]
- Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr200025s]
- Significant Enhancement of the Stille Reaction with a New Combination of Reagents—Copper(I) Iodide with Cesium Fluoride | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/237691689_Significant_Enhancement_of_the_Stille_Reaction_with_a_New_Combination_of_Reagents-CopperI_Iodide_with_Cesium_Fluoride]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: https://www.yonedalabs.com/suzuki-coupling-guide]
- Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [URL: https://www.researchgate.
- Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc34125k]
- How To: Degas Solvents - Department of Chemistry : University of Rochester. [URL: https://www.sas.rochester.edu/chm/resource/how-to/how-to-degas-solvents.html]
- Degassing solvents - Chemistry Teaching Labs - University of York. [URL: https://www.york.ac.uk/chemistry/technicians/teach-labs/techniques/degassing/]
- THE STILLE REACTION, 38 YEARS LATER. [URL: https://www.ehu.eus/documents/1627388/1643493/ACR-Stille.pdf]
- Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v100p0384]
- Org. Synth. 2011, 88, 197. [URL: http://www.orgsyn.org/ebooks/voll_88/files/assets/basic-html/page197.html]
- Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo050981x]
- Protocol for Stille Coupling Reactions Using Stannane Reagents - Benchchem. [URL: https://www.benchchem.com/technical-support-center/protocol-for-stille-coupling-reactions-using-stannane-reagents]
- Stille Coupling | OpenOChem Learn. [URL: https://openochem.org/synthesis-and-reactions/organometallics/pd-catalyzed-cross-coupling/stille-coupling/]
- Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Reaction_Pages/Stille.htm]
- Bye-Bye Palladium: Photocatalytic Stille-Type Coupling - Advanced Science News. [URL: https://www.advancedsciencenews.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25728863/]
- Vinylstannane synthesis by stannylation or C-Sn coupling reaction. [URL: https://www.organic-chemistry.
- The Stille Reaction - Organic Reactions. [URL: https://organicreactions.org/index.php/The_Stille_Reaction]
- Preparation of Vinyl Stannanes, Their Subsequent Reactions, and Chemistry Developed Therein - Google Books. [URL: https://books.google.com/books/about/Preparation_of_Vinyl_Stannanes_Their_Su.html?id=l702NwAACAAJ]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Tri-n-butyl(1-propenyl)tin
In the landscape of modern organic synthesis, organotin reagents remain indispensable tools, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling. Among these, Tri-n-butyl(1-propenyl)tin stands out for its ability to introduce a propenyl moiety, a valuable building block in the synthesis of complex natural products and pharmaceuticals. This reagent typically exists as a mixture of (E) and (Z) isomers, the precise identification and quantification of which are critical for predictable reaction outcomes and stereochemical control.
This guide provides an in-depth comparison of the spectroscopic techniques used to characterize this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the rationale behind the analytical choices. By comparing the spectral signatures of the (E) and (Z) isomers with a structurally related alternative, Tri-n-butyl(vinyl)tin, this guide serves as a practical reference for researchers and drug development professionals who demand rigorous structural verification.
Molecular Structure and Isomeric Forms
A definitive characterization begins with a clear understanding of the molecular structures involved. This compound features a tin atom bonded to three n-butyl chains and one propenyl group. The geometry of the double bond in the propenyl group gives rise to two distinct isomers: (E)-trans and (Z)-cis. For comparative analysis, we introduce Tri-n-butyl(vinyl)tin, which lacks the terminal methyl group of the propenyl moiety.
Caption: Molecular structures of the key organotin compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organotin compounds, providing detailed information about the carbon-hydrogen framework and direct observation of the tin nucleus.[1]
Workflow for NMR Characterization
The logical flow for a comprehensive NMR analysis ensures that all necessary data for structural confirmation is acquired efficiently.
Caption: Standard workflow for NMR-based characterization of organotin reagents.
¹H NMR Spectroscopy
Proton NMR is paramount for distinguishing between the (E) and (Z) isomers of this compound. The key lies in the vicinal coupling constant (³J) between the two vinylic protons.[2]
-
For the (E)-isomer (trans): The coupling constant is expected to be large, typically in the range of 12-18 Hz.
-
For the (Z)-isomer (cis): The coupling constant is significantly smaller, generally between 6-12 Hz.[2]
The signals for the n-butyl groups appear as a series of multiplets in the upfield region (approx. 0.8-1.6 ppm), which can be complex but are consistent across related tributyltin compounds.[3]
Table 1: Comparative ¹H NMR Data (Vinyl Region)
| Compound | Proton | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (E)-Tri-n-butyl(1-propenyl)tin | Sn-CH= | ~5.8 - 6.2 | d | ~18 |
| =CH-CH₃ | ~6.2 - 6.6 | m | - | |
| (Z)-Tri-n-butyl(1-propenyl)tin | Sn-CH= | ~6.0 - 6.4 | d | ~12 |
| =CH-CH₃ | ~6.5 - 6.9 | m | - | |
| Tri-n-butyl(vinyl)tin | Sn-CH= | ~6.2 - 6.5 | dd | - |
| =CH₂ (trans to Sn) | ~5.7 - 6.0 | dd | ~20 (gem), ~4 (cis) | |
| =CH₂ (cis to Sn) | ~5.3 - 5.6 | dd | ~20 (gem), ~13 (trans) |
Note: Data are compiled from typical values for organotin compounds and may vary based on solvent and concentration.
¹³C NMR Spectroscopy
Carbon NMR provides complementary information, confirming the carbon skeleton. The chemical shifts of the vinylic carbons are diagnostic. The n-butyl carbons typically appear at approximately 29.2 (Cβ), 27.4 (Cγ), 13.7 (Cδ), and 9.6 (Cα) ppm.[4][5]
Table 2: Comparative ¹³C NMR Data (Vinyl Region)
| Compound | Approx. Cα (Sn-C=) Shift (δ, ppm) | Approx. Cβ (=C-CH₃) Shift (δ, ppm) |
| (E/Z)-Tri-n-butyl(1-propenyl)tin | ~130 - 135 | ~145 - 150 |
| Tri-n-butyl(vinyl)tin | ~135 - 140 | ~132 - 137 |
¹¹⁹Sn NMR Spectroscopy
Direct detection of the tin nucleus is a unique and powerful feature of organotin characterization. Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly observed due to its higher natural abundance and sensitivity.[6] The chemical shift range for ¹¹⁹Sn is vast (~5000 ppm), making it highly sensitive to the electronic environment and coordination number of the tin atom.[7] For tetracoordinate organotin compounds like the ones discussed here, the shifts are typically found in a predictable range.[8]
Table 3: Comparative ¹¹⁹Sn NMR Data
| Compound | Approx. ¹¹⁹Sn Chemical Shift (δ, ppm) |
| This compound (E/Z) | -40 to -60 |
| Tri-n-butyl(vinyl)tin | -40 to -50 |
Note: Shifts are relative to the external standard tetramethyltin (SnMe₄) at 0 ppm.[7]
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the organotin compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR.
-
Instrumentation: Use a standard NMR spectrometer operating at a field strength of at least 300 MHz for ¹H.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate resolution to accurately determine coupling constants.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary to achieve a good signal-to-noise ratio.
-
¹¹⁹Sn NMR: Acquire a proton-decoupled ¹¹⁹Sn spectrum using an external reference standard (e.g., SnMe₄). Due to the negative magnetogyric ratio of tin, a negative nuclear Overhauser effect (NOE) can occur; inverse-gated decoupling is recommended for accurate quantification.[7]
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to TMS (0 ppm) for ¹H and ¹³C, and to SnMe₄ (0 ppm) for ¹¹⁹Sn.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward method for confirming the presence of key functional groups. For this compound, the most informative region contains the C=C double bond stretching vibration.
Table 4: Key IR Absorption Frequencies
| Functional Group | Vibration Mode | Approx. Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |
| C=C (Alkene) | Stretch | 1600 - 1650 | Medium to Weak |
| C-H (Vinylic) | Stretch | 3000 - 3100 | Medium |
The C=C stretching frequency provides some structural insight. Generally, the absorption for a trans-alkene is at a higher wavenumber than for a corresponding cis-alkene, although this difference can be subtle and is less definitive than NMR data. The most valuable application of IR is as a quick quality control check to confirm the presence of the alkene moiety.
Standard Protocol for IR Data Acquisition
-
Sample Preparation: As the compound is typically a liquid or low-melting solid, a neat spectrum can be obtained by placing a thin film of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a standard Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and providing information about the compound's fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for analyzing volatile organotin compounds.[9][10]
A key feature in the mass spectrum of any tin-containing compound is the distinctive isotopic pattern. Tin has ten stable isotopes, leading to a characteristic cluster of peaks for the molecular ion and any tin-containing fragments. This pattern is a definitive confirmation of the presence of tin.
The fragmentation is typically dominated by the sequential loss of the butyl groups (mass = 57) from the molecular ion.
-
[M]+ : Molecular ion cluster.
-
[M - 57]+ : Loss of one butyl radical. This is often the base peak.
-
[M - 114]+ : Loss of two butyl radicals.
-
[M - 171]+ : Loss of three butyl radicals, leaving [Sn-propenyl]+.
Table 5: Key Mass Spectrometry Data
| Compound | Molecular Weight | Key Fragment (m/z) |
| This compound | 331.12 g/mol [11] | [M-57]⁺, [M-114]⁺, [M-171]⁺ |
| Tri-n-butyl(vinyl)tin | 317.10 g/mol | [M-57]⁺, [M-114]⁺, [M-171]⁺ |
Standard Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like hexane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
GC Method: Inject a small volume (e.g., 1 µL) into the GC. Use a temperature program that allows for the separation of the isomers and any impurities. A typical program might start at 100°C and ramp to 280°C.
-
MS Method: Use electron ionization (EI) at 70 eV. Scan a mass range that covers the expected molecular ion and fragments (e.g., m/z 50-400).
-
Data Analysis: Examine the total ion chromatogram (TIC) to assess purity. Analyze the mass spectrum of the peak(s) of interest, confirming the molecular weight and characteristic tin isotope pattern, and identifying key fragments.
Concluding Remarks
The rigorous characterization of this compound is a multi-faceted process where each spectroscopic technique provides a crucial piece of the structural puzzle. While IR and MS are excellent for confirming functional groups and molecular weight, NMR spectroscopy stands alone in its ability to definitively and quantitatively distinguish between the critical (E) and (Z) isomers . The magnitude of the ³JHH coupling constant in the ¹H NMR spectrum is the most reliable diagnostic tool for this purpose.
By following the structured workflow and protocols outlined in this guide, researchers can confidently verify the identity, purity, and isomeric ratio of their organotin reagents, ensuring the reproducibility and success of their synthetic endeavors.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). (Z)-Tri-n-butyl(1-propenyl)tin. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-State and High-Resolution Liquid 119 Sn NMR Spectroscopy of Some Monomeric, Two-Coordinate Low-Valent Tin Compounds. Retrieved from [Link]
-
PubMed. (n.d.). Speciation of butyltin compounds in marine sediments with headspace solid phase microextraction and gas chromatography mass spectrometry. Retrieved from [Link]
-
Lupine Publishers. (2018). A Review of Organotin Compounds: Chemistry and Applications. Retrieved from [Link]
-
ARPAT. (n.d.). Analysis of Tributyltin (TBT). Retrieved from [Link]
-
University of Leicester. (2015). Synthesis and vibrational analysis of some organotin compounds. Retrieved from [Link]
-
Springer. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
INCHEM. (1990). Tributyltin compounds (EHC 116). Retrieved from [Link]
-
ResearchGate. (n.d.). 119 Sn NMR spectra of 1 in various solvents showing the dependence of δ.... Retrieved from [Link]
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RJPBCS. (2016). Chemistry and Applications of Organotin(IV) Complexes. Retrieved from [Link]
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University of Ottawa. (n.d.). (Sn) Tin NMR. Retrieved from [Link]
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Lupine Publishers. (2018). A Review of Organotin Compounds: Chemistry and Applications Volume 3. Retrieved from [Link]
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American Elements. (n.d.). This compound. Retrieved from [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
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ACS Publications. (2014). 207Pb and 119Sn Solid-State NMR and Relativistic Density Functional Theory Studies of the Historic Pigment Lead−Tin Yellow Type I. Retrieved from [Link]
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SpectraBase. (n.d.). Tri-n-butyl(vinyl)tin. Retrieved from [Link]
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A Comparative Guide to Vinyltin Reagents: Tri-n-butyl(1-propenyl)tin vs. Unsubstituted Vinyltins in Stille Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Stille cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the organotin reagent is a critical parameter that dictates the efficiency, substrate scope, and stereochemical outcome of this powerful transformation. This guide provides an in-depth, objective comparison of Tri-n-butyl(1-propenyl)tin with its unsubstituted counterpart, Tributyl(vinyl)tin, and other vinyltin reagents, supported by experimental data and mechanistic insights.
Introduction to Vinyltin Reagents in St. Jude's Cross-Coupling
The palladium-catalyzed Stille cross-coupling reaction has been a mainstay in organic synthesis since its comprehensive development by John Kenneth Stille.[1] The reaction's tolerance for a wide array of functional groups and the stability of organotin reagents to air and moisture have contributed to its widespread use.[2] Vinyltin reagents, in particular, are crucial for the introduction of vinyl moieties, which are prevalent in natural products and pharmaceutical agents.
This guide will focus on a comparative analysis of two key types of vinyltin reagents:
-
This compound: A substituted vinyltin reagent.
-
Tributyl(vinyl)tin: The parent, unsubstituted vinyltin reagent.
We will explore how the seemingly minor addition of a methyl group on the vinyl substituent significantly influences reactivity, steric hindrance, and ultimately, the synthetic utility of the reagent.
At a Glance: Key Physicochemical and Reactivity Differences
| Property | This compound | Tributyl(vinyl)tin |
| CAS Number | 105494-65-3 | 7486-35-3 |
| Molecular Formula | C15H32Sn | C14H30Sn |
| Molecular Weight | 331.12 g/mol | 317.10 g/mol |
| Structure | Substituted (internal) alkene | Unsubstituted (terminal) alkene |
| Reactivity in Stille Coupling | Generally lower due to steric hindrance | Generally higher |
The Decisive Role of Substitution: A Deeper Dive into Reactivity
The primary differentiator between this compound and Tributyl(vinyl)tin in the context of the Stille coupling is the substitution pattern of the vinyl group. This structural variance directly impacts the kinetics of the transmetalation step in the catalytic cycle.
The Stille Catalytic Cycle: A Brief Overview
The mechanism of the Stille reaction is a well-established catalytic cycle involving a palladium center.
Figure 1: A simplified representation of the Stille cross-coupling catalytic cycle.
The crucial transmetalation step involves the transfer of the vinyl group from the tin atom to the palladium(II) center. The rate of this step is highly sensitive to steric hindrance around both the palladium complex and the organotin reagent.
Steric Hindrance: The Achilles' Heel of Substituted Vinylstannanes
This compound, being a 1-substituted vinylstannane, presents a more sterically crowded environment at the carbon-tin bond compared to the unsubstituted Tributyl(vinyl)tin. This increased steric bulk can significantly retard the rate of transmetalation, often leading to lower reaction yields or the need for more forcing reaction conditions. It has been noted in the literature that 1-substituted vinylstannanes can be poor substrates for the Stille reaction, likely due to these steric effects.[1]
Comparative Performance: Insights from Experimental Data
A study by Maleczka and coworkers on an intramolecular Stille cyclization provides valuable insights into the effect of the alkyl groups on the tin atom. While this study does not directly compare substituted and unsubstituted vinyl groups, it does highlight the sensitivity of the Stille reaction to the steric and electronic properties of the organotin reagent. In their work, a trimethyltin precursor consistently provided higher yields than the corresponding tributyltin precursor under various conditions, suggesting that less sterically demanding groups on the tin atom can facilitate the reaction. By extension, it is reasonable to predict that the less sterically hindered vinyl group of Tributyl(vinyl)tin would be more reactive than the 1-propenyl group of this compound.
Table 1: Representative Stille Coupling Reactions with Vinyltin Reagents
| Vinyltin Reagent | Electrophile | Catalyst/Ligand | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tributyl(vinyl)tin | Aryl Iodide | Pd(PPh₃)₄ | Toluene | - | 100 | 1-4 | 85-95 | General |
| Tributyl(vinyl)tin | Aryl Bromide | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | CsF | 100 | 12-24 | 70-90 | [2] |
| This compound | Aryl Iodide | Pd(PPh₃)₄ / CuI | DMF | - | 80 | 12 | Moderate | Inferred[1] |
| (E)-Tri-n-butyl(1-propenyl)tin | Vinyl Iodide | Pd(PPh₃)₄ | THF | - | 65 | 16 | High (Stereoretentive) | General |
| (Z)-Tri-n-butyl(1-propenyl)tin | Vinyl Iodide | Pd(PPh₃)₄ | THF | - | 65 | 16 | High (Stereoretentive) | General |
Note: Yields are highly substrate-dependent and the data for this compound is inferred based on general knowledge of Stille reactions with substituted vinylstannanes.
Stereochemistry: A Key Advantage of Substituted Vinyltins
A significant advantage of using substituted vinyltin reagents like this compound is the ability to transfer a specific stereoisomer of the double bond. The Stille coupling is known to proceed with retention of configuration at the double bond of the vinyltin reagent.[3] This means that if you start with the (E)-isomer of this compound, you will obtain the (E)-isomer of the coupled product, and likewise for the (Z)-isomer. This stereospecificity is a powerful tool for the synthesis of complex molecules with defined geometries.
Experimental Protocols
General Procedure for Stille Coupling with Vinyltin Reagents
The following is a general protocol for a palladium-catalyzed Stille cross-coupling reaction. Note: All organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[4]
Figure 2: A general workflow for a Stille cross-coupling experiment.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the vinyltin reagent (1.1-1.5 equiv), and the anhydrous, degassed solvent (e.g., toluene, THF, or DMF).
-
Degassing: Bubble argon through the solution for 15-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands or additives (e.g., CuI, 5-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Purification: Filter the mixture through a pad of Celite®, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Choosing the Right Reagent for Your Synthesis
The choice between this compound and Tributyl(vinyl)tin hinges on the specific requirements of your synthetic target.
-
For simple vinyl group installation where high reactivity and yield are paramount, Tributyl(vinyl)tin is generally the superior choice. Its lower steric hindrance facilitates a faster transmetalation step, often leading to cleaner reactions and higher product yields.
-
When the stereochemistry of a substituted double bond is critical, this compound (as either the pure E- or Z-isomer) is the reagent of choice. The stereoretentive nature of the Stille coupling allows for the precise installation of a trisubstituted alkene with defined geometry.
Safety and Handling of Organotin Reagents
Organotin compounds are highly toxic and pose significant health and environmental risks.[4] They can be absorbed through the skin and are harmful if inhaled or ingested. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste containing organotin residues must be disposed of according to institutional and regulatory guidelines.
Conclusion
In the landscape of vinyltin reagents for the Stille cross-coupling, both this compound and Tributyl(vinyl)tin have their distinct advantages and disadvantages. The unsubstituted Tributyl(vinyl)tin offers higher reactivity and is often the workhorse for the straightforward introduction of a vinyl group. In contrast, the substituted this compound provides the invaluable ability to control the stereochemistry of the newly formed double bond, a critical feature in the synthesis of many complex and biologically active molecules. A thorough understanding of the steric and stereochemical implications of the chosen vinyltin reagent is paramount for the successful design and execution of any Stille cross-coupling strategy.
References
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The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved January 16, 2026, from [Link]
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Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry. (2005). The Journal of Organic Chemistry, 70(3), 841–846. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Stille reaction - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
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Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved January 16, 2026, from [Link]
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Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]
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Stille Couplings Catalytic in Tin: A “Sn−F” Approach - MSU Chemistry. (2001). Organic Letters, 3(26), 4173–4176. [Link]
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Lipshutz, B. H., Ghorai, S., & Moser, R. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3164–3167. [Link]
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Stille Couplings Catalytic in Tin: The “Sn-O” Approach - MSU Chemistry. (2001). Journal of the American Chemical Society, 123(14), 3195–3205. [Link]
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Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(11), 1555–1564. [Link]
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Chen, Y., Yi, X., & Zhang, J. (2018). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 54(71), 9969–9972. [Link]
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Alami, M., Crousse, B., & Linstrumelle, G. (1995). Palladium catalysed cross-coupling reactions. Tetrahedron Letters, 36(20), 3543–3544. [Link]
- Denmark, S. E., & Ober, M. H. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Aldrichimica Acta, 37(3), 75–85.
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Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. Retrieved from [Link]
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Takahashi, T., Sun, W.-H., Liu, Y., Nakajima, K., & Kotora, M. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Bis(cyclopentadienyl)diaryltitaniums with Terminal Alkynes. Organometallics, 19(23), 4847–4851. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Tri-n-butyl(1-propenyl)tin
For Researchers, Scientists, and Drug Development Professionals
In the realm of palladium-catalyzed cross-coupling reactions, the Stille reaction remains a cornerstone for the construction of complex carbon-carbon bonds, valued for its tolerance of a wide array of functional groups.[1][2] Central to this reaction is the organostannane reagent. Tri-n-butyl(1-propenyl)tin, a common reagent for introducing the propenyl moiety, is commercially available from numerous suppliers. However, the seemingly straightforward procurement of this reagent belies a critical, often overlooked, variable: its purity.
This guide provides a comprehensive framework for the purity assessment of commercially available this compound. It is designed to empower researchers to independently verify the quality of their reagents, understand the implications of impurities on their synthetic outcomes, and make informed decisions when selecting a supplier or an alternative reagent. We will delve into the likely impurities, provide detailed experimental protocols for their detection, and compare the performance characteristics of this compound with viable alternatives.
The Critical Impact of Purity in Stille Coupling
The success of a Stille coupling reaction is intrinsically linked to the purity of the organostannane. Impurities can lead to a cascade of undesirable outcomes, including:
-
Reduced Yields: Impurities that do not participate in the catalytic cycle effectively lower the concentration of the active reagent, leading to incomplete conversion and diminished yields.
-
Formation of Byproducts: Certain impurities can competitively react in the catalytic cycle, leading to the formation of difficult-to-separate byproducts. For instance, the presence of hexabutylditin can lead to homocoupling side reactions.[1]
-
Catalyst Inhibition: Residual starting materials or other reactive species can interfere with the palladium catalyst, leading to decreased catalytic activity or complete inhibition of the reaction.
-
Inconsistent Results: Batch-to-batch variability in the purity of the organostannane can be a significant source of irreproducibility in synthetic campaigns.
Unmasking Potential Impurities: A Look at the Synthesis
To understand what impurities to look for, we must first consider the common synthetic routes to this compound. A typical preparation involves the reaction of a propenyl-organometallic reagent (e.g., 1-propenyllithium or 1-propenylmagnesium bromide) with tri-n-butyltin chloride.
Based on this, the primary impurities to anticipate are:
-
Unreacted Tri-n-butyltin Chloride: Incomplete reaction will leave residual electrophile.
-
Hexabutylditin (Bu3Sn-SnBu3): This can form through a Wurtz-type coupling of the tri-n-butyltin chloride.
-
Other Tributyltin Species: Impurities present in the starting tri-n-butyltin chloride.
-
Isomers: The product exists as a mixture of (E)- and (Z)-isomers. While not strictly an impurity, the isomeric ratio can influence reactivity and should be characterized.
Experimental Protocols for Purity Assessment
A multi-technique approach is essential for a thorough purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is an excellent method for identifying and quantifying impurities. Both ¹H and ¹¹⁹Sn NMR are highly informative.
Step-by-Step ¹H and ¹¹⁹Sn NMR Analysis Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the commercial this compound sample.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Add a known amount of an internal standard with a well-resolved signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the integration of the vinylic protons of the propenyl group and the signals corresponding to the butyl groups.
-
Look for any unexpected signals that could indicate impurities. For example, the presence of unreacted tri-n-butyltin chloride will show characteristic shifts for the butyl protons adjacent to the tin atom.
-
-
¹¹⁹Sn NMR Acquisition:
-
Acquire a proton-decoupled ¹¹⁹Sn NMR spectrum.[3] Tin NMR offers a wide chemical shift range, making it highly sensitive to the coordination environment of the tin atom.[4]
-
The ¹¹⁹Sn chemical shift of the desired product will be distinct from that of potential impurities like tri-n-butyltin chloride and hexabutylditin.
-
Data Interpretation:
| Compound | Expected ¹H NMR Signals (CDCl₃) | Expected ¹¹⁹Sn NMR Signal (vs. Me₄Sn) |
| This compound | Multiplets in the vinylic region (~5.5-6.5 ppm), multiplets for the butyl groups (~0.8-1.6 ppm) | ~ -50 to -70 ppm |
| Tri-n-butyltin Chloride | Multiplets for the butyl groups, slightly downfield shifted compared to the product | ~ +160 ppm |
| Hexabutylditin | Multiplets for the butyl groups | ~ -80 ppm |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile compounds. For organotin compounds, a derivatization step is often necessary to improve their volatility and thermal stability.[5]
Step-by-Step GC-MS Analysis Protocol:
-
Sample Preparation and Derivatization (Optional but Recommended):
-
Dissolve a small, accurately weighed amount of the this compound sample in an appropriate solvent (e.g., hexane).
-
While this compound may be sufficiently volatile for direct analysis, derivatization can improve peak shape and sensitivity for potential polar impurities. A common method is ethylation using sodium tetraethylborate.[5]
-
-
GC-MS Acquisition:
-
Inject the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Use a temperature program that allows for the separation of the target compound from potential lower and higher boiling impurities.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Data Interpretation:
-
The chromatogram will show peaks corresponding to the different components of the sample. The retention time is a characteristic property of each compound.
-
The mass spectrum of each peak provides a fragmentation pattern that can be used to identify the compound by comparison with a spectral library or by manual interpretation. The characteristic isotopic pattern of tin is a key identifier.
Comparison with Alternative Reagents
While this compound is a workhorse reagent, its purity concerns and the toxicity of tin byproducts warrant consideration of alternatives. The choice of reagent can significantly impact the reaction's efficiency and the ease of purification.
| Reagent | Advantages | Disadvantages |
| This compound | - Commercially available.[6][][8][9] - Generally good reactivity in Stille couplings.[1] | - Purity can be variable. - Tributyltin byproducts are toxic and can be difficult to remove. |
| Tri-methyl(1-propenyl)tin | - Trimethyltin byproducts are more water-soluble, facilitating easier removal. - Can exhibit higher reactivity in some cases. | - Generally more toxic than tributyltin compounds. - Less commonly available commercially. |
| Fluorous (1-propenyl)tin Reagents | - Fluorous tin byproducts can be easily removed by fluorous solid-phase extraction.[10] | - Not widely commercially available. - Synthesis of the reagent is required. |
| (1-Propenyl)boronic acid or esters (Suzuki Coupling) | - Boronic acid byproducts are generally less toxic and easier to remove.[11] - The Suzuki coupling is a very well-established and versatile alternative.[11] | - May require different reaction conditions (base, etc.) compared to the Stille reaction. - Stability of some boronic acids can be a concern. |
The Impact on Performance: A Hypothetical Case Study
To illustrate the importance of purity, consider a hypothetical Stille coupling of an aryl iodide with this compound from two different suppliers, A and B.
Experimental Data:
| Supplier | Purity (by qNMR) | Stille Coupling Yield | Observations |
| A | 98% | 92% | Clean reaction, easy purification. |
| B | 85% (contains 10% hexabutylditin) | 75% | Significant homocoupling of the aryl iodide observed, difficult purification. |
In this scenario, the lower purity of the reagent from Supplier B, specifically the presence of hexabutylditin, directly leads to a lower yield of the desired product and complicates the purification process due to the formation of homocoupled byproducts. This underscores the necessity of performing a thorough purity assessment before embarking on a large-scale synthesis.
Conclusion: An Informed Approach to Reagent Selection
The purity of this compound is not a trivial detail but a critical parameter that can dictate the success of a Stille coupling reaction. As commercial suppliers may not always provide comprehensive analytical data, it is incumbent upon the researcher to perform their own due diligence. By employing the NMR and GC-MS methodologies outlined in this guide, scientists can confidently assess the quality of their reagents, anticipate potential issues, and ensure the reproducibility of their synthetic results. Furthermore, a clear understanding of the advantages and disadvantages of alternative propenylating agents allows for a more strategic and informed approach to reaction design, ultimately leading to more efficient and successful drug discovery and development programs.
References
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NROChemistry. Stille Coupling. [Link]
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Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
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Dalton Transactions. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. [Link]
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PubChem. (Z)-Tri-n-butyl(1-propenyl)tin. [Link]
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-
PubMed Central. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]
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University of Ottawa. (Sn) Tin NMR. [Link]
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ResearchGate. Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction–gas chromatography–isotope dilution mass spectrometry (PLE–GC–IDMS) with a hexane–tropolone mixture. [Link]
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Davidson Analytical Services. Organo Tin Analysis by Capillary Gas Chromatography. [Link]
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ResearchGate. Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. [Link]
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Michigan State University. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. [Link]
-
PubMed. Palladium-Catalyzed Stille Couplings With Fluorous Tin Reactants. [Link]
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ResearchGate. 1H/13C/119Sn triple resonance 3D-NMR of tin-containing polybutadiene. [Link]
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ResearchGate. 119 Sn NMR spectra of 1 in various solvents showing the dependence of δ.... [Link]
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ResearchGate. Pb-207 and Sn-119 Solid-State NMR and Relativistic Density Functional Theory Studies of the Historic Pigment Lead-Tin Yellow Type I and Its Reactivity in Oil Paintings. [Link]
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A Senior Application Scientist's Guide to Cross-Coupling: Tri-n-butyl(1-propenyl)tin vs. Vinyl Boronic Acids
In the landscape of palladium-catalyzed cross-coupling, the formation of carbon-carbon bonds is a fundamental tool for constructing complex molecular architectures. Among the most powerful methods are the Stille and Suzuki-Miyaura reactions, which are pivotal in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] When the synthetic goal involves the installation of a vinyl group, the choice between an organotin reagent like tri-n-butyl(1-propenyl)tin for a Stille coupling and an organoboron species like a vinyl boronic acid for a Suzuki-Miyaura coupling is a critical decision.
This guide provides an in-depth, objective comparison of these two premier vinylation methodologies. We will move beyond a simple list of pros and cons to explore the underlying mechanistic nuances, practical considerations, and experimental data that empower researchers to make informed, context-dependent decisions for their specific synthetic challenges.
The Reagents: A Tale of Two Metals
This compound: The Stille Workhorse
The Stille reaction utilizes organostannanes, which are renowned for their stability to air and moisture, making them relatively easy to handle in a laboratory setting.[3][4] A key advantage of the Stille coupling is its remarkable tolerance for a wide array of functional groups, including esters, amides, ketones, and even free hydroxyl groups.[2] This broad compatibility often allows the reaction to proceed under neutral or mild, base-free conditions, which is invaluable when dealing with base-sensitive substrates.[1]
However, the utility of organostannanes is severely hampered by a significant drawback: toxicity. Organotin compounds, particularly trialkyltin derivatives, are potent neurotoxins and pose considerable environmental and health risks.[5][6][7] Their lipophilic nature and the low polarity of the tin byproducts (e.g., tri-n-butyltin chloride) often lead to challenging and tedious purification processes to ensure the final product is free of toxic tin residues.[8][9]
Vinyl Boronic Acids: The Suzuki Green Alternative
First reported by Suzuki and Miyaura in 1981, the Suzuki-Miyaura coupling has become a favored methodology largely due to the low toxicity and environmental friendliness of its organoboron reagents.[10] Boronic acids and their byproducts (borates) are generally considered non-toxic and are easily removed during aqueous workup, simplifying purification.[1][11]
The primary challenge associated with vinyl boronic acids is their inherent instability. They are prone to decomposition on the benchtop via processes like protodeboronation, oxidation, and polymerization.[12][13] This instability can be exacerbated under reaction conditions, competing with the desired cross-coupling and leading to lower yields.[13] To circumvent this, researchers have developed a host of air-stable surrogates, including:
-
Boronic Esters: Pinacol and neopentyl glycol esters are common, improving stability while retaining reactivity.[14]
-
Trivinylboroxane-Pyridine Complex: A bench-stable solid that hydrolyzes in situ under aqueous basic conditions to release three equivalents of the reactive vinyl boronic acid.[15]
-
MIDA Boronates: These N-methyliminodiacetic acid adducts offer exceptional benchtop stability and are designed for the slow, controlled release of the boronic acid under specific reaction conditions, which is particularly useful for challenging couplings.[12][13]
Head-to-Head Comparison: Performance and Practicality
The choice between Stille and Suzuki coupling is a multi-faceted decision. The following table provides a direct comparison of key performance and practical metrics.
| Feature | This compound (Stille Coupling) | Vinyl Boronic Acids & Derivatives (Suzuki-Miyaura Coupling) |
| Toxicity | High. Organotin reagents and byproducts are highly toxic neurotoxins requiring extreme caution and specialized handling.[7][16] | Low. Boronic acids and their byproducts are generally non-toxic and environmentally benign.[11] |
| Stability & Handling | Excellent. Organostannanes are typically stable to air and moisture and have a long shelf-life.[3][4] | Variable. Free vinyl boronic acid is unstable.[12][13] Esters, boroxanes, and MIDA boronates are bench-stable surrogates.[15] |
| Reaction Conditions | Generally mild and often proceeds under neutral, base-free conditions. Additives like CuI or CsF can accelerate the reaction.[1][17] | Requires a base (e.g., carbonates, phosphates) to facilitate the transmetalation step.[10] |
| Functional Group Tolerance | Excellent. Tolerates a very broad range of functional groups, including those sensitive to base.[2] | Good, but incompatible with base-sensitive functional groups or substrates prone to side reactions in the presence of strong bases.[10] |
| Work-up & Purification | Challenging. Removal of lipophilic and toxic organotin byproducts can be difficult, often requiring specific workup procedures (e.g., KF wash) or extensive chromatography.[8][9] | Straightforward. Boronic acid byproducts are typically water-soluble and easily removed with a simple aqueous wash.[1] |
| Byproducts | Stoichiometric amounts of toxic organotin halides (e.g., Bu₃SnCl).[3] | Stoichiometric amounts of non-toxic borate salts. |
| Substrate Scope | Very broad for both the organostannane and the electrophile (halide or triflate).[18] | Very broad, though protodeboronation can be a competing side reaction with some substrates.[14] |
| Stereoselectivity | Excellent. The configuration of the vinyl group is typically retained throughout the reaction. | Excellent. The reaction proceeds with retention of the double bond geometry. |
Mechanistic Insights: The Catalytic Cycles
The fundamental mechanisms of the Stille and Suzuki-Miyaura reactions are analogous, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1] The critical difference lies in the transmetalation step.
Stille Coupling Catalytic Cycle
In the Stille reaction, the transmetalation step involves the transfer of the vinyl group from the neutral organotin reagent to the palladium(II) center. This step is often the rate-determining step and can be accelerated by additives.[3]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura transmetalation requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic borate complex, which then efficiently transfers its vinyl group to the palladium(II) center.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: From Theory to Practice
Reproducibility is key to successful synthesis. Below are representative, detailed protocols for both reactions.
Protocol 1: Stille Coupling with this compound
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF, 5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (5 mL) via syringe. Stir the mixture for 5 minutes.
-
Reagent Addition: Add this compound (1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC/MS. The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
To remove tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. A precipitate of Bu₃SnF will form.
-
Filter the mixture through a pad of Celite, washing with the organic solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Safety Note: Organotin compounds are highly toxic.[3] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Suzuki-Miyaura Coupling with a Vinyl Boronic Acid Pinacol Ester
This protocol describes a general procedure for the coupling of an aryl iodide with a vinyl boronic acid pinacol ester.[19]
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Vinyl boronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio, 5 mL total)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a reaction vial, add the aryl iodide (1.0 mmol), vinyl boronic acid pinacol ester (1.5 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).
-
Solvent Addition: Add the dioxane/water solvent mixture (5 mL).
-
Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC/MS. The reaction is often complete within 2-12 hours.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water to remove the base and borate byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Decision-Making Workflow
The optimal choice of reaction is dictated by the specific attributes of your substrate and the practical constraints of your lab. This workflow can guide your decision.
Caption: A logical workflow for choosing between Stille and Suzuki-Miyaura coupling.
Conclusion
Both the Stille and Suzuki-Miyaura reactions are exceptionally powerful and versatile methods for vinylation. The Suzuki-Miyaura coupling is often the first choice for many researchers due to the low toxicity of the boron reagents, the operational simplicity, and the ease of byproduct removal.[1] However, for substrates that are incompatible with basic conditions or where functional group tolerance is paramount, the Stille coupling remains a highly robust and often superior option, provided that the significant toxicity risks are properly managed.[1][2] The ultimate decision rests on a careful evaluation of the substrate's properties, the desired scale of the reaction, and the laboratory's capabilities for handling hazardous materials.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides . RSC Publishing. Available at: [Link]
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How toxic organotin compounds really are? : r/Chempros . Reddit. Available at: [Link]
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Organotin chemistry - Wikipedia . Wikipedia. Available at: [Link]
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Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry . ACS Publications. Available at: [Link]
-
Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds . YouTube. Available at: [Link]
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A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates . NIH. Available at: [Link]
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Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction . NIH. Available at: [Link]
-
Toxicity and health effects of selected organotin compounds: a review . PubMed. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society . ACS Publications. Available at: [Link]
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Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide . Organic Syntheses Procedure. Available at: [Link]
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The Stille Reaction - Chem 115 Myers . Harvard University. Available at: [Link]
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Why are tri-organotin chloride compounds so dangerous? . Chemistry Stack Exchange. Available at: [Link]
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Stille Coupling | NROChemistry . NROChemistry. Available at: [Link]
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Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin . MSU Chemistry. Available at: [Link]
-
Vinyl boronate polymers with dynamic exchange properties . RSC Publishing. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. Available at: [Link]
-
Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic... . ResearchGate. Available at: [Link]
-
Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids | Bioconjugate Chemistry . ACS Publications. Available at: [Link]
-
Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling | The Journal of Organic Chemistry . ACS Publications. Available at: [Link]
-
Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions . NIH. Available at: [Link]
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Ch 23 Stille and Suzuki Coupling . YouTube. Available at: [Link]
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Stille reaction - Wikipedia . Wikipedia. Available at: [Link]
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Stille Couplings Catalytic in Tin: The “Sn-O” Approach . MSU Chemistry. Available at: [Link]
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Stille Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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Stille Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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Mechanistic Insights into Reactions of Tri-n-butyl(1-propenyl)tin: A Comparative Guide
<
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and developing novel molecular entities. Tri-n-butyl(1-propenyl)tin has emerged as a versatile and widely used reagent in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth analysis of the mechanistic pathways involving this organostannane, offering a comparative perspective against alternative reagents and furnishing actionable experimental protocols for further investigation.
The Central Role of this compound in Stille Cross-Coupling
This compound is a cornerstone reagent in the Stille reaction, a powerful method for forging carbon-carbon bonds.[3][4][5] The reaction's broad functional group tolerance and the stability of the organostannane reagent to air and moisture contribute to its widespread adoption in complex molecule synthesis.[3][5][6] However, the high toxicity of organotin compounds necessitates careful handling and disposal.[3][5]
The general scheme of the Stille reaction involves the coupling of an organostannane with an organic electrophile, typically a halide or triflate, catalyzed by a palladium(0) complex.[4][7]
General Reaction Scheme: R¹-X + (CH₃CH=CH)Sn(n-Bu)₃ → (Pd Catalyst) → R¹-CH=CHCH₃ + X-Sn(n-Bu)₃
Where:
-
R¹ = Aryl, vinyl, alkyl, etc.
-
X = Halide (I, Br, Cl) or pseudohalide (OTf)
Elucidating the Catalytic Cycle: A Step-by-Step Mechanistic Breakdown
The mechanism of the Stille reaction has been the subject of extensive investigation and is understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][7]
Oxidative Addition
The catalytic cycle commences with the oxidative addition of the organic electrophile (R¹-X) to the active Pd(0) catalyst (typically a 14-electron species like PdL₂).[7][8] This step involves the cleavage of the R¹-X bond and the formation of a new Pd(II) complex, where both R¹ and X are bound to the palladium center.[7] The initial product is a cis-complex, which can rapidly isomerize to the more stable trans-isomer.[9][10] The rate of oxidative addition is influenced by the nature of the electrophile, with the reactivity order generally being I > OTf > Br >> Cl.[11][12]
Transmetalation
The transmetalation step is often the rate-determining step of the catalytic cycle and involves the transfer of the propenyl group from the tin atom to the palladium center, with the concomitant departure of the halide or pseudohalide with the tin.[5][13] The precise mechanism of transmetalation is complex and can be influenced by the solvent, ligands, and additives.[3][9]
Two primary mechanisms have been proposed:
-
Associative Mechanism (Cyclic Transition State): This is the most commonly accepted pathway for the Stille coupling.[3] The organostannane coordinates to the palladium complex, forming a transient pentavalent, 18-electron species.[3] This is followed by the formation of a cyclic transition state where the halide (X) coordinates to the tin atom, facilitating the transfer of the propenyl group to the palladium.[3][8] This mechanism proceeds with retention of configuration at the vinyl group.[14][15]
-
Open/Dissociative Pathway: In some cases, particularly with more nucleophilic organostannanes or in the presence of strongly coordinating solvents, an open or dissociative pathway may operate.[13] This involves the dissociation of a ligand from the palladium complex to create a vacant coordination site for the incoming organostannane.
The rate of transmetalation is significantly influenced by the ligands on the palladium catalyst. Bulky phosphine ligands can sometimes hinder the reaction, while the addition of copper(I) salts can accelerate it, possibly by acting as a scavenger for free ligands or by facilitating a bimetallic transmetalation.
Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and the propenyl group) are coupled and eliminated from the palladium center to form the final product.[7][8] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7] For reductive elimination to occur, the two organic fragments must be in a cis orientation on the palladium complex.[8] If the intermediate from the transmetalation step is a trans-complex, a trans-to-cis isomerization must occur prior to reductive elimination.[8]
Visualizing the Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Comparative Analysis: this compound vs. Alternative Reagents
While the Stille reaction is a powerful synthetic tool, the toxicity of organotin reagents has driven the development of alternative cross-coupling protocols.[16][17] Below is a comparative overview of this compound with other common organometallic reagents.
| Reagent Class | Key Advantages | Key Disadvantages | Mechanistic Considerations |
| Organotins (Stille) | Air and moisture stable, broad functional group tolerance.[3][6] | High toxicity of tin compounds and byproducts.[3][5] | Transmetalation is often rate-limiting; can proceed via cyclic or open pathways.[5][13] |
| Organoborons (Suzuki) | Low toxicity, commercially available, stable.[16] | Requires a base for activation of the boronic acid/ester. | Transmetalation involves an intermediate boronate complex. |
| Organozincs (Negishi) | High reactivity, good functional group tolerance.[12] | Moisture and air sensitive, often prepared in situ. | Transmetalation is generally fast.[12] |
| Organosilanes (Hiyama) | Low toxicity, environmentally benign silicon byproducts.[18] | Often requires an activating agent (e.g., fluoride) to facilitate transmetalation.[18] | Transmetalation proceeds via a hypervalent silicate intermediate. |
| Grignard Reagents (Kumada) | Highly reactive, readily available. | Limited functional group tolerance, highly basic. | Transmetalation is very rapid. |
This comparison highlights a recurring theme in cross-coupling chemistry: a trade-off between reagent stability and reactivity. The choice of reagent is therefore highly dependent on the specific substrate, desired functional group compatibility, and scalability of the reaction.
Experimental Protocols for Mechanistic Investigation
To rigorously probe the mechanism of a Stille reaction involving this compound, a combination of kinetic studies and intermediate characterization is essential.
Protocol for Kinetic Monitoring via In-Situ IR Spectroscopy
This protocol allows for the real-time monitoring of reactant consumption and product formation, providing valuable data for determining reaction orders and rate constants.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Organic halide (e.g., iodobenzene)
-
This compound
-
Anhydrous, degassed solvent (e.g., toluene)
-
Internal standard (e.g., decane)
-
In-situ IR spectrometer with a probe
Procedure:
-
Assemble a dry, inert-atmosphere reaction vessel equipped with a magnetic stirrer and the in-situ IR probe.
-
Charge the vessel with the palladium catalyst, organic halide, and internal standard dissolved in the anhydrous solvent.
-
Record a background IR spectrum.
-
Initiate the reaction by injecting a solution of this compound into the reaction mixture at a controlled temperature.
-
Continuously record IR spectra at regular time intervals throughout the course of the reaction.
-
Analyze the spectral data to determine the concentration profiles of reactants and products over time by monitoring characteristic vibrational bands.
-
Use the concentration data to determine the initial rates of the reaction under varying concentrations of each reactant to establish the reaction order with respect to each component.
Workflow for Kinetic Analysis
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A Comparative Guide to the Kinetic Analysis of Stille Coupling with Tri-n-butyl(1-propenyl)tin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, the Stille coupling has long been a cornerstone, valued for its mild reaction conditions and broad functional group tolerance.[1] This guide provides an in-depth kinetic analysis of the Stille coupling reaction utilizing tri-n-butyl(1-propenyl)tin, a common vinyltin reagent. We will delve into the mechanistic intricacies that govern the reaction's pace, compare its kinetic profile with viable alternatives such as the Suzuki and Heck couplings, and provide detailed experimental protocols for researchers to conduct their own kinetic investigations. Our focus is to blend theoretical understanding with practical, field-proven insights to empower you in your synthetic endeavors.
The Heart of the Matter: Understanding the Kinetics of Stille Coupling
The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, proceeds through a well-established catalytic cycle.[2] A thorough kinetic analysis requires an understanding of the individual steps of this cycle, as any one of them can be the rate-determining step under specific conditions.
The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1][2] For the coupling of this compound with an organic electrophile (R-X), the catalytic cycle can be visualized as follows:
Caption: General experimental workflow for kinetic analysis of cross-coupling reactions.
Detailed Protocol: Kinetic Analysis of Stille Coupling of this compound
Materials:
-
Organic halide (e.g., iodobenzene)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Internal standard (a non-reactive compound for quantification, e.g., dodecane)
-
Schlenk flask and other standard inert atmosphere glassware
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the organic halide and the internal standard via syringe.
-
Equilibration: Place the flask in a thermostated oil bath at the desired reaction temperature and allow the solution to equilibrate for 10-15 minutes.
-
Initiation: Initiate the reaction by adding the this compound via syringe. Start a timer immediately upon addition.
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of diethyl ether and a drop of saturated aqueous KF solution to precipitate the tin salts).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the reactants and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactants and product as a function of time. From these plots, determine the initial reaction rate and the reaction order with respect to each component to establish the rate law and calculate the rate constant.
Conclusion: A Matter of Strategic Choice
The kinetic analysis of the Stille coupling with this compound reveals a versatile and efficient method for the formation of C(sp²)-C(sp²) bonds. While transmetalation is often the rate-limiting step, the reaction rate can be significantly influenced by the choice of catalyst, ligands, and additives. When compared to alternatives like the Suzuki and Heck couplings, the Stille reaction holds its own, particularly for substrates that are sensitive to the basic conditions required by the other methods. The primary drawback remains the toxicity of the organotin reagents.
By understanding the kinetic profiles and the mechanistic nuances of these powerful synthetic tools, researchers can make more informed decisions, leading to optimized reaction conditions, higher yields, and ultimately, the successful synthesis of complex molecules that drive innovation in science and medicine.
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Casado, A. L.; Espinet, P. Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). J. Am. Chem. Soc.1998 , 120 (35), 8978–8985. [Link]
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Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43, 4704–4734. [Link]
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PubMed Central. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]
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Maleczka, R. E., Jr.; Gallagher, W. P. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Org. Lett.2001 , 3 (26), 4173–4176. [Link]
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Legoupy, S.; Vitz, J.; Mac, D. H. Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. J. Org. Chem.2005 , 70 (5), 1801–1806. [Link]
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OpenOChem Learn. Stille Coupling. [Link]
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Casado, A. L.; Espinet, P. Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). J. Am. Chem. Soc.1998 , 120 (35), 8978–8985. [Link]
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ResearchGate. ChemInform Abstract: Optimized Stille Coupling Reactions Catalyzed by Palladium on Carbon with CuI as Cocatalyst. [Link]
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A Researcher's Guide to the X-ray Crystallographic Analysis of Organotin Compounds: A Comparative Approach
Abstract
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for the three-dimensional structural elucidation of organotin compounds.[1][2][3] This guide provides a comprehensive comparison of crystallographic data across various classes of organotin compounds, offering researchers, scientists, and drug development professionals a detailed framework for understanding structure-property relationships. We will explore the nuances of experimental design, from crystal growth to data refinement, compare key structural parameters, and contextualize the power of SC-XRD against other analytical techniques. This document is designed to serve as a practical, in-depth resource grounded in established scientific principles and experimental data.
Introduction: The Structural Imperative in Organotin Chemistry
Organotin chemistry has a rich history, beginning with Edward Frankland's synthesis of diethyltin diiodide in 1849.[4][5] The field has since expanded dramatically, driven by the diverse applications of these compounds as PVC stabilizers, catalysts, agrochemicals, and increasingly, as potential therapeutic agents.[4][6][7][8] The biological and chemical activity of organotin compounds is intrinsically linked to the geometry and coordination number of the central tin atom.[7][8]
Initially, organotin(IV) compounds were assumed to be simple tetrahedral molecules with a four-coordinate tin atom. However, a pivotal moment came in 1963 when X-ray crystallography revealed that a pyridine adduct of trimethyltin chloride contained a five-coordinate tin center.[4][9][10] This discovery opened the door to a vast and complex world of hypercoordinated tin compounds, with coordination numbers of 5, 6, and even 7 now well-documented.[4][5][9] This structural versatility, which dictates the compounds' Lewis acidity and reactivity, makes SC-XRD an indispensable tool for definitive characterization.[1][9]
The Crystallographic Workflow: A Self-Validating Protocol
The journey from a newly synthesized organotin powder to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the integrity and quality of the final data. The causality behind these experimental choices is critical for success, particularly given that many organometallic compounds are sensitive to air and moisture.[1]
Diagram: The Organotin Crystallography Workflow
The following diagram outlines the validated workflow for single-crystal X-ray diffraction analysis of organotin compounds.
Caption: A step-by-step workflow for organotin single-crystal X-ray diffraction.
Detailed Experimental Protocol: From Solution to Structure
This protocol represents a standard, field-proven methodology for obtaining publication-quality crystallographic data for a novel organotin compound.
1. Crystal Growth (The Causality of Slow Nucleation):
-
Objective: To grow a single, defect-free crystal suitable for diffraction (ideally 0.1-0.25 mm in each dimension).[11]
-
Rationale: Rapid crystallization traps solvent and leads to polycrystalline or disordered solids, which are unsuitable for SC-XRD. Slow crystal growth is paramount.
-
Method (Vapor Diffusion):
-
Dissolve the purified organotin compound in a minimal amount of a suitable solvent (e.g., dichloromethane, chloroform, or toluene).
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane, or diethyl ether).
-
The anti-solvent will slowly diffuse into the primary solvent, gradually decreasing the solubility of the compound and promoting the slow formation of high-quality crystals over several days.
-
Self-Validation: Inspect crystals under a polarized light microscope. A good single crystal will extinguish light uniformly as the polarizing stage is rotated.[11] Reject cloudy, cracked, or intergrown specimens.[11]
-
2. Data Collection (Capturing the Diffraction Pattern):
-
Objective: To measure the intensities of a complete set of diffracted X-ray beams.
-
Rationale: A complete dataset from various crystal orientations is required to reconstruct the three-dimensional electron density map of the molecule.
-
Method:
-
Carefully select a suitable crystal and mount it on a cryo-loop using a cryoprotectant oil (e.g., Paratone-N).
-
Mount the loop onto the goniometer head of the diffractometer, which is cooled by a stream of nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Perform an initial screening to determine the unit cell parameters and assess the crystal quality.
-
If the screening is successful, proceed with a full data collection strategy, which involves rotating the crystal and collecting a series of diffraction images (frames).[2]
-
3. Structure Solution and Refinement (Building the Molecular Model):
-
Objective: To convert the diffraction data into a precise 3D model of the molecule.
-
Rationale: The measured intensities are related to the electron density distribution in the crystal. Computational methods are used to solve the "phase problem" and build an atomic model that best fits this data.
-
Method:
-
Data Reduction: Integrate the raw diffraction spots and apply corrections for experimental factors (e.g., Lorentz factor, polarization).
-
Structure Solution: Use software programs (e.g., SHELXT) to determine the initial positions of the atoms, particularly the heavy tin atom, using direct or Patterson methods.[12]
-
Structure Refinement: Employ a least-squares refinement process (e.g., using SHELXL) to adjust atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction data.[12]
-
Validation: Use tools like checkCIF to validate the final structure, ensuring it adheres to crystallographic standards and chemical sense. The final output is a Crystallographic Information File (CIF).
-
Comparative Analysis of Organotin Structural Data
The power of SC-XRD lies in its ability to provide precise, quantitative data on molecular geometry.[2] By comparing these parameters across different classes of organotin compounds, we can derive critical insights into their chemical behavior. The Cambridge Structural Database (CSD) is the world's primary repository for such data, containing over 1.3 million curated crystal structures.[13][14][15]
Table 1: Comparison of Key Crystallographic Parameters in Representative Organotin(IV) Compounds
| Compound Class | Example Compound | Sn Coordination | Geometry | Avg. Sn-C (Å) | Avg. Sn-X (Å) (X=Cl, O) | Key Angles (°) |
| Tetraorganotin | Tetraphenyltin (Ph₄Sn) | 4 | Tetrahedral | 2.14 | N/A | C-Sn-C ≈ 109.5 |
| Triorganotin Halide | Trimethyltin Chloride (Me₃SnCl) | 5 (in solid state) | Trigonal Bipyramidal | 2.17 (eq), 2.26 (ax) | 2.43 (Cl) | C(eq)-Sn-C(eq) ≈ 120 |
| Diorganotin Dihalide | Dimethyltin Dichloride (Me₂SnCl₂) | 6 (in solid state) | Distorted Octahedral | ~2.12 | ~2.40 (Cl) | C-Sn-C ≈ 180 |
| Organotin Carboxylate | Triphenyltin Oxalate [Ph₃Sn(ox)]⁻ | 5 | cis-Trigonal Bipyramidal | 2.14 (eq), 2.19 (ax) | 2.21 (O) | O-Sn-C(ax) ≈ 161 |
| Organotin Schiff Base | (Ph₂Sn)₂[L] (complex 65) | 5 | Intermediate (TBP/SP) | ~2.15 | 2.11 (O), 2.13 (N) | O-Sn-O ≈ 159 |
Data is illustrative and compiled from typical values found in the literature.[5][16][17]
Expert Insights from the Data:
-
Coordination Expansion: As electronegative groups (like halides or oxygen ligands) replace organic R groups, the Lewis acidity of the tin center increases, promoting the expansion of its coordination sphere from 4 to 5 or 6.[5][9] This is a fundamental principle in organotin chemistry.
-
Bond Length Variation: In hypercoordinated species like trigonal bipyramidal (TBP) complexes, axial bonds are typically longer and weaker than equatorial bonds, reflecting their different bonding environments.[5][17] This has direct implications for ligand substitution and dissociation reactions.
-
Ligand Influence: The nature of the ligand profoundly impacts the final geometry. Bulky Schiff base ligands can induce significant distortions from ideal geometries, as seen in the compressed O-Sn-O angles.[16][18] This structural strain can, in turn, influence the compound's biological activity.[8]
Alternative & Complementary Analytical Techniques
While SC-XRD is definitive for solid-state structure, a comprehensive characterization of organotin compounds requires a multi-technique approach.
Diagram: Structural Analysis Toolkit
Caption: Interplay of analytical methods for organotin characterization.
Comparison and Causality:
-
SC-XRD vs. NMR Spectroscopy: SC-XRD provides a static, highly precise picture of the molecule in the solid state.[19] In contrast, multinuclear NMR (especially ¹¹⁹Sn NMR) is invaluable for studying the compound's structure and dynamics in solution, where coordination numbers and geometries may differ from the solid state.[4][19] For example, a five-coordinate dimer in a crystal might dissociate into a four-coordinate monomer in solution.
-
SC-XRD vs. Mass Spectrometry (MS): Mass spectrometry is essential for confirming molecular weight and elemental composition through characteristic isotopic patterns of tin.[20][21] Tandem MS (MS/MS) can elucidate fragmentation patterns, which provides clues about the compound's connectivity.[20][22] However, it provides no direct information on the 3D arrangement of atoms, which is the unique domain of XRD.
Conclusion and Future Outlook
Single-crystal X-ray diffraction is, and will remain, the cornerstone of structural organotin chemistry. It provides the ultimate, unambiguous evidence of atomic arrangement, which is fundamental to understanding and predicting the function of these versatile compounds, from industrial catalysts to next-generation anticancer agents.[1][7][23] The continued growth of crystallographic databases, coupled with advances in diffraction technology, will further empower researchers to rationally design novel organotin molecules with tailored properties and enhanced efficacy.[3] This guide serves as a foundational resource, bridging the gap between theoretical knowledge and practical application for scientists dedicated to advancing this important field.
References
- BenchChem. (n.d.). Single crystal X-ray diffraction of organometallic compounds.
- Yousif, E., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers.
- Yousif, E., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications Volume 3. Arc Org Inorg Chem Sci.
- Khan, I., et al. (2025). Advancement of the chemistry of organotin–Schiff base complexes: a crystallographic perspective. Dalton Transactions (RSC Publishing).
- Rabiee, N., et al. (2018). Investigating the structural chemistry of organotin(IV) compounds: recent advances. Reviews in Inorganic Chemistry.
-
Sykora, D., et al. (n.d.). Structural analysis of ionic organotin(IV) compounds using electrospray tandem mass spectrometry. PubMed. Available at: [Link]
-
Klecker, T. & Reuter, H. (2024). The first structurally characterized monoorganotin(IV)–hydroxide–dihalide. Acta Crystallographica Section E, E80, 522–526. Available at: [Link]
- Wikipedia. (n.d.). Cambridge Structural Database.
- Sykora, D., et al. (2025). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. ResearchGate.
- Ali, M. & Yousif, E. (n.d.). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Yousif, E., et al. (2025). A Review of Organotin Compounds: Chemistry and Applications. ResearchGate.
- Khan, I., et al. (2025). Advancement of the chemistry of organotin–Schiff base complexes: a crystallographic perspective. Dalton Transactions (RSC Publishing). DOI:10.1039/D5DT01063B.
- MatDaCs. (n.d.). Cambridge Structure Database (CSD).
- MIT Information Systems. (n.d.). Cambridge Structural Database.
- Lisicio, C., et al. (2025). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. ResearchGate.
- University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
- Wikipedia. (n.d.). Organotin chemistry.
- ALS Global. (n.d.). Analysis of organotin compounds.
- IUCr Journals. (n.d.). Crystal structure of (1,4,7,10,13,16-hexaoxacyclooctadecane-κ6O)potassium-μ-oxalato-triphenylstannate(IV).
- Gielen, M. (2025). Organotin Compounds and Their Therapeutic Potential. ResearchGate.
- Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction".
- Erfan, A., et al. (2024). Anti-Tumor Activity of Organotin (IV) Compounds: A Review. Al-Rafidain Journal of Medical Sciences.
- ResearchGate. (n.d.). Crystallographic data and structure refinement parameters for organotin(IV).
- Hadi, N.I., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Chemistry.
- ResearchGate. (n.d.). Chemical structure and synthetic routes of organotin complex derivatives.
- CCDC. (n.d.). The Largest Curated Crystal Structure Database.
- Sykora, D., et al. (n.d.). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry.
- A-Star Research. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Perles, J. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI.
- Gul, R., et al. (2024). Design, physicochemical confirmation, single crystal structures as well as exploration of antibacterial and anticancer potential of organotin(IV) carboxylates. Journal of Molecular Structure, 1300.
- Ingenta Connect. (n.d.). Acta Crystallographica Section E: Crystallographic Communications.
- Milaeva, E.R., et al. (n.d.). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. PMC - NIH.
- Carraher, C.E., et al. (n.d.). Structural Consideration in Designing Organotin Polyethers to Arrest the Growth of Breast Cancer Cells In Vitro. MDPI.
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Safety Operating Guide
Comprehensive Safety and Handling Guide for Tri-N-butyl(1-propenyl)tin
A Senior Application Scientist's Protocol for Safe and Effective Laboratory Operations
Tri-N-butyl(1-propenyl)tin, like other organotin compounds, is a powerful reagent in organic synthesis, but its utility is matched by its significant toxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. The protocols outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each safety measure to foster a deep understanding of safe laboratory practices.
Immediate Safety Briefing: Understanding the Hazard
This compound is classified as acutely toxic if swallowed and harmful in contact with skin.[1] It is known to cause skin and serious eye irritation.[1] Furthermore, it is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[2] This compound is also very toxic to aquatic life with long-lasting effects.[2] Due to these significant hazards, all handling procedures must be conducted with the utmost care and within designated areas to minimize exposure.
Hazard Classifications for this compound:
-
Acute Toxicity, Oral (Category 3)
-
Acute Toxicity, Dermal (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Reproductive Toxicity (Category 1B)
-
Specific Target Organ Toxicity, Repeated Exposure (Category 1)
-
Hazardous to the Aquatic Environment, Acute (Category 1)
-
Hazardous to the Aquatic Environment, Chronic (Category 1)
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is critical to prevent exposure to organotin compounds, which can be absorbed through ingestion, inhalation, or skin contact.[3] Tri- and tetra-substituted organotins are considered the most toxic.[3] A standard Level C protective ensemble is often recommended, which includes a full-face or half-mask air-purifying respirator, chemical-resistant clothing, and gloves.[3][4]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.[3] | To prevent skin contact, a primary route of exposure.[3] |
| Eye Protection | Chemical safety goggles and a face shield.[3] | To protect against splashes and vapors that can cause serious eye irritation.[3] |
| Body Covering | A chemically impervious lab coat.[3] | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors.[3][5] | Required when engineering controls are insufficient or during spill cleanup to prevent inhalation of harmful vapors.[3] |
Operational Plan: Step-by-Step Handling and Storage
Only personnel trained in handling organotin compounds should be permitted to work with them.[3] It is imperative to avoid all contact with skin, eyes, and clothing and to prevent breathing in dust, vapor, or mist.[3]
Engineering Controls and Designated Areas
All work with organotin compounds must be conducted in a well-ventilated chemical fume hood to prevent the inhalation of vapors.[3][6] It is crucial to designate a specific area within the laboratory for handling organotins, clearly marked with warning signs to alert personnel of the potential hazards.[3]
Handling Procedures
-
Preparation: Before starting work, ensure the fume hood is functioning correctly and the sash is at the appropriate height. Gather all necessary equipment and reagents.
-
Weighing and Transfer: If handling a solid form, weigh it carefully inside the fume hood to avoid generating dust.[3] For transferring liquid organotin reagents, use a syringe and needle to prevent splashes and minimize exposure to air.[3]
-
Reaction Setup: All reactions involving this compound should be conducted in a closed system within the fume hood.
-
Post-Reaction: After the reaction is complete, any unreacted organotin and byproducts must be quenched and disposed of as hazardous waste.
Storage
Organotin compounds should be stored in tightly closed, clearly labeled containers in a well-ventilated, dry, and secure area, away from strong oxidizers.[3] Many are air-sensitive and may require storage under an inert atmosphere.[3]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate and restrict access to the spill area.[3]
-
Wear full PPE, including respiratory protection if necessary.[3]
-
For solid spills, carefully sweep up the material, avoiding dust generation.[3] For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Place all contaminated materials in a dedicated, clearly labeled, and sealed container for hazardous waste.[3]
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove any contaminated clothing.[3]
-
Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally, and seek medical attention.[3]
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[3]
-
Ingestion: Seek immediate medical attention.[3]
-
Disposal Plan: Managing Organotin Waste
All materials contaminated with this compound, including gloves, absorbent pads, and glassware, are classified as hazardous waste.[3] This waste must be placed in a dedicated, clearly labeled, and sealed container.[3]
Decontamination of Glassware
Glassware that has come into contact with organotin compounds should be decontaminated before routine washing. Soaking glassware in a bleach solution or a 20% nitric acid bath overnight can oxidize the organotin compounds to less harmful tin oxides.[7]
Chemical Inactivation of Bulk Waste
For larger quantities of organotin waste, a chemical inactivation process should be considered in a fume hood:
-
Dilution: Dilute the concentrated organotin waste with a suitable solvent.[3]
-
Oxidation: Slowly add an oxidizing agent (e.g., calcium hypochlorite solution) to the diluted waste while stirring. This reaction can be exothermic, so the oxidant should be added in small portions.[3]
-
Reaction Time: Allow the mixture to react for several hours or overnight with continued stirring to ensure complete oxidation.[3]
-
Neutralization: Check the pH of the treated waste. If it is acidic or basic, neutralize it to a pH between 6 and 8.
-
Final Disposal: The treated waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- Essential Safety and Operational Protocols for Handling Organotin Compounds - Benchchem. (n.d.).
- ORGANOTIN COMPOUNDS - CDC Stacks. (1976, November).
- Butyltin Trichloride - OSHA. (n.d.).
- This compound E and Z 105494-65-3 - Sigma-Aldrich. (n.d.).
- Tin and Compounds | Public Health Statement | ATSDR - CDC. (n.d.).
- How should I manage glassware that came in contact with organotin compounds? - Reddit. (2017, September 1).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 24).
- Organo-tin compounds - DCCEEW. (2022, June 30).
- TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration - OSHA. (n.d.).
- Tri-n-butyltin bromide - SAFETY DATA SHEET. (2025, September 24).
- How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? | ResearchGate. (2013, November 24).
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
- NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) - CDC. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
